Product packaging for AMP-PCP(Cat. No.:CAS No. 3469-78-1)

AMP-PCP

カタログ番号: B1201737
CAS番号: 3469-78-1
分子量: 505.21 g/mol
InChIキー: UFZTZBNSLXELAL-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Adenosine 5'-[beta,gamma-methylene]triphosphate is a nucleoside triphosphate analogue.
do not confuse with alpha,beta-methyleneadenosine 5'-triphosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N5O12P3 B1201737 AMP-PCP CAS No. 3469-78-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZTZBNSLXELAL-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956172
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-78-1
Record name β,γ-Methylene ATP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3469-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Adenylyl (beta,gamma-methylene)diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of Phencyclidine (PCP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP), a dissociative anesthetic, exerts its profound pharmacological effects primarily through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This guide provides a detailed examination of the molecular mechanisms underlying PCP's interaction with the NMDA receptor and other neural targets, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor

Phencyclidine's principal mechanism of action is the blockade of the ion channel of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca2+, into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.

PCP exhibits a "use-dependent" or "open-channel" blockade. This means that for PCP to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) to their respective sites on the receptor complex. Once the channel is open, PCP can enter the ion pore and bind to a specific site, often referred to as the "PCP binding site," which is located within the channel lumen. This binding physically obstructs the passage of ions, effectively preventing neuronal depolarization and the subsequent intracellular signaling events. This mechanism is classified as non-competitive antagonism because PCP does not compete with glutamate or glycine for their binding sites.

Secondary Pharmacological Targets

While the NMDA receptor is the primary target, PCP also interacts with other neurotransmitter systems, which contributes to its complex pharmacological profile. Notably, PCP has been shown to inhibit the reuptake of dopamine, and to a lesser extent, serotonin and norepinephrine, by interacting with a high-affinity site known as PCP site 2, which may be an allosteric site on monoamine transporters.[1] Additionally, PCP displays affinity for sigma receptors, particularly the σ2 subtype.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional inhibitory concentrations (IC50) of phencyclidine and related compounds at various receptors and transporters.

LigandReceptor/SitePreparationRadioligandKi (nM)Reference
Phencyclidine (PCP)NMDA Receptor (PCP Site 1)Rat Brain Membranes[3H]TCP31[2]
Phencyclidine (PCP)NMDA Receptor (Dizocilpine site)56 sites binding assay[3H]Dizocilpine (MK-801)59[3]
Phencyclidine (PCP)PCP Site 2Guinea Pig Brain Membranes[3H]TCP46.5[4]
Phencyclidine (PCP)σ2 Receptor (PC12)56 sites binding assay-136[3]
Phencyclidine (PCP)Serotonin Transporter (SERT)56 sites binding assay-2,234[3]
Phencyclidine (PCP)Dopamine Transporter (DAT)56 sites binding assay->10,000[3]
Phencyclidine (PCP)Norepinephrine Transporter (NET)56 sites binding assay->10,000[3]
Phencyclidine (PCP)D2 Receptor56 sites binding assay->10,000[3]
Phencyclidine (PCP)σ1 Receptor56 sites binding assay->10,000[3]
Phencyclidine (PCP)Opioid Receptors (μ, δ, κ)56 sites binding assay->10,000[3]
LigandParameterPreparationIC50 (nM)Reference
Phencyclidine (PCP)Inhibition of [3H]Dopamine UptakeRat Striatal Synaptosomes347[1]
Phencyclidine (PCP)Inhibition of [3H]Serotonin UptakeRat Brain Synaptosomes1424[1]
LigandParameterPreparationKd (nM)Reference
[3H]PhencyclidineDissociation ConstantRat Brain Sections46[5]
[3H]PhencyclidineHigh-affinity Dissociation ConstantRat Brain Synaptosomes60[6]
[3H]TCPDissociation Constant (Site 1)Guinea Pig Brain Membranes14.1[4]

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor PCP Site

This protocol describes a method for determining the binding affinity of a test compound for the PCP site on the NMDA receptor using [3H]MK-801, a high-affinity ligand for this site.[3][7][8]

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Non-specific binding determination: 10 µM unlabeled MK-801 or 400 µM Phencyclidine (PCP)[9]

  • Membrane Preparation: Crude synaptic membranes from rat cerebral cortex or hippocampus.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • 96-well plates.

  • Harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation.

      • 50 µL of buffer or competing test compound at various concentrations.

      • 50 µL of [3H]MK-801 (final concentration ~5 nM).

    • For total binding, add buffer instead of a competing compound.

    • For non-specific binding, add 10 µM unlabeled MK-801.

    • Incubate the plate at 25°C for 180 minutes with gentle agitation.[8]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Antagonism

This protocol outlines a method for measuring NMDA receptor-mediated currents in cultured neurons or brain slices and assessing their blockade by PCP.[10]

Materials:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Intracellular Solution (in mM): 130 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • NMDA Receptor Agonists: NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM).

  • AMPA Receptor Antagonist: e.g., 10 µM CNQX.

  • GABAA Receptor Antagonist: e.g., 10 µM Picrotoxin.

  • Test Compound: Phencyclidine (PCP) at various concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (3-7 MΩ resistance).

Procedure:

  • Preparation:

    • Prepare brain slices or neuronal cultures and place them in the recording chamber continuously perfused with aCSF.

    • Add CNQX and picrotoxin to the aCSF to block AMPA and GABAA receptor-mediated currents, respectively.

    • Pull recording pipettes and fill them with the intracellular solution.

  • Establishing Whole-Cell Configuration:

    • Approach a neuron with the recording pipette while applying positive pressure.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Recording NMDA Receptor Currents:

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply NMDA and glycine to the cell using a local perfusion system to evoke an inward current.

    • To observe the voltage-dependent Mg2+ block, currents can be measured at various holding potentials.

  • Application of Phencyclidine:

    • After obtaining a stable baseline of NMDA-evoked currents, co-apply PCP with the NMDA/glycine solution.

    • Record the reduction in the amplitude of the NMDA receptor-mediated current in the presence of PCP.

    • Wash out PCP to observe the recovery of the current.

    • Repeat with different concentrations of PCP to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of each concentration of PCP.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal function.

Visualizations

Signaling Pathways

The blockade of Ca2+ influx through the NMDA receptor by PCP disrupts numerous downstream signaling cascades. A key pathway affected is the one involving Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which is crucial for synaptic plasticity.

NMDA_Signaling_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR binds & activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel PCP Phencyclidine (PCP) PCP->Ca_influx blocks Calmodulin Calmodulin Ca_influx->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates Ras_GRF Ras-GRF Calmodulin->Ras_GRF activates Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity phosphorylates substrates Ras Ras Ras_GRF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB phosphorylates Gene_Expression Gene Expression (e.g., BDNF, c-Fos) CREB->Gene_Expression regulates Gene_Expression->Synaptic_Plasticity modulates Experimental_Workflows cluster_0 Radioligand Binding Assay Workflow cluster_1 Patch-Clamp Electrophysiology Workflow rb_start Start rb_prep Prepare Brain Membranes rb_start->rb_prep rb_incubate Incubate Membranes with [3H]MK-801 & Test Compound rb_prep->rb_incubate rb_filter Filter and Wash rb_incubate->rb_filter rb_count Scintillation Counting rb_filter->rb_count rb_analyze Analyze Data (IC50, Ki) rb_count->rb_analyze rb_end End rb_analyze->rb_end pc_start Start pc_prep Prepare Neuronal Culture/Slice pc_start->pc_prep pc_patch Establish Whole-Cell Configuration pc_prep->pc_patch pc_record_base Record Baseline NMDA Currents pc_patch->pc_record_base pc_apply_pcp Apply PCP & Record Currents pc_record_base->pc_apply_pcp pc_analyze Analyze Current Inhibition (IC50) pc_apply_pcp->pc_analyze pc_end End pc_analyze->pc_end

References

AMP-PCP: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Adenosine 5'-(β,γ-methylenetriphosphate) as a Non-Hydrolyzable ATP Analog in Scientific Research

Introduction

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a potent and widely utilized tool in biochemistry and pharmacology. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it serves as a competitive inhibitor for a vast array of ATP-dependent enzymes. By mimicking the binding of ATP without undergoing cleavage of the β-γ phosphoanhydride bond, this compound effectively "freezes" enzymes in an ATP-bound state. This unique characteristic allows researchers to dissect the intricate mechanisms of ATP-dependent processes, stabilize specific protein conformations for structural analysis, and elucidate complex signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its application in understanding cellular signaling.

Core Concepts: Chemical Structure and Mechanism of Action

The key to this compound's function lies in its chemical structure. The oxygen atom that bridges the β and γ phosphate groups in ATP is replaced by a methylene (-CH₂-) group in this compound.[1] This substitution creates a stable carbon-phosphorus bond that is resistant to enzymatic hydrolysis by ATPases and kinases.[1] Consequently, while this compound can bind to the ATP-binding pocket of an enzyme, it cannot be used as an energy source for catalysis, effectively acting as a competitive inhibitor.[2][3] This allows researchers to isolate and study the pre-hydrolysis or ATP-bound state of enzymes.[1][2]

Mechanism of Competitive Inhibition by this compound

Mechanism of this compound as a competitive inhibitor of ATP.

Quantitative Data on this compound Interactions

The affinity of this compound for various proteins is a critical parameter in experimental design. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify these interactions. Below is a summary of reported values for a selection of proteins.

Protein FamilyProteinLigandParameterValue (µM)Organism/System
Chaperones Hsp90 (N-terminal domain)This compoundKd3.8Human
Enzymes Glutamine SynthetaseThis compoundKd667Bacillus subtilis
ATPases Na+/K+-ATPase (E1 form)This compoundK(1/2)180-
Kinases p38 MAP Kinase αMgthis compoundKd-Human
Ion Channels CFTRThis compound-No detectable interactionMouse L cells
Motor Proteins Kinesin-5This compound-Used in comparative studiesHuman
Motor Proteins MyosinThis compoundKi130 (for a disulfide analog)Bovine cardiac

Note: The available quantitative data for this compound is distributed across various studies with different experimental conditions. The values presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

The utility of this compound is best demonstrated through its application in various experimental techniques. Below are detailed methodologies for key experiments where this compound is frequently employed.

Co-crystallization of a Protein with this compound for Structural Studies

This protocol outlines the general steps for obtaining protein-ligand complex crystals for X-ray crystallography.

Objective: To determine the three-dimensional structure of a protein in its ATP-bound conformation.

Materials:

  • Purified protein of interest (at least 95% purity)

  • This compound sodium salt

  • Crystallization screening kits

  • Appropriate buffers and precipitants

  • Cryoprotectant solution

  • X-ray diffraction equipment

Methodology:

  • Protein and Ligand Preparation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-25 mg/mL) in a low ionic strength buffer.[4]

    • Prepare a stock solution of this compound (e.g., 100 mM) in a compatible buffer.

  • Complex Formation:

    • Mix the protein and this compound at a molar ratio that ensures saturation of the ATP-binding site. A 1:10 to 1:100 protein-to-ligand molar ratio is a common starting point.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Pipette a small volume (e.g., 1 µL) of the protein-AMP-PCP complex and mix it with an equal volume of the reservoir solution from a crystallization screen.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Data Collection:

    • Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Workflow for Protein Co-crystallization with this compound

A Purified Protein C Incubate to form Protein-AMP-PCP Complex A->C B This compound Solution B->C D Set up Crystallization Screen (Vapor Diffusion) C->D E Crystal Growth D->E F Cryo-protection and Freezing E->F G X-ray Diffraction Data Collection F->G H Structure Determination G->H

Co-crystallization workflow with this compound.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of this compound binding to a protein.

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest

  • This compound

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein and the this compound solution against the same buffer to minimize heat changes due to buffer mismatch.

    • Determine the accurate concentrations of the protein and this compound.

  • ITC Experiment Setup:

    • Fill the sample cell of the calorimeter with the protein solution (e.g., 10-100 µM).

    • Fill the injection syringe with the this compound solution (typically 10-20 times the protein concentration).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein-containing cell while monitoring the heat released or absorbed.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat-per-injection data to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the Kd, ΔH, and n.

Stopped-Flow Kinetics to Study Enzyme Dynamics

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events that occur on the millisecond timescale.

Objective: To measure the rates of conformational changes or ligand binding/dissociation in an ATP-dependent enzyme upon interaction with this compound.

Materials:

  • Stopped-flow spectrophotometer or spectrofluorometer

  • Purified enzyme

  • This compound

  • Reporter molecule (e.g., a fluorescently labeled nucleotide or a protein with an intrinsic fluorescent signal that changes upon binding)

Methodology:

  • Reagent Preparation:

    • Prepare solutions of the enzyme and this compound in separate syringes of the stopped-flow apparatus. One of the solutions should contain the reporter molecule.

  • Rapid Mixing:

    • Rapidly mix the contents of the two syringes. The mixing dead time is typically in the low millisecond range.

  • Data Acquisition:

    • Monitor the change in the optical signal (absorbance or fluorescence) as a function of time immediately after mixing.

    • Collect data for a sufficient duration to capture the entire kinetic transient.

  • Data Analysis:

    • Fit the kinetic traces to appropriate exponential equations to determine the observed rate constants (k_obs).

    • By varying the concentration of this compound, the binding and dissociation rate constants can be determined.

Visualization of Signaling Pathways and Experimental Workflows

This compound is an invaluable tool for dissecting signaling pathways by blocking ATP-dependent steps.

Investigating Purinergic Receptor Signaling

Purinergic receptors are a class of cell surface receptors that are activated by extracellular nucleotides, including ATP. This compound can be used to differentiate between receptor activation that requires ATP hydrolysis and that which only requires nucleotide binding. For example, in smooth muscle, the relative potencies of ATP, this compound, and its stereoisomer L-AMP-PCP have been used to characterize different subtypes of purinergic receptors.[5][6]

Hypothetical Purinergic Signaling Pathway

cluster_0 Cell Membrane Receptor P2X Receptor (Ligand-gated ion channel) Ion_Channel Ion Channel Opening Receptor->Ion_Channel ATP Extracellular ATP ATP->Receptor Binds and Activates AMP_PCP This compound AMP_PCP->Receptor Block This compound Competes with ATP for Binding Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cell_Response

This compound in studying purinergic receptor signaling.

Conclusion

This compound remains an indispensable tool for researchers across various disciplines. Its ability to act as a stable mimic of ATP allows for the detailed investigation of the structure, function, and regulation of a vast number of ATP-dependent enzymes and processes. From trapping enzymatic intermediates for high-resolution structural studies to dissecting the kinetics of motor proteins and elucidating complex signaling cascades, this compound provides a versatile and powerful approach to understanding the fundamental roles of ATP in biology. As new research questions emerge, the creative application of this classic ATP analog will undoubtedly continue to yield critical insights into the molecular machinery of life.

References

Unlocking Cellular Energetics: A Technical Guide to the Biochemical Properties of AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology. Its unique structural feature, the substitution of an oxygen atom with a methylene group between the β and γ phosphates, renders it resistant to cleavage by ATPases and other ATP-dependent enzymes. This property allows researchers to "freeze" enzymatic cycles, stabilize specific protein conformations, and probe the intricate mechanisms of ATP-dependent processes without the confounding variable of hydrolysis. This in-depth technical guide explores the core biochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its application in elucidating complex signaling pathways.

Core Biochemical Properties of this compound

This compound functions as a competitive inhibitor for many ATP-dependent enzymes. By binding to the ATP-binding pocket, it mimics the pre-hydrolysis state of the enzyme-substrate complex. This allows for the detailed structural and functional characterization of these transient states, which are often difficult to capture with the natural substrate, ATP.

Chemical Structure

The key structural modification in this compound is the replacement of the scissile P-O-P bond between the β and γ phosphates of ATP with a stable P-C-P bond. This methylene bridge is not susceptible to enzymatic hydrolysis, making this compound a potent tool for studying ATP-dependent processes.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the binding affinities (dissociation constant, Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) of this compound for a variety of proteins. These values are crucial for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

ProteinOrganismMethodKd (µM)Reference
Heat Shock Protein 90 (Hsp90)Homo sapiensSurface Plasmon Resonance3.8[1][2]
DnaB HelicaseEscherichia coliNMR SpectroscopyNot specified[1]
Myosin VaGallus gallusNot specified9[3]

Table 2: Inhibition Constants (Ki) of this compound for Various Enzymes

EnzymeOrganismInhibition TypeKi (µM)Reference
p38 MAP Kinase αHomo sapiensMixed187.4 (with respect to ATF2)Not specified
Myosin IIDictyostelium discoideumCompetitive130Not specified

Table 3: Half-Maximal Inhibitory Concentrations (IC50) of this compound

Enzyme/ProcessOrganism/SystemIC50 (µM)Reference
Cancer Cell Lines (AMP-001, -002, -003)Homo sapiens0.1 - 100[4][5]
Terpene Cytotoxicity AssayLeishmania amazonensis0.008 - 4.697 mM[6]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for key experiments used to characterize its biochemical properties.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (e.g., an ATPase or kinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5).

  • This compound solution in the same buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the experimental buffer to ensure a perfect match.

    • Prepare a concentrated stock solution of this compound in the same dialysis buffer.

    • Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of both the protein and this compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fourier-Transform Infrared (FTIR) Spectroscopy for Studying Conformational Changes

FTIR spectroscopy is a powerful technique for probing the secondary structure of proteins and detecting conformational changes upon ligand binding. By analyzing the amide I and amide II bands of the protein's infrared spectrum, researchers can gain insights into how this compound binding affects the protein's structure.[7][8][9]

Materials:

  • Purified protein of interest.

  • This compound.

  • D2O-based buffer.

  • FTIR spectrometer with an appropriate sample cell (e.g., transmission cell or Attenuated Total Reflectance (ATR) crystal).

Procedure:

  • Sample Preparation:

    • Lyophilize the purified protein to remove all water.

    • Re-dissolve the protein in a D2O-based buffer to exchange labile protons for deuterium. This minimizes the interference from water's strong IR absorbance in the amide I region.

    • Prepare a concentrated solution of this compound in the same D2O buffer.

  • FTIR Measurement:

    • Acquire a background spectrum of the D2O buffer.

    • Acquire the FTIR spectrum of the protein solution.

    • Add a specific concentration of this compound to the protein solution and acquire the spectrum of the protein-AMP-PCP complex.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein and protein-ligand spectra.

    • Analyze the amide I band (typically 1600-1700 cm⁻¹) for changes in peak position, shape, and intensity.

    • Deconvolution of the amide I band can be performed to quantify the proportions of different secondary structural elements (α-helix, β-sheet, etc.).

Enzyme Kinetics Assay to Determine Inhibition Mechanism

Enzyme kinetics assays are fundamental for determining the inhibitory mechanism of this compound on a specific enzyme. By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • This compound.

  • Assay buffer.

  • A method to detect the product formation or substrate consumption (e.g., spectrophotometer, plate reader).

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the substrate and this compound in the assay buffer.

    • Set up a matrix of reactions in a microplate or cuvettes, varying the concentrations of both the substrate and this compound. Include control reactions with no inhibitor.

  • Enzyme Reaction:

    • Initiate the reactions by adding a fixed amount of the enzyme to each well or cuvette.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) for each concentration of this compound.

    • Analyze the pattern of the lines to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.

    • The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where this compound is a critical tool for investigation.

experimental_workflow_itc cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Degas_Protein Degas_Protein Protein->Degas_Protein Dialysis & Degassing AMPPCP This compound Degas_AMPPCP Degas_AMPPCP AMPPCP->Degas_AMPPCP Dissolution & Degassing Buffer Matched Buffer Buffer->Degas_Protein Buffer->Degas_AMPPCP ITC Isothermal Titration Calorimeter Degas_Protein->ITC Load into Sample Cell Degas_AMPPCP->ITC Load into Syringe RawData Raw Heat Data ITC->RawData Titration BindingIsotherm Binding Isotherm RawData->BindingIsotherm Integration Thermodynamics Thermodynamic Parameters (Kd, n, ΔH) BindingIsotherm->Thermodynamics Fitting to Model

Figure 1: Experimental workflow for Isothermal Titration Calorimetry (ITC).

myosin_atpase_cycle cluster_amppcp This compound Inhibition Myosin Myosin Myosin_ATP Myosin-ATP Myosin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release (Power Stroke) Actin Actin Myosin_ADP_Pi->Actin Weak Binding Myosin_ADP->Myosin ADP Release Myosin_ADP->Actin Strong Binding AMPPCP_Block This compound binds to Myosin AMPPCP_Block->Myosin_ATP Prevents Hydrolysis & Power Stroke g_protein_cycle cluster_amppcp_gpc Investigating with this compound GPCR_inactive Inactive GPCR GPCR_active Active GPCR (Ligand-bound) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Inactive G-Protein (GDP-bound) GPCR_active->G_protein_inactive Activates G_protein_active Active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP-GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector Activates Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR_inactive Binds AMPPCP_G This compound AMPPCP_G->G_protein_inactive Competes with GTP Prevents Activation

References

An In-depth Technical Guide to Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP): Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and molecular biology. By substituting the oxygen atom linking the β and γ phosphates of ATP with a methylene group, this compound can bind to ATP-binding sites in proteins without being broken down. This unique property allows researchers to "trap" enzymes and other proteins in their ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide provides a comprehensive overview of the structure and function of this compound, detailed experimental protocols for its use, and quantitative data on its interactions with various protein systems.

Structure and Chemical Properties of this compound

This compound, also known by synonyms such as β,γ-Methylene ATP and adenylyl methylenediphosphate, possesses a molecular formula of C₁₁H₁₈N₅O₁₂P₃ and a molecular weight of approximately 505.21 g/mol .[1] The key structural feature of this compound is the replacement of the labile P-O-P bond between the β and γ phosphates of ATP with a stable P-C-P bond. This methylene bridge renders the terminal phosphate group resistant to cleavage by ATPases and other nucleotide-hydrolyzing enzymes.

The overall three-dimensional structure of this compound closely mimics that of ATP, allowing it to fit into the nucleotide-binding pockets of a wide range of proteins. The adenine and ribose moieties remain unchanged, preserving the specific interactions that mediate protein recognition of the adenosine nucleoside.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈N₅O₁₂P₃[1]
Molecular Weight ~505.21 g/mol [1]
IUPAC Name [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
Synonyms β,γ-Methylene ATP, AMPPCP, Adenylyl methylenediphosphate
Key Structural Feature Methylene bridge between β and γ phosphates[1]

Function as a Non-Hydrolyzable ATP Analog

The primary function of this compound in a research context is to act as a competitive inhibitor and a stable analog of ATP. This allows for the study of ATP-dependent processes by locking proteins in an ATP-bound state. This "trapped" state is crucial for:

  • Structural Biology: Stabilizing protein conformations for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to elucidate the three-dimensional structure of the ATP-bound form.

  • Enzyme Kinetics: Investigating the mechanism of ATP-dependent enzymes by observing the effects of a bound, non-hydrolyzable nucleotide on enzyme activity and conformation.

  • Mechanistic Studies: Dissecting the individual steps of complex biochemical processes, such as the power stroke of motor proteins or the transport cycle of ion pumps, by pausing the cycle at the ATP-binding step.

Quantitative Data: Binding Affinities of this compound

The binding affinity of this compound to various proteins can be quantified by its dissociation constant (Kd) or inhibition constant (Ki). A lower value indicates a higher affinity. The following table summarizes known binding affinities of this compound to a selection of proteins.

Table 2: Binding Affinities of this compound to Various Proteins

ProteinOrganismMethodBinding Constant (Kd/Ki)Reference
Hsp90 Not SpecifiedNot Specified3.8 µM (Kd)
p38 MAPKα HumanIsothermal Titration CalorimetryNot explicitly stated in text, derived from titration curve[2]
Glutamine Synthetase Bacillus subtilisIsothermal Titration Calorimetry667 ± 21 µM (Kd)[3]
Kinesin Motor Proteins Not SpecifiedMicrotubule Binding AssayVaries with specific kinesin and conditions[4]
ABC Transporters VariousNot SpecifiedBinds but can be hydrolyzed in highly active transporters[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding to p38 MAPKα

This protocol is adapted from the study of this compound binding to p38 MAP kinase α.[2]

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to p38 MAPKα.

Materials:

  • Purified, activated p38 MAPKα protein

  • This compound solution of known concentration

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (ensure identical buffer for protein and ligand)

  • Hamilton syringe for loading

Methodology:

  • Sample Preparation:

    • Dialyze the purified p38 MAPKα protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare a concentrated solution of this compound in the same dialysis buffer.

    • Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of both the protein and this compound solutions.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 27 °C).

    • Thoroughly clean the sample and reference cells with the ITC buffer.

    • Fill the reference cell with the ITC buffer.

    • Load the p38 MAPKα solution (e.g., 75 µM) into the sample cell.

    • Load the this compound solution (e.g., 1.58 mM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

    • Carry out a series of injections (e.g., 19 injections of 8 µL each) of the this compound solution into the protein solution.

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat change per mole of injectant against the molar ratio of this compound to p38 MAPKα.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Kinesin-Microtubule Co-sedimentation Assay with this compound

This protocol is a generalized procedure based on standard microtubule binding assays for kinesin motor proteins.[4][5]

Objective: To determine the binding affinity of a kinesin motor protein to microtubules in the presence of this compound, which mimics the strong binding, ATP-bound state.

Materials:

  • Purified kinesin motor protein

  • Purified tubulin

  • GTP solution

  • Taxol (paclitaxel) solution

  • This compound solution

  • General tubulin buffer (e.g., BRB80 with MgCl₂ and EGTA)

  • Cushion buffer (e.g., general tubulin buffer with glycerol)

  • Ultracentrifuge with a suitable rotor

  • SDS-PAGE equipment and reagents

  • Densitometer for gel analysis

Methodology:

  • Microtubule Polymerization:

    • Polymerize tubulin in the presence of GTP and stabilize the resulting microtubules with taxol.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, set up reactions containing a fixed concentration of microtubules and varying concentrations of the kinesin motor protein.

    • Add this compound to a final concentration that promotes strong binding (typically in the millimolar range).

    • Incubate the reactions at room temperature to allow binding to reach equilibrium.

  • Co-sedimentation:

    • Carefully layer each reaction mixture onto a cushion buffer in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound kinesin.

  • Analysis:

    • Carefully separate the supernatant (containing unbound kinesin) from the pellet (containing microtubules and bound kinesin).

    • Resuspend the pellet in a volume equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of kinesin in the supernatant and pellet fractions using densitometry.

  • Data Interpretation:

    • Plot the concentration of bound kinesin versus the concentration of free kinesin.

    • Fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizing Molecular Mechanisms with this compound

The Kinesin-1 ATPase Cycle

This compound is instrumental in dissecting the mechanochemical cycle of kinesin motor proteins. Kinesin-1, a processive motor, "walks" along microtubules by coupling ATP hydrolysis in its two motor domains (heads) to conformational changes. This compound traps the kinesin head in a state that is tightly bound to the microtubule, mimicking the ATP-bound state just before hydrolysis.

Kinesin_Cycle Empty Apo (Empty) ATP_Bound ATP-Bound (Strong MT Binding) Empty->ATP_Bound ATP Binding AMP_PCP This compound Trapped State (Strong MT Binding) Empty->AMP_PCP This compound Binding ADP_Pi ADP-Pi (Post-Hydrolysis) ATP_Bound->ADP_Pi ATP Hydrolysis ATP_Bound->AMP_PCP Competitive Inhibition ADP_Bound ADP-Bound (Weak MT Binding) ADP_Pi->ADP_Bound Pi Release ADP_Bound->Empty ADP Release

The Kinesin-1 ATPase cycle with the this compound trapped state.
Experimental Workflow for Investigating ABC Transporter Mechanism

ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes. This compound can be used to stabilize the nucleotide-bound state of these transporters, facilitating structural and functional studies of the transport cycle.

ABC_Transporter_Workflow cluster_prep Sample Preparation cluster_binding Binding Experiment cluster_analysis Structural and Functional Analysis Purify Purify ABC Transporter Reconstitute Reconstitute into Nanodiscs or Liposomes Purify->Reconstitute Incubate Incubate with this compound and Substrate Reconstitute->Incubate CryoEM Cryo-EM Incubate->CryoEM Xray X-ray Crystallography Incubate->Xray Spectroscopy Spectroscopic Analysis (e.g., EPR, FRET) Incubate->Spectroscopy

Workflow for studying ABC transporters using this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the myriad of cellular processes powered by ATP. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique window into the conformational dynamics and mechanisms of ATP-dependent proteins. The experimental approaches detailed in this guide, from quantitative binding assays to the study of complex molecular machines, highlight the versatility and continued importance of this compound in modern biochemical and biophysical research. As new ATP-dependent pathways and drug targets are discovered, the application of this classic ATP analog will undoubtedly continue to expand, yielding further insights into the fundamental workings of the cell.

References

Unlocking Enzyme Mechanisms: An In-depth Technical Guide to AMP-PCP in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an indispensable tool in the study of ATP-dependent enzymes. By mimicking the structure of ATP, this compound competitively binds to the active sites of enzymes such as ATPases and kinases without undergoing cleavage of the terminal phosphate bond. This unique property effectively traps the enzyme in a pre-hydrolysis, substrate-bound conformation, providing a static snapshot of a crucial step in the enzymatic cycle. This technical guide delves into the core principles of this compound-mediated enzyme inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their exploration of enzyme kinetics, structural biology, and drug discovery.

Core Principles of this compound in Enzyme Inhibition

This compound's utility stems from a critical structural modification: the replacement of the oxygen atom bridging the β and γ phosphates of ATP with a methylene (-CH2-) group. This substitution creates a stable phosphonate bond that is resistant to enzymatic hydrolysis.[1] Consequently, this compound acts as a potent competitive inhibitor for a wide array of ATP-utilizing enzymes.

The primary mechanism of action is competitive inhibition, where this compound directly competes with the natural substrate, ATP, for binding to the enzyme's active site.[2] This binding event locks the enzyme in a state that mimics the initial ATP-bound complex, thereby preventing the conformational changes and catalytic steps that are dependent on ATP hydrolysis.[3] This "frozen" state is invaluable for a range of biochemical and biophysical studies.

Quantitative Data on this compound-Enzyme Interactions

The inhibitory potency of this compound is quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are enzyme-specific and provide a measure of the affinity of this compound for the target enzyme. Below are some reported values for various enzymes.

EnzymeParameterValue (µM)Method
Hsp90 (N-terminal domain)Kd3.8Not Specified
Glutamine SynthetaseKd667Isothermal Titration Calorimetry (ITC)[4]
p38 MAPKaKi187.4Lineweaver-Burk Analysis

Note: The distinction between Ki, Kd, and IC50 is crucial. Kd reflects the equilibrium dissociation of the enzyme-inhibitor complex, Ki is the inhibition constant for an inhibitor, and IC50 is the concentration of an inhibitor that reduces enzyme activity by 50% under specific experimental conditions. The relationship between IC50 and Ki can be influenced by the concentration of the substrate (ATP) and the enzyme's Km for that substrate.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on enzyme function. The following sections outline key experimental protocols.

Enzyme Kinetics Assay: Determining Inhibition Type and Ki

This protocol describes a general approach to determine the mode of inhibition and the inhibition constant (Ki) of this compound using spectrophotometric assays and Lineweaver-Burk plot analysis.

Materials:

  • Purified enzyme of interest

  • This compound

  • ATP (substrate)

  • Enzyme-specific substrate (if the reaction produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the specific enzyme)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

  • Varying Substrate Concentration: In the absence of this compound, measure the initial reaction velocity at various ATP concentrations.

  • Inhibition Studies: Repeat the measurements from step 2 in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[3]

    • Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged while the apparent Km increases with inhibitor concentration.[2]

    • The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.[6]

Isothermal Titration Calorimetry (ITC): Measuring Binding Affinity

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[7][8]

Materials:

  • Isothermal Titration Calorimeter

  • Purified enzyme

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the enzyme and this compound extensively against the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the enzyme solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.[9]

X-ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution structural information of the enzyme in complex with this compound, revealing the precise binding mode and any conformational changes induced by the inhibitor.

Materials:

  • Highly purified and concentrated enzyme

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Procedure:

  • Co-crystallization: Mix the purified enzyme with a molar excess of this compound and set up crystallization trials using various precipitants and conditions.

  • Crystal Soaking: Alternatively, grow crystals of the apo-enzyme first and then soak them in a solution containing this compound.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to this compound in the enzyme's active site.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and its application in experimental settings.

cluster_0 Normal Enzymatic Reaction E Enzyme (E) ES E-ATP Complex E->ES Binds ATP ATP ATP->ES EP E-ADP-Pi Complex ES->EP Hydrolysis EP->E Release P Products (ADP + Pi) EP->P

Caption: Simplified workflow of a typical ATP-dependent enzymatic reaction.

cluster_1 Competitive Inhibition by this compound E_inhib Enzyme (E) EI E-AMP-PCP Complex (Inactive) E_inhib->EI Binds ATP_inhib ATP ATP_inhib->E_inhib Blocked AMPPCP This compound AMPPCP->EI

Caption: Mechanism of competitive inhibition by this compound.

cluster_2 Experimental Workflow: Enzyme Kinetics prep Prepare Enzyme and Reagents assay Perform Enzyme Activity Assays (Vary [ATP] and [this compound]) prep->assay measure Measure Initial Velocities assay->measure plot Generate Michaelis-Menten Plots measure->plot transform Create Lineweaver-Burk Plots plot->transform analyze Determine Inhibition Type and Ki transform->analyze

Caption: A typical experimental workflow for studying enzyme inhibition by this compound.

Applications in Research and Drug Development

The ability of this compound to stabilize the pre-hydrolysis state of ATP-dependent enzymes has profound implications across various research fields.

  • Structural Biology: this compound has been instrumental in obtaining high-resolution crystal structures of numerous enzymes, including ATPases and kinases, in their ATP-bound conformation. These structures provide invaluable insights into the catalytic mechanism, substrate recognition, and conformational changes that occur during the enzymatic cycle.

  • Enzyme Kinetics and Mechanism: By acting as a competitive inhibitor, this compound allows for the detailed kinetic characterization of ATP-dependent enzymes. It helps in elucidating the role of ATP binding versus hydrolysis in the overall reaction mechanism.

  • Drug Discovery: this compound can be used in high-throughput screening assays to identify and characterize novel enzyme inhibitors. By competing with a fluorescently labeled this compound analog, for instance, one can screen for compounds that bind to the ATP-binding site.

  • Dissecting Signaling Pathways: In complex cellular signaling cascades, many steps are regulated by ATP-dependent kinases and ATPases. This compound can be used in cellular or reconstituted systems to block specific ATP-dependent steps, thereby helping to elucidate the functional role of individual enzymes within the pathway. For example, studies on motor proteins like myosin and kinesin have utilized non-hydrolyzable ATP analogs to dissect the steps of their mechanochemical cycles.[11][12] While direct studies using this compound to dissect Ras or G-protein coupled receptor signaling are less common, the principles can be applied to any pathway involving ATP hydrolysis.[13][14]

Conclusion

This compound remains a cornerstone tool for researchers investigating the vast and complex world of ATP-dependent enzymes. Its ability to act as a stable mimic of the enzyme-ATP complex provides a unique window into the fundamental mechanisms of catalysis and regulation. The quantitative data, detailed protocols, and conceptual diagrams presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their endeavors to unravel the intricacies of enzyme function and to develop novel therapeutic interventions.

References

The Insider's Guide to AMP-PCP: A Non-Hydrolyzable ATP Analog for Probing ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a powerful molecular tool indispensable for the study of ATP-dependent enzymes. As a non-hydrolyzable analog of adenosine triphosphate (ATP), this compound competitively binds to the ATP-binding sites of enzymes without being cleaved. This unique property allows researchers to "trap" enzymes in an ATP-bound conformational state, providing a static snapshot of a dynamic process. This guide offers a comprehensive overview of this compound, including its mechanism of action, applications in various experimental techniques, detailed experimental protocols, and a summary of quantitative binding data. Furthermore, it provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Core Concepts: The Mechanism of this compound Action

This compound mimics the structure of ATP, enabling it to fit into the nucleotide-binding pocket of ATP-dependent enzymes. The key difference lies in the triphosphate chain: in this compound, a methylene group (-CH2-) replaces the oxygen atom linking the β and γ phosphates.[1] This phosphonate bond is resistant to enzymatic hydrolysis, effectively "locking" the enzyme in a pre-hydrolysis state.[1] This stabilization of a specific conformational state is invaluable for a variety of biochemical and structural studies.[2]

By competitively inhibiting the binding of ATP, this compound allows researchers to dissect the roles of ATP binding and hydrolysis in the catalytic cycle of an enzyme.[3] This is crucial for understanding the mechanics of molecular motors, the regulation of signaling cascades, and the transport of molecules across cellular membranes.

Applications in Research and Drug Development

The ability of this compound to stabilize ATP-bound states has made it a cornerstone in several key research areas:

  • Structural Biology (X-ray Crystallography and Cryo-EM): this compound is instrumental in obtaining high-resolution structures of ATP-dependent enzymes. By trapping the enzyme in a single, stable conformation, it facilitates the growth of well-ordered crystals for X-ray diffraction and provides a homogenous sample for cryo-electron microscopy.[2][4] This has been successfully applied to enzymes like the SERCA Ca2+-ATPase.[2]

  • Enzyme Kinetics: In kinetic studies, this compound is used as a competitive inhibitor to determine the Michaelis-Menten constants of ATP-dependent enzymes.[5] By analyzing the effect of this compound on the reaction rate at various substrate concentrations, researchers can elucidate the enzyme's affinity for ATP and the mechanism of inhibition.

  • Biophysical Studies: Techniques like isothermal titration calorimetry (ITC) and filter binding assays can be used with this compound to quantify its binding affinity (dissociation constant, Kd) to a target enzyme.[6][7] This provides crucial thermodynamic data about the enzyme-ligand interaction.

  • Drug Discovery: Understanding the structure of the ATP-binding pocket, often revealed through studies with this compound, is fundamental for the rational design of small molecule inhibitors that can target these enzymes for therapeutic purposes.[8] Many ATP-dependent enzymes, such as kinases and ABC transporters, are important drug targets in diseases like cancer.[6][8]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of this compound and its close analog AMP-PNP with various ATP-dependent enzymes has been quantified, providing valuable insights into their binding characteristics. The following tables summarize key binding and inhibition constants.

Enzyme FamilySpecific EnzymeLigandKd (μM)MethodOrganism/System
Chaperones Heat Shock Protein 90 (Hsp90)This compound3.8Not SpecifiedNot Specified
ATPases (Na+ + K+)-dependent ATPaseAMP-PNP4.2 (no Mg2+)CentrifugationCanine Kidney
(Na+ + K+)-dependent ATPaseAMP-PNP2.2 (50 μM Mg2+)CentrifugationCanine Kidney
Kinases p38 MAP Kinase αThis compoundNot DeterminedITCHuman
Synthases Glutamine SynthetaseThis compound667 ± 21ITCBacillus subtilis

Table 1: Dissociation Constants (Kd) of this compound and AMP-PNP with Various Enzymes.

Enzyme FamilySpecific EnzymeLigandKi (μM)Inhibition TypeOrganism/System
Helicases DNA Helicase IIMitoxantrone~1Not SpecifiedEscherichia coli
Myosins Cardiac MyosinPurine Disulfide Analog of ATP130Site-specificBovine Heart

Table 2: Inhibition Constants (Ki) for Inhibitors of ATP-Dependent Enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

X-ray Crystallography of an ATPase with this compound

This protocol is adapted from studies on the SERCA Ca2+-ATPase.[2]

  • Protein Purification and Solubilization:

    • Start with purified membrane vesicles containing the ATPase of interest.

    • Solubilize the ATPase in a buffer containing a suitable detergent (e.g., 22.3 mg/ml octaethylene glycol monododecyl ether, C12E8). The solubilization buffer should be optimized for protein stability and typically includes:

      • 94.6 mM MOPS/KOH pH 6.8

      • 80 mM KCl

      • 20% glycerol

      • 2.5 mM MgCl2

      • 0.88 mM this compound

      • 8.87 mM CaCl2

  • Crystallization:

    • Mix the solubilized protein (e.g., 10 mg/ml) with an equal volume of crystallization buffer. A typical crystallization buffer may contain:

      • 28% polyethylene glycol 2000 monomethyl ether

      • 10% glycerol

      • 100 mM NaCl

      • 3% tert-butanol

    • Incubate the mixture at a controlled temperature (e.g., 19°C) and monitor for crystal growth over several days.

  • Data Collection and Structure Determination:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction data and solve the structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data.

Enzyme Kinetics: Determining Competitive Inhibition by this compound

This protocol describes a general method for studying the inhibitory effect of this compound on an ATPase using a colorimetric assay that detects inorganic phosphate (Pi).

  • Assay Setup:

    • Prepare a reaction buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Set up a series of reactions in a 96-well plate. Each reaction should contain:

      • A fixed concentration of the enzyme.

      • Varying concentrations of ATP (the substrate).

      • A fixed concentration of this compound (the inhibitor). Include a control series with no this compound.

    • Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the desired temperature before adding ATP to start the reaction.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding ATP.

    • Incubate for a fixed time during which the reaction rate is linear.

    • Stop the reaction by adding a reagent that both halts enzymatic activity and allows for the detection of Pi (e.g., a malachite green-based reagent).[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).[9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of Pi to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocity (v) for each ATP and this compound concentration.

    • Plot 1/v versus 1/[ATP] (Lineweaver-Burk plot) for both the inhibited and uninhibited reactions.

    • For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will differ. The apparent Km will be higher in the presence of this compound.[5]

    • The inhibition constant (Ki) can be calculated from the change in the apparent Km.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol outlines the steps for determining the dissociation constant (Kd) of this compound for an enzyme using ITC.[6]

  • Sample Preparation:

    • Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution. A typical buffer might be 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of the protein and this compound.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature and perform a series of injections of this compound into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat changes associated with each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka).

    • The dissociation constant (Kd) is the reciprocal of the association constant (Kd = 1/Ka).

Visualizing the Role of this compound: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of this compound.

G cluster_workflow General Research Workflow Using this compound A Hypothesis (Role of ATP binding/hydrolysis) B Select ATP-dependent Enzyme of Interest A->B C Experimental Design (e.g., Structural, Kinetic, Biophysical) B->C D Prepare Enzyme and This compound C->D E Perform Experiment (e.g., Crystallography, Assay) D->E F Data Collection and Analysis E->F G Interpret Results & Draw Conclusions F->G

A general workflow for utilizing this compound in research.

G cluster_inhibition Competitive Inhibition by this compound Enzyme Enzyme (Active Site) Enzyme_ATP Enzyme-ATP Complex (Active) Enzyme->Enzyme_ATP Binds Enzyme_AMP_PCP Enzyme-AMP-PCP Complex (Inactive) Enzyme->Enzyme_AMP_PCP Binds ATP ATP ATP->Enzyme_ATP AMP_PCP This compound AMP_PCP->Enzyme_AMP_PCP Products ADP + Pi Enzyme_ATP->Products Hydrolysis Enzyme_AMP_PCP->Enzyme Dissociates

Mechanism of competitive inhibition by this compound.

Inhibition of ABC transporter-mediated drug efflux by this compound.

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MAPK) EGFR_active->Downstream Activates ATP ATP ATP->EGFR_active Phosphate Donor AMP_PCP This compound AMP_PCP->EGFR Competitively Inhibits ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation Leads to

This compound inhibits the EGFR signaling pathway.

Conclusion

This compound remains an unparalleled tool for the study of ATP-dependent enzymes. Its ability to act as a stable mimic of ATP allows for the detailed investigation of enzyme structure, function, and kinetics. For researchers in basic science and drug development, a thorough understanding of how to effectively utilize this compound is essential for advancing our knowledge of fundamental biological processes and for the development of novel therapeutics targeting ATP-dependent enzymes. This guide provides a foundational resource to aid in the design and execution of experiments leveraging the unique properties of this powerful ATP analog.

References

The Role of AMP-PCP in Trapping the Pre-Hydrolysis State of ATP-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) hydrolysis is the universal energy currency driving a vast array of cellular processes, from DNA replication and muscle contraction to signal transduction and molecular transport. The proteins that harness this energy, known as ATPases, cycle through a series of conformational states: substrate binding, hydrolysis, and product release. The ATP-bound, pre-hydrolysis state is a critical, often transient, intermediate that dictates the subsequent steps of the enzymatic cycle. Understanding the structure and dynamics of this state is paramount for elucidating protein function and for designing targeted therapeutics.

Due to its transient nature, capturing the pre-hydrolysis state for detailed study presents a significant experimental challenge. This guide focuses on a vital tool used to overcome this hurdle: Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP) , a non-hydrolyzable ATP analog that effectively "freezes" ATP-binding proteins in this crucial initial conformation.

Mechanism of Action: A Stable Mimic

This compound's utility lies in its structural similarity to ATP, combined with a key chemical modification that confers resistance to enzymatic cleavage.

  • Structural Mimicry: The three-dimensional shape of this compound, including its adenine base, ribose sugar, and triphosphate chain, closely resembles that of ATP.[1] This allows it to fit into the nucleotide-binding pockets of a wide range of ATPases and other ATP-binding proteins.[1]

  • Resistance to Hydrolysis: The defining feature of this compound is the replacement of the oxygen atom bridging the β and γ phosphates with a methylene group (-CH₂-).[1] This creates a stable phosphorus-carbon bond (P-C-P) that is not susceptible to enzymatic hydrolysis, unlike the labile phosphoanhydride bond (P-O-P) in ATP.

By binding to the active site without being consumed, this compound locks the protein in a conformation that is functionally equivalent to the ATP-bound, pre-hydrolysis state. This allows researchers to stabilize and study a fleeting moment in the enzyme's catalytic cycle.[1] For instance, in studies of DnaB helicase, this compound has been shown to effectively stabilize the ATP-bound pre-hydrolysis state, enabling detailed structural and dynamic analysis.[1][2]

Applications in Research

The ability of this compound to trap the pre-hydrolysis state makes it an indispensable tool in structural biology and biochemistry.

  • Structural Biology (X-ray Crystallography & Cryo-EM): this compound is instrumental in determining the high-resolution three-dimensional structures of ATP-binding proteins in their active, substrate-bound conformation. By co-crystallizing a protein with this compound or preparing cryo-electron microscopy (cryo-EM) samples in its presence, researchers can capture a static snapshot of the pre-hydrolysis state. This has provided profound insights into the mechanisms of enzymes like the SERCA Ca²⁺-ATPase, where this compound has been used to stabilize and visualize the ATP-bound form.[3][4][5]

  • Biochemical and Kinetic Assays: In functional assays, this compound serves as a classic competitive inhibitor.[6][7] By competing with ATP for the same binding site, it can be used to demonstrate that ATP binding, and more specifically its subsequent hydrolysis, is required for a particular enzymatic function or conformational change.[8]

  • Elucidating Mechanochemical Cycles: For molecular motors and helicases, which convert the chemical energy of ATP hydrolysis into mechanical work, understanding each step of the cycle is crucial.[9] this compound allows for the isolation and study of the initial ATP-binding step, helping to dissect how this event primes the motor for subsequent conformational changes and force generation. Studies on the DnaB helicase, for example, use this compound to arrest the system in a pre-translocation state for analysis with techniques like solid-state NMR.[2][10]

Quantitative Data Summary

The binding affinity and effective concentrations of this compound can vary significantly between different protein systems. The following table summarizes key quantitative data from cited literature.

Protein/SystemParameterValueReference
DnaB HelicaseBinding Affinity (Kd) vs. ssDNAWeaker than ADP:AlF₄⁻[2]
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)Concentration Used0.88 mM[4]
Ryanodine ReceptorInhibition of [³H]-ryanodine bindingnM to mM range[8]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines for common experimental protocols.

X-ray Crystallography for Structure Determination

This technique is used to determine the precise atomic 3D structure of a protein-ligand complex from a well-ordered crystal.

Methodology:

  • Protein Expression and Purification: The target ATPase is overexpressed and purified to high homogeneity (>95%).

  • Complex Formation: The purified protein is incubated with a molar excess of this compound and MgCl₂. The concentration of this compound typically ranges from 1-5 mM.

  • Crystallization: The protein-AMP-PCP complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using techniques like vapor diffusion.

  • Data Collection: A single, well-diffracting crystal is cryo-cooled and mounted in an X-ray beamline, often at a synchrotron source. A complete diffraction dataset is collected as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. An atomic model of the protein-AMP-PCP complex is then built into this map and computationally refined to achieve the best fit with the experimental data.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the structural determination of protein complexes in a near-native, vitrified state, and is particularly powerful for large or flexible macromolecules that are difficult to crystallize.

Methodology:

  • Protein and Complex Preparation: As with crystallography, a highly pure sample of the target protein is prepared and incubated with this compound and Mg²⁺.

  • Grid Preparation and Vitrification: A small volume (2-4 µL) of the complex solution is applied to an electron microscopy grid. The grid is then blotted to create a thin film and immediately plunge-frozen in liquid ethane, trapping the particles in random orientations within a layer of non-crystalline (vitreous) ice.

  • Data Collection: The vitrified grid is transferred to a transmission electron microscope. Thousands of images (micrographs) containing different views of the protein complex are automatically collected at cryogenic temperatures.[12]

  • Image Processing and 3D Reconstruction: Individual particle images are computationally extracted from the micrographs. These 2D projections are then classified and aligned to reconstruct a high-resolution 3D map of the protein-AMP-PCP complex.[13] An atomic model is subsequently built into the 3D map.

ATPase Activity Assay (Competitive Inhibition)

These assays measure the rate of ATP hydrolysis, typically by detecting the production of inorganic phosphate (Pi) or ADP. This compound is used as a negative control or competitive inhibitor to confirm the specificity of the observed activity. A common method is the malachite green assay, which detects free phosphate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., HEPES or Tris-based) at the optimal pH for the enzyme, containing essential cofactors like MgCl₂.[14]

    • Substrate/Inhibitor: Prepare stock solutions of ATP and this compound.

    • Phosphate Standard Curve: Prepare a series of known phosphate concentrations for calibration.[14]

    • Detection Reagent: Prepare the malachite green/ammonium molybdate reagent.

  • Reaction Setup:

    • Test Reaction: In a microplate well, combine the assay buffer, a known amount of purified ATPase, and start the reaction by adding ATP.

    • Inhibitor Control: Set up an identical reaction, but add this compound to the well before adding ATP to measure its inhibitory effect.

    • Negative Control (No Enzyme): Set up a reaction with ATP but without the enzyme to measure the rate of spontaneous ATP hydrolysis.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.[15]

  • Detection: Stop the reaction and quantify the phosphate produced by adding the malachite green detection reagent, which forms a colored complex with Pi.[14][16]

  • Data Analysis: Measure the absorbance at ~620-650 nm.[14] After subtracting the background from the negative control, use the phosphate standard curve to calculate the amount of Pi released. Compare the activity in the presence and absence of this compound to determine the extent of inhibition.

Mandatory Visualizations

G cluster_0 Standard ATPase Cycle cluster_1 This compound Mediated Trapping E_ATP Enzyme + ATP E_hydrolysis Hydrolysis (Transient State) E_ATP->E_hydrolysis Binding E_ADP_Pi Enzyme + ADP + Pi E_hydrolysis->E_ADP_Pi Catalysis E_AMPPCP Enzyme + this compound Trapped Trapped Pre-Hydrolysis State (Stable for Analysis) E_AMPPCP->Trapped Binding Trapped->Trapped

Caption: Mechanism of this compound action, trapping the pre-hydrolysis state.

G cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy start Purified ATPase complex Form Complex: ATPase + this compound + Mg²⁺ start->complex xtal Crystallization complex->xtal vit Vitrification (Plunge Freezing) complex->vit xray_data X-ray Data Collection xtal->xray_data structure 3D Structure of Pre-Hydrolysis State xray_data->structure cryo_data Cryo-EM Data Collection vit->cryo_data cryo_data->structure

Caption: Experimental workflow for structural studies using this compound.

G E Free Enzyme (E) ES ES Complex E:f0->ES:f0 Binds EI EI Complex (Trapped) E:f0->EI:f0 Binds (Competes) S Substrate (ATP) S->E:f0 I Inhibitor (this compound) I->E:f0 P Products (ADP + Pi) ES:f0->P Hydrolysis

Caption: Logic of competitive inhibition by this compound in an ATPase assay.

Conclusion

This compound is a cornerstone of modern biochemical and structural biology research. Its simple yet elegant design—mimicking ATP while resisting hydrolysis—provides an unparalleled method for trapping and characterizing the functionally critical pre-hydrolysis state of ATP-binding proteins. From resolving atomic-level details of enzyme active sites to dissecting the complex mechanochemical cycles of molecular motors, this compound enables researchers to stabilize an otherwise ephemeral conformation. The continued application of this invaluable molecular tool, in conjunction with advancing structural and biophysical techniques, will undoubtedly continue to deepen our understanding of the fundamental processes of life.

References

Commercial Sources and Technical Applications of High-Purity AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of high-purity α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of adenosine triphosphate (ATP). This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The content covers commercially available sources, quantitative data, and detailed experimental protocols for its application in studying ATP-dependent enzymes, particularly the molecular chaperone Heat Shock Protein 90 (Hsp90).

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable commercial suppliers that cater to the research and drug development communities. These suppliers typically provide the compound in its disodium salt form for enhanced stability and solubility. The purity of the compound is a critical factor for experimental reproducibility and is often determined by techniques such as High-Performance Liquid Chromatography (HPLC).

SupplierProduct NameCatalog NumberPurityForm
Sigma-Aldrich β,γ-Methyleneadenosine 5′-triphosphate disodium saltM7510≥95%Solid
Aobious This compound disodiumAOB8647>99%Solid
TargetMol This compound disodiumT1354799.32%Solid
Benchchem This compoundB1201737>95%Solid
MedchemExpress This compoundHY-10836599.81%Solid
Cayman Chemical α,β-Methyleneadenosine 5'-triphosphate (sodium salt)16541≥95%Crystalline Solid
Tocris Bioscience α,β-Methyleneadenosine 5'-triphosphate trisodium salt3330≥98% (HPLC)Solid

Physicochemical and Binding Data

This compound is a structural analog of ATP where a methylene group (-CH2-) replaces the oxygen atom between the β and γ phosphates. This modification renders the molecule resistant to hydrolysis by ATPases, making it an invaluable tool for studying the ATP-bound state of enzymes.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₅O₁₂P₃[1]
Molecular Weight 505.21 g/mol (Free Acid)[1]
Hsp90 N-terminal Domain Binding (Kd) 3.8 µM[2][3]
Adenylate Cyclase Inhibition (Ki) ~0.5 mM[4]

Experimental Protocols

Representative Synthesis and Purification of β,γ-Methyleneadenosine 5′-triphosphate (Adenylyl-methylenediphosphonate)

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general enzymatic approach for the synthesis of nucleoside triphosphates can be outlined. This method leverages the activity of specific enzymes to achieve high regio- and stereoselectivity under mild reaction conditions.

Materials:

  • Adenosine 5'-monophosphate (AMP)

  • Methylenebis(phosphonic acid)

  • Nucleoside monophosphate kinase (NMPK)

  • Polyphosphate kinase (PPK)

  • ATP regeneration system (e.g., creatine kinase and phosphocreatine)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl)

  • Anion-exchange chromatography column

  • HPLC system with a suitable column for nucleotide analysis

Protocol:

  • Enzymatic Phosphorylation: In a reaction vessel, combine AMP and a molar excess of methylenebis(phosphonic acid) in the reaction buffer.

  • Add the ATP regeneration system components.

  • Initiate the reaction by adding NMPK and PPK to the mixture.

  • Incubate the reaction at an optimal temperature for the enzymes (typically 25-37°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached completion (as determined by the consumption of AMP and the formation of this compound), terminate the reaction by adding a quenching agent such as perchloric acid, followed by neutralization with a base like potassium hydroxide.

  • Purification by Anion-Exchange Chromatography:

    • Load the quenched and neutralized reaction mixture onto a pre-equilibrated anion-exchange column.

    • Wash the column with a low-salt buffer to remove unbound material.

    • Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Desalting and Lyophilization: Pool the pure fractions, desalt them using a suitable method (e.g., size-exclusion chromatography or dialysis), and then lyophilize to obtain the final product as a stable powder.

  • Quality Control: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry. Assess the final purity using analytical HPLC.

Expression and Purification of Recombinant Human Hsp90β

This protocol describes the expression of human Hsp90β in Escherichia coli and its subsequent purification.

Materials:

  • pET expression vector containing the human Hsp90β gene

  • E. coli BL21(DE3) competent cells

  • LB Broth and Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Ion-exchange chromatography column (e.g., HiTrap Q)

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • SDS-PAGE analysis equipment

Protocol:

  • Transformation and Expression:

    • Transform the Hsp90β expression vector into E. coli BL21(DE3) cells and plate on selective agar plates.

    • Inoculate a single colony into a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed to pellet cell debris.

  • Purification:

    • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column extensively with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged Hsp90β with a high concentration of imidazole (e.g., 250-500 mM).

    • Ion-Exchange Chromatography: Dialyze the eluted protein into a low-salt buffer and load it onto an anion-exchange column. Elute with a linear gradient of increasing salt concentration.

    • Size-Exclusion Chromatography: As a final polishing step, concentrate the protein and load it onto a size-exclusion column to separate Hsp90β from any remaining contaminants and aggregates.

  • Protein Characterization: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.

Isothermal Titration Calorimetry (ITC) for this compound and Hsp90 Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions. This protocol outlines the steps for studying the binding of this compound to Hsp90.

Materials:

  • Purified Hsp90 protein

  • High-purity this compound

  • ITC instrument

  • ITC Buffer (the same buffer used for the final step of protein purification, e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze the purified Hsp90 extensively against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in the same ITC buffer.

    • Accurately determine the concentrations of both the protein and the ligand. .

    • Degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles.

  • Experimental Setup:

    • Load the Hsp90 solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform an initial injection of a small volume of ligand to account for any initial artifacts.

    • Proceed with a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.

    • After the binding sites on the protein become saturated, subsequent injections will only produce heat of dilution, which should be minimal if the buffers are well-matched.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in biochemical research.

Hsp90_ATPase_Cycle cluster_AMPPCP This compound Blocks Cycle Open_Conformation Open Conformation (ATP-free) ATP_Binding ATP/AMP-PCP Binding Open_Conformation->ATP_Binding Client Protein Binding Closed_Conformation Closed Conformation (ATP/AMP-PCP Bound) ATP_Binding->Closed_Conformation ATP_Hydrolysis ATP Hydrolysis Closed_Conformation->ATP_Hydrolysis Co-chaperone Interaction ADP_Bound_State ADP Bound State ATP_Hydrolysis->ADP_Bound_State Client Protein Folding/Release ADP_Release ADP Release ADP_Bound_State->ADP_Release ADP_Release->Open_Conformation

Caption: Hsp90 ATPase cycle and the inhibitory action of this compound.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Purification Purify Hsp90 Buffer_Matching Dialyze Protein vs. Ligand Buffer Protein_Purification->Buffer_Matching Ligand_Preparation Prepare this compound Solution Ligand_Preparation->Buffer_Matching Concentration_Determination Determine Accurate Concentrations Buffer_Matching->Concentration_Determination Degassing Degas Samples Concentration_Determination->Degassing Load_ITC Load Protein into Cell Load Ligand into Syringe Degassing->Load_ITC Run_Titration Perform Titration Load_ITC->Run_Titration Integrate_Peaks Integrate Raw Data Run_Titration->Integrate_Peaks Generate_Isotherm Plot Heat vs. Molar Ratio Integrate_Peaks->Generate_Isotherm Fit_Model Fit to Binding Model Generate_Isotherm->Fit_Model Determine_Parameters Obtain Kd, n, ΔH, ΔS Fit_Model->Determine_Parameters

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Signaling_Pathway_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Client_Kinase Client Kinase (e.g., Akt, Raf) Receptor_Tyrosine_Kinase->Client_Kinase Hsp90 Hsp90 Hsp90->Client_Kinase Stabilizes & Activates Downstream_Signaling Downstream Signaling Client_Kinase->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival AMP_PCP This compound AMP_PCP->Hsp90 Inhibits ATP Binding

Caption: Inhibition of Hsp90-dependent signaling by this compound.

References

Formation of the AMP-PCP Magnesium Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is widely utilized in structural and functional studies of ATP-binding proteins. The biological activity of ATP and its analogs is critically dependent on the presence of divalent metal ions, most notably magnesium (Mg²⁺). This technical guide provides an in-depth analysis of the formation of the this compound magnesium complex (Mg-AMP-PCP). Due to a lack of direct experimental data for the thermodynamics and kinetics of Mg-AMP-PCP complex formation in free solution, this guide leverages data from the closely related and well-studied Mg-ATP complex as a proxy. Detailed experimental protocols for characterizing such interactions using isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are provided.

Introduction to this compound and the Role of Magnesium

This compound is a vital tool in biochemistry and drug discovery, enabling the study of ATP-dependent enzymes by trapping them in an ATP-bound-like state without undergoing hydrolysis. The replacement of the scissile Pβ-O-Pγ bond in ATP with a Pβ-CH₂-Pγ linkage in this compound renders it resistant to enzymatic cleavage.

Magnesium ions are essential cofactors for the vast majority of enzymes that utilize nucleotides.[1] The coordination of Mg²⁺ with the phosphate groups of ATP neutralizes their negative charges, facilitating the correct orientation of the nucleotide within the enzyme's active site and playing a crucial role in the catalytic mechanism of phosphoryl transfer.[2][3] It is well-established that in most biological systems, the true substrate for ATP-dependent enzymes is the Mg-ATP complex.[4] Similarly, the interaction of this compound with proteins is typically studied in the presence of Mg²⁺ to mimic this physiological state.

Thermodynamics of Mg²⁺-Nucleotide Complex Formation

Quantitative Data for Mg²⁺-ATP Complex Formation

The following table summarizes the thermodynamic parameters for the formation of the Mg-ATP complex in solution, as determined by isothermal titration calorimetry (ITC). This data serves as a reliable estimate for the Mg-AMP-PCP complex.

ParameterValueMethodReference
Dissociation Constant (Kd) 0.071 ± 0.003 mMITC[2]
Association Constant (Ka) 1.41 x 10⁴ M⁻¹Calculated from Kd
Stoichiometry (n) ~1ITC
Enthalpy (ΔH) Not directly reported for free solutionITC
Entropy (ΔS) Not directly reported for free solutionITC

Note: While the Kd has been precisely measured, the individual enthalpic and entropic contributions for the formation of the Mg-ATP complex in free solution are not explicitly detailed in the cited literature. However, ITC directly measures ΔH, from which ΔS can be calculated.

Kinetics of Mg²⁺-Nucleotide Complex Formation

The kinetics of the association and dissociation of Mg²⁺ with nucleotides are rapid, typically occurring on the millisecond timescale. Stopped-flow techniques are often employed to measure these fast kinetic rates.

Quantitative Data for Mg²⁺-ATP Complex Kinetics

The following table presents the kinetic parameters for the interaction of Mg²⁺ with ATP. These values provide an approximation for the kinetic behavior of the Mg-AMP-PCP complex.

ParameterValueMethodReference
Association Rate Constant (kon) 4 x 10⁸ M⁻¹s⁻¹³¹P NMR Line Width Analysis[6]
Dissociation Rate Constant (koff) 7000 s⁻¹³¹P NMR Line Width Analysis[6]

Experimental Protocols for Characterization

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[7]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of Mg²⁺ binding to this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a solution of MgCl₂ (e.g., 20 mM) in the identical buffer.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the ITC instrument.

    • Load the MgCl₂ solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the MgCl₂ solution into the this compound solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of Mg²⁺ to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_amp_pcp Prepare this compound solution degas Degas both solutions prep_amp_pcp->degas prep_mgcl2 Prepare MgCl2 solution in same buffer prep_mgcl2->degas load_cell Load this compound into sample cell degas->load_cell load_syringe Load MgCl2 into syringe degas->load_syringe run_titration Perform automated titration at constant T load_cell->run_titration load_syringe->run_titration integrate Integrate heat pulses run_titration->integrate plot Plot heat change vs. molar ratio integrate->plot fit Fit binding isotherm plot->fit calculate Calculate ΔG and ΔS fit->calculate

Figure 1: Experimental workflow for ITC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is particularly well-suited for studying the interaction of Mg²⁺ with the phosphate groups of this compound.[8]

Objective: To determine the binding constant (Ka) and identify the coordination sites of Mg²⁺ on this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 5 mM) in a suitable deuterated buffer (e.g., 50 mM HEPES-d₁₈, pD 7.5, 150 mM NaCl in D₂O).

    • Prepare a concentrated stock solution of MgCl₂ (e.g., 100 mM) in the same deuterated buffer.

  • NMR Titration:

    • Acquire a ³¹P NMR spectrum of the this compound solution alone.

    • Add small aliquots of the MgCl₂ stock solution to the NMR tube containing the this compound solution.

    • Acquire a ³¹P NMR spectrum after each addition of MgCl₂.

    • Monitor the changes in the chemical shifts of the α, β, and γ phosphorus signals of this compound.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) for each phosphorus nucleus as a function of the total Mg²⁺ concentration.

    • Fit the titration curves to a 1:1 binding model to determine the dissociation constant (Kd) and the chemical shift change upon saturation (Δδmax).

NMR_Titration_Logic start This compound in D2O buffer acquire_spectrum Acquire 31P NMR spectrum start->acquire_spectrum add_mg Add aliquot of MgCl2 add_mg->acquire_spectrum titrate more_mg More MgCl2 to add? analyze_shifts Analyze chemical shifts of Pα, Pβ, Pγ acquire_spectrum->analyze_shifts analyze_shifts->add_mg analyze_shifts->more_mg more_mg->add_mg yes plot_data Plot Δδ vs. [Mg2+] more_mg->plot_data no fit_curve Fit to binding model plot_data->fit_curve get_kd Determine Kd fit_curve->get_kd

Figure 2: Logical flow of an NMR titration experiment.
X-ray Crystallography

X-ray crystallography can provide atomic-resolution structural information on the Mg-AMP-PCP complex.

Objective: To determine the three-dimensional structure of the Mg-AMP-PCP complex and characterize the coordination geometry of the magnesium ion.

Methodology:

  • Crystal Growth:

    • Prepare a concentrated, equimolar solution of this compound and MgCl₂ in a suitable solvent (e.g., water).

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the Mg-AMP-PCP complex into the electron density map.

    • Refine the atomic model against the experimental data.

XRay_Workflow prep Prepare concentrated Mg-AMP-PCP solution screen Screen crystallization conditions prep->screen grow Grow single crystals screen->grow collect Collect X-ray diffraction data grow->collect solve Solve and refine 3D structure collect->solve

Figure 3: Workflow for X-ray crystallography.

Structure of the Mg-AMP-PCP Complex

Based on crystallographic studies of Mg-AMP-PCP bound to various enzymes, the magnesium ion typically adopts an octahedral coordination geometry. It interacts directly with oxygen atoms from the β- and γ-phosphate groups of this compound and with water molecules.[2] This coordination neutralizes the negative charge of the phosphate tail and stabilizes a specific conformation that is recognized by the enzyme's active site.

Mg_AMPPCP_Coordination Adenosine Adenosine P_alpha Adenosine->P_alpha R-O- P_beta P_alpha->P_beta CH2 CH₂ P_beta->CH2 O_beta1 P_beta->O_beta1 O_beta2 P_beta->O_beta2 P_gamma CH2->P_gamma O_gamma1 P_gamma->O_gamma1 O_gamma2 P_gamma->O_gamma2 Mg Mg²⁺ Mg->O_beta1 Mg->O_gamma1 H2O1 H₂O Mg->H2O1 H2O2 H₂O Mg->H2O2 H2O3 H₂O Mg->H2O3 H2O4 H₂O Mg->H2O4

Figure 4: Coordination of Mg²⁺ with this compound.

Conclusion

The formation of a complex between this compound and magnesium is a fundamental prerequisite for its effective use as an ATP analog in enzymatic and structural studies. This guide has provided a comprehensive overview of the thermodynamic and kinetic aspects of this interaction, leveraging data from the well-characterized Mg-ATP complex. The detailed experimental protocols for ITC, NMR, and X-ray crystallography offer a practical framework for researchers seeking to characterize the formation of the Mg-AMP-PCP complex and its interaction with biological macromolecules. A thorough understanding of the biophysical properties of this complex is essential for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents targeting ATP-binding proteins.

References

Methodological & Application

Application Notes and Protocols for Using AMP-PCP in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AMP-PCP in Structural Biology

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as this compound, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene group replaces the oxygen atom between the β and γ phosphates. This modification makes the terminal phosphate bond resistant to cleavage by ATPases, effectively "trapping" the enzyme in an ATP-bound state. This property makes this compound an invaluable tool in structural biology, particularly in X-ray crystallography, for several key reasons:

  • Stabilization of Protein Conformation: Many proteins that bind ATP undergo conformational changes upon hydrolysis to ADP. By using this compound, researchers can stabilize and capture the pre-hydrolysis, ATP-bound conformation of a protein, allowing for its structural determination.

  • Elucidation of Binding Mechanisms: The crystal structure of a protein in complex with this compound provides a high-resolution snapshot of how the protein recognizes and binds ATP. This is crucial for understanding the enzyme's mechanism and for the rational design of inhibitors.

  • Trapping Transient States: this compound can help trap transient conformational states that are essential for the protein's function but are too short-lived to be studied by other means.

While this compound is a powerful tool, it is important to note that non-hydrolyzable ATP analogs are not completely resistant to hydrolysis by all ATPases.[1] The rate of hydrolysis is significantly lower than that of ATP, but it can still occur in some cases. Therefore, it is crucial to validate the nucleotide state in the final crystal structure.

Comparison of Common Non-Hydrolyzable ATP Analogs

This compound is one of several non-hydrolyzable ATP analogs used in structural biology. The choice of analog can be critical and may depend on the specific protein being studied. Below is a comparison of some of the most commonly used analogs.

ATP_Analogs cluster_analogs Non-Hydrolyzable ATP Analogs cluster_properties Key Properties AMPPCP This compound (β,γ-methylene) PCP_prop Resistant to hydrolysis. Traps pre-hydrolysis state. AMPPCP->PCP_prop Properties AMPPNP AMP-PNP (β,γ-imido) PNP_prop Resistant to hydrolysis. Often higher affinity than this compound. AMPPNP->PNP_prop Properties ATPgS ATPγS (γ-thio) gS_prop Slowly hydrolyzed. Can be used to study thiophosphorylation. ATPgS->gS_prop Properties

Comparison of common non-hydrolyzable ATP analogs.

Quantitative Data

Binding Affinities of this compound to Various Proteins

The dissociation constant (Kd) is a measure of the binding affinity between a protein and a ligand. A lower Kd value indicates a higher binding affinity. The table below summarizes reported Kd values for the interaction of this compound with several proteins.

ProteinOrganismKd (µM)MethodReference
Heat shock protein 90 (Hsp90)Homo sapiens3.8Not Specified[2]
MyosinNot Specified>10 (Low Affinity)Not Specified[3]
RecAEscherichia coliMuch greater than AMP-PNPCross-linking inhibition[4]

Note: Data on the binding affinity of this compound is not as abundant as for other analogs like AMP-PNP. The relative binding affinity for RecA suggests it is significantly weaker than other ATP analogs for this particular protein.

Crystallographic Data of Protein-AMP-PCP Complexes

The following table presents a selection of protein structures determined by X-ray crystallography in complex with this compound, available in the Protein Data Bank (PDB).

PDB IDProtein NameOrganismResolution (Å)Space GroupPublication (DOI)
1S2GCa2+-ATPase (SERCA1a)Oryctolagus cuniculus2.60C 1 2 1--INVALID-LINK--
4RH3Phosphofructokinase, platelet typeHomo sapiens3.02P 21 21 21--INVALID-LINK--
1B3UDnaA domain IIIAquifex aeolicus3.50P 21 21 21--INVALID-LINK--
5L4TRibosomal protein S6 kinase alpha-1 (RSK1)Homo sapiens2.50P 21 21 21--INVALID-LINK--

Experimental Protocols

General Protocol for Co-crystallization of a Protein with this compound

This protocol provides a general framework for the co-crystallization of a target protein with this compound. Optimization of specific concentrations, incubation times, and crystallization conditions will be necessary for each individual protein.

Materials:

  • Purified protein of interest (at high concentration, e.g., 5-20 mg/mL, and high purity, >95%)

  • This compound sodium salt

  • Magnesium chloride (MgCl2) solution (typically 1 M stock)

  • Protein storage buffer

  • Crystallization screens (commercial or custom-made)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Pipettes and tips for small volumes

Workflow for Co-crystallization with this compound

Co_Crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_xtal Crystallization cluster_harvest Data Collection P1 Prepare Protein Solution C1 Mix Protein and Ligand P1->C1 P2 Prepare Ligand Solution (this compound + MgCl2) P2->C1 C2 Incubate to allow binding C1->C2 X1 Set up Crystallization Trials (Vapor Diffusion) C2->X1 X2 Incubate and Monitor for Crystal Growth X1->X2 H1 Harvest and Cryo-protect Crystals X2->H1 H2 Collect X-ray Diffraction Data H1->H2

Experimental workflow for co-crystallization.

Procedure:

  • Preparation of Protein-AMP-PCP Complex: a. To your purified protein solution, add MgCl2 to a final concentration that is typically in slight excess of the this compound concentration (e.g., 2-5 mM). Many ATP-binding proteins require magnesium for nucleotide coordination. b. Add this compound to the protein solution to a final concentration that is in molar excess of the protein concentration. A 5- to 10-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically. c. Incubate the mixture on ice or at 4°C for at least 30 minutes to allow for complex formation. The incubation time can be varied (e.g., up to a few hours).[5]

  • Crystallization Screening: a. Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[6] b. In each well of the crystallization plate, mix the protein-AMP-PCP complex solution with the reservoir solution from a crystallization screen in a 1:1, 1:2, or 2:1 ratio. The drop size typically ranges from 100 nL to 2 µL. c. Seal the plates and incubate them at a constant temperature (e.g., 4°C or 20°C).

  • Optimization of Crystal Growth: a. Monitor the crystallization plates regularly for the appearance of crystals. b. If initial screening yields promising "hits" (e.g., microcrystals, precipitates with crystalline-like features), optimize these conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition. c. Additives from commercial screens can also be tested to improve crystal quality.

  • Crystal Harvesting and Cryo-protection: a. Once suitable crystals have grown, they need to be harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection. b. Before flash-cooling, crystals are typically soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is usually the reservoir solution supplemented with a cryo-agent such as glycerol, ethylene glycol, or a high concentration of the precipitant itself. It is crucial to also include this compound and MgCl2 in the cryoprotectant solution to maintain the integrity of the complex within the crystal.

  • X-ray Diffraction Data Collection and Processing: a. Mount the cryo-cooled crystal on a goniometer in the X-ray beamline. b. Collect diffraction data. c. Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities. d. Solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. e. Build and refine the atomic model of the protein-AMP-PCP complex.

Alternative Method: Soaking

If you have pre-existing crystals of the apo-protein (protein without the ligand), you can attempt to introduce this compound by soaking.

Procedure:

  • Prepare a "soaking solution" consisting of the reservoir solution from the crystal growth condition, supplemented with a concentration of this compound and MgCl2. The concentration of this compound can be varied, typically starting from 1-10 mM.[7]

  • Carefully transfer an apo-crystal into a drop of the soaking solution.

  • Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically, as prolonged soaking can sometimes damage the crystal.

  • Proceed with cryo-protection (ensuring this compound is in the cryo-solution) and data collection as described above.

Troubleshooting

  • Protein Precipitation upon Ligand Addition: If the protein precipitates when this compound and MgCl2 are added, try adding the components at a lower protein concentration and then re-concentrating the complex.[1] Dialysis to remove excess unbound ligand before concentration can also be beneficial.

  • No Crystals or Poor-Quality Crystals: This is a common challenge in crystallography. Systematically screen a wide range of crystallization conditions. Consider trying different protein constructs (e.g., truncations) or using different non-hydrolyzable ATP analogs.

  • Low Occupancy of the Ligand in the Crystal Structure: If the electron density for this compound is weak, it may indicate low binding or partial occupancy. For co-crystallization, try increasing the molar excess of this compound during complex formation. For soaking, increase the concentration of this compound in the soaking solution or extend the soaking time.

Conclusion

This compound is a vital tool for the structural analysis of ATP-binding proteins. By trapping these proteins in a pre-hydrolysis state, it enables the detailed characterization of their structure and function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their X-ray crystallography experiments, ultimately contributing to a deeper understanding of biological processes and facilitating structure-based drug design.

References

The Use of AMP-PCP in NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the structure, dynamics, and interactions of biomolecules at an atomic level. When studying ATP-binding proteins, the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, serves as an invaluable molecular tool. By mimicking the pre-hydrolytic state of ATP without being turned over by the enzyme, this compound allows for the trapping of protein-nucleotide complexes in a state amenable to detailed NMR analysis. This enables the elucidation of conformational changes, the mapping of binding sites, and the characterization of the intricate molecular mechanisms that govern the function of these essential proteins.

This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy, focusing on its application in studying ATPases such as the Na,K-ATPase, ABC transporters, and the DnaB helicase.

Application Notes

This compound is a synthetic analog of adenosine triphosphate (ATP) where a methylene group replaces the oxygen atom between the β and γ phosphates. This modification renders the terminal phosphoanhydride bond resistant to enzymatic hydrolysis. In the context of NMR spectroscopy, this stability is crucial for capturing and characterizing the transient conformational states of ATP-binding proteins that precede ATP hydrolysis.

The primary applications of this compound in NMR spectroscopy include:

  • Structural Characterization of the ATP-Bound State: By locking an enzyme in its ATP-bound conformation, this compound facilitates the use of advanced NMR techniques, such as solid-state NMR, to determine the three-dimensional structure of the protein-nucleotide complex. This provides insights into the geometry of the nucleotide-binding pocket and the specific amino acid residues involved in ATP recognition.

  • Mapping Nucleotide and Substrate Binding Sites: Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify ligand binding sites on a protein.[1] By comparing the NMR spectra of a protein in the absence and presence of this compound, residues that experience significant changes in their chemical environment upon nucleotide binding can be identified. This approach can be extended to map the binding sites of substrates or inhibitors by observing their effect on the this compound-bound protein.

  • Investigating Conformational Dynamics: The binding of ATP and its subsequent hydrolysis often induce significant conformational changes in ATPases. This compound allows researchers to study the conformational landscape of the pre-hydrolytic state, providing a static picture that can be compared with the apo (nucleotide-free) and ADP-bound states to understand the dynamic process of the catalytic cycle.

  • Drug Discovery and Development: For ATPases that are drug targets, understanding the structure of the ATP-binding site is crucial for the rational design of competitive inhibitors. NMR studies with this compound can provide a detailed structural blueprint of the target site, aiding in the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from NMR studies utilizing this compound and other ATP analogs. This data is illustrative of the types of quantitative information that can be derived from such experiments.

Protein TargetLigandNMR MethodParameterValueReference
Na,K-ATPaseThis compound13C Solid-State NMRChemical Shift (C2'-endo)~85 ppm[2]
Hsc70 ATPase domainAzido-ATP15N-1H HSQCChemical Shift Perturbation (ΔδNH)> 0.04 ppm[3]
SH3 DomainProline-rich peptide19F NMR Lineshape AnalysisDissociation Constant (Kd)150 µM[4]
AndrocamCaCl21H-15N HSQCDissociation Constant (Kd)~ 4 mM[1]

Signaling Pathways and Experimental Workflows

To visualize the biological context of the proteins studied with this compound and the experimental approaches, the following diagrams are provided.

cluster_NaK_ATPase Na,K-ATPase Signaling Pathway Ouabain Ouabain NaK_ATPase Na,K-ATPase Ouabain->NaK_ATPase Binds Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Gene_Expression Altered Gene Expression Raf_MEK_ERK->Gene_Expression

Caption: Na,K-ATPase signaling cascade initiated by ouabain binding.[5][6]

cluster_ABC_Transporter ABC Transporter Signaling in Drug Resistance Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt NF_kB NF-κB PI3K_Akt->NF_kB ABC_Gene ABC Transporter Gene (e.g., MDR1) NF_kB->ABC_Gene Upregulates Transcription ABC_Protein ABC Transporter Protein ABC_Gene->ABC_Protein Translation Drug_Efflux Increased Drug Efflux ABC_Protein->Drug_Efflux

Caption: Signaling pathway leading to increased ABC transporter expression.[7][8]

cluster_DNA_Replication DNA Replication Initiation oriC oriC Open_Complex Open Complex oriC->Open_Complex Unwinding DnaA DnaA-ATP DnaA->oriC Binds DnaC DnaC-ATP DnaB DnaB (Helicase) DnaC->DnaB Forms complex Loading Helicase Loading DnaC->Loading DnaB->Open_Complex Loaded onto ssDNA Primase Primase (DnaG) Loading->Primase Recruits Replication_Fork Replication Fork Primase->Replication_Fork

Caption: Role of DnaB helicase in the initiation of DNA replication.[9][10][11][12][13]

cluster_NMR_Workflow NMR Titration Experimental Workflow Protein_Prep 1. Prepare Isotopically Labeled Protein Sample (e.g., 15N) NMR_Tube 2. Place Protein in NMR Tube Protein_Prep->NMR_Tube Initial_Spectrum 3. Acquire Initial NMR Spectrum (e.g., 1H-15N HSQC) NMR_Tube->Initial_Spectrum Titration 4. Add Aliquots of This compound Solution Initial_Spectrum->Titration Acquire_Spectra 5. Acquire NMR Spectrum After Each Addition Titration->Acquire_Spectra Acquire_Spectra->Titration Repeat Data_Analysis 6. Analyze Chemical Shift Perturbations Acquire_Spectra->Data_Analysis Kd_Determination 7. Determine Dissociation Constant (Kd) Data_Analysis->Kd_Determination

Caption: General workflow for an NMR titration experiment.

Experimental Protocols

Protocol 1: 1D and 2D NMR Titration for Measuring this compound Binding Affinity

This protocol describes how to perform an NMR titration experiment to determine the dissociation constant (Kd) of this compound binding to a soluble, isotopically labeled protein.

Materials:

  • Isotopically labeled (e.g., ¹⁵N) protein of interest in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • This compound stock solution of known concentration in the same NMR buffer

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a 500 µL sample of the ¹⁵N-labeled protein at a concentration of 50-100 µM in the NMR buffer.

    • Prepare a stock solution of this compound at a concentration at least 10-20 times higher than the expected Kd.

    • Ensure both the protein and this compound solutions are in the exact same buffer to avoid changes in chemical shifts due to buffer mismatch.

  • NMR Data Acquisition (Initial Spectrum):

    • Transfer the protein sample to an NMR tube.

    • Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum represents the "free" state.[14]

  • Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample in the NMR tube.

    • Gently mix the sample and allow it to equilibrate for a few minutes.

  • NMR Data Acquisition (Titration Points):

    • Record a ¹H-¹⁵N HSQC spectrum after each addition of this compound.

    • Continue the titration until the chemical shifts of the affected residues no longer change upon further addition of this compound, indicating saturation of the binding site.

  • Data Processing and Analysis:

    • Process all NMR spectra identically using software such as TopSpin or NMRPipe.

    • Overlay the spectra and identify the cross-peaks that show significant chemical shift perturbations upon this compound binding.

    • For each titration point, calculate the combined chemical shift perturbation (Δδ) for each affected residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[15]

  • Kd Determination:

    • Plot the chemical shift perturbation (Δδ) for several well-resolved and significantly perturbed residues as a function of the total this compound concentration.

    • Fit the binding isotherm to a one-site binding model to extract the dissociation constant (Kd).[16]

Protocol 2: Solid-State NMR of a Membrane Protein in Complex with this compound

This protocol provides a general framework for preparing a sample of a membrane protein reconstituted in a lipid bilayer for solid-state NMR analysis of the this compound-bound state.

Materials:

  • Purified membrane protein of interest

  • Lipids (e.g., DMPC, POPC)

  • This compound

  • Detergent (e.g., DDM, LDAO)

  • Bio-Beads for detergent removal

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.0)

  • Solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm)

  • Ultracentrifuge

Procedure:

  • Protein-Detergent Complex Preparation:

    • Solubilize the purified membrane protein in a buffer containing a suitable detergent above its critical micelle concentration.

  • Lipid Preparation:

    • Dissolve the desired lipids in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 2 hours.

    • Hydrate the lipid film with the NMR buffer to form multilamellar vesicles (MLVs).

    • Solubilize the MLVs by adding the same detergent used for the protein to form lipid-detergent micelles.

  • Reconstitution:

    • Mix the protein-detergent complex with the lipid-detergent micelles at a desired lipid-to-protein ratio (LPR).

    • Add this compound to the mixture to a final concentration sufficient to saturate the protein's binding site.

    • Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by dialysis, dilution, or the addition of Bio-Beads.

  • Sample Packing for Solid-State NMR:

    • Harvest the proteoliposomes by ultracentrifugation.

    • Carefully pack the proteoliposome pellet into a solid-state NMR rotor.

  • Solid-State NMR Data Acquisition:

    • Acquire solid-state NMR spectra, such as ¹³C-¹³C or ¹³C-¹⁵N correlation experiments, under magic-angle spinning (MAS).

    • These experiments will provide atomic-resolution information on the structure and dynamics of the this compound-bound membrane protein.[17]

By employing these protocols and leveraging the unique properties of this compound, researchers can gain profound insights into the function of ATP-binding proteins, paving the way for a deeper understanding of fundamental biological processes and the development of novel therapeutic interventions.

References

Application Notes and Protocols for AMP-PCP in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of ATP, in in vitro kinase assays. This compound is a valuable tool for elucidating kinase function, characterizing inhibitors, and for structural biology studies. By mimicking ATP binding without being susceptible to enzymatic cleavage, this compound can effectively lock a kinase in its ATP-bound state.[1] This document outlines the principles of its application, provides detailed experimental protocols, and summarizes key quantitative data for its use.

Principle of this compound in Kinase Assays

Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate. This compound, with a methylene bridge between the β and γ phosphates, cannot be hydrolyzed by kinases, making it a potent competitive inhibitor of ATP binding.[1] This property is leveraged in two primary applications in in vitro kinase assays:

  • Competitive Binding Assays: this compound is used to determine the binding affinity of test compounds to the kinase active site. By competing with a fluorescently labeled ATP tracer, the displacement caused by this compound or a test compound can be measured, allowing for the calculation of binding constants such as the inhibitor constant (Ki).

  • Negative Control in Activity Assays: In kinase activity assays that measure substrate phosphorylation, this compound is an essential negative control. Its inclusion in a reaction, in place of ATP, should abolish substrate phosphorylation, thereby confirming that the observed signal is indeed ATP-dependent kinase activity.

Data Presentation

Kinase TargetLigandAssay TypeKi (µM)IC50 (µM)Notes
Fibroblast Growth Factor Receptor 2 (FGFR2)AMP-PNP*Intrinsic Tryptophan Fluorescence Quench2AMP-PNP is a similar non-hydrolyzable analog. This value indicates the expected range of affinity.[2]
Cyclic AMP-dependent protein kinaseVarious InhibitorsNot SpecifiedVariesWhile not specific to this compound, this highlights the wide range of inhibitor potencies for a single kinase.[3]
Rock IIY-27632Radiometric0.110.22This exemplifies the relationship between Ki and IC50, which is dependent on ATP concentration.[4]

Note: Data for this compound is limited. AMP-PNP is another widely used non-hydrolyzable ATP analog with similar properties.

Experimental Protocols

Protocol 1: Competitive Kinase Binding Assay using Fluorescence Polarization (FP)

This protocol describes a method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound.

Materials:

  • Purified kinase

  • Fluorescent ATP tracer (e.g., ATP-poly-y-S-((5-(3-aminoprop-1-yn-1-yl)-2-nitrophenyl)ethynyl)-6-((6-((acryloyl)amino)hexanoyl)amino)hexanamide)

  • This compound

  • Test compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.

    • Prepare a 4X serial dilution of the test compound and this compound (as a positive control) in kinase assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X test compound or this compound dilution to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding equilibration.

    • Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.

  • Data Acquisition:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound or this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's affinity (Kd) for the kinase.[4][5]

Protocol 2: Using this compound as a Negative Control in a Radiometric Kinase Assay

This protocol outlines the use of this compound as a negative control to validate that substrate phosphorylation is ATP-dependent in a traditional radiometric kinase assay.

Materials:

  • Purified kinase

  • Kinase substrate (protein or peptide)

  • ATP

  • [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reaction Mixes (on ice):

    • Positive Control: Kinase, substrate, and a mixture of "cold" ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should ideally be at the Km for the kinase.

    • Negative Control (No Enzyme): Substrate and the ATP/[γ-³²P]ATP mixture in kinase reaction buffer.

    • Negative Control (this compound): Kinase, substrate, and this compound in kinase reaction buffer. The concentration of this compound should be equivalent to the ATP concentration in the positive control.

  • Initiate Kinase Reaction:

    • Transfer the reaction tubes to a 30°C water bath to start the reaction.

    • Incubate for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

  • Stop Reaction and Spot:

    • Terminate the reactions by adding the stop solution.

    • Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper.

  • Wash and Count:

    • Wash the P81 papers several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the papers and place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The positive control should show a high level of radioactivity, indicating substrate phosphorylation.

    • The "no enzyme" control should have very low counts, representing background noise.

    • The this compound negative control should also show background-level counts, confirming that the kinase cannot utilize this compound to phosphorylate the substrate and that the observed activity in the positive control is ATP-dependent.

Mandatory Visualization

Mechanism of this compound in Kinase Assays cluster_0 ATP-Dependent Kinase Activity cluster_1 Competitive Inhibition by this compound Kinase_ATP Kinase + ATP Kinase_ATP_Substrate Kinase-ATP-Substrate Complex Kinase_ATP->Kinase_ATP_Substrate Substrate Binding Phosphorylated_Product Phosphorylated Substrate + ADP Kinase_ATP_Substrate->Phosphorylated_Product Phosphoryl Transfer Kinase_AMPPCP Kinase + this compound Inactive_Complex Inactive Kinase-AMP-PCP Complex Kinase_AMPPCP->Inactive_Complex This compound Binding No_Reaction No Phosphorylation Inactive_Complex->No_Reaction Hydrolysis Blocked ATP ATP ATP->Kinase_ATP AMPPCP This compound AMPPCP->Kinase_AMPPCP Kinase Kinase Kinase->Kinase_ATP Kinase->Kinase_AMPPCP Workflow for a Competitive Binding Assay start Start prepare_reagents Prepare 2X Kinase, 4X Tracer, and 4X Inhibitor/AMP-PCP start->prepare_reagents add_inhibitor Add Inhibitor/AMP-PCP to Plate prepare_reagents->add_inhibitor add_kinase Add Kinase and Incubate add_inhibitor->add_kinase add_tracer Add Fluorescent ATP Tracer add_kinase->add_tracer incubate Incubate for Binding Equilibration add_tracer->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data (IC50/Ki Determination) measure_fp->analyze_data end End analyze_data->end

References

AMP-PCP concentration for enzyme kinetics studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: AMP-PCP in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as this compound, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, a methylene bridge replaces the oxygen atom between the β and γ phosphorus atoms. This modification makes the terminal phosphate bond resistant to cleavage by ATPases and kinases, effectively "freezing" the enzyme in an ATP-bound state. This property makes this compound an invaluable tool for studying the kinetics, structure, and function of ATP-dependent enzymes.

As a competitive inhibitor, this compound binds to the same active site as ATP, allowing researchers to investigate the pre-hydrolysis state of an enzyme without initiating the catalytic cycle. This is crucial for elucidating reaction mechanisms, determining binding affinities, and trapping enzyme-substrate complexes for structural analysis. However, it is important to note that some highly active ATPases may be capable of slowly hydrolyzing this compound, a factor that should be considered during experimental design.

Key Applications

This compound is utilized across a range of biochemical and biophysical applications:

  • Enzyme Inhibition Studies: To determine the inhibition constant (Kᵢ) and understand the competitive binding dynamics against the natural substrate, ATP.

  • Binding Affinity Assays: To measure the dissociation constant (KᏧ) and quantify the affinity of an enzyme for the ATP-bound conformation.

  • Structural Biology: To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis conformation, facilitating structure determination by X-ray crystallography or cryo-electron microscopy (cryo-EM).[1]

  • Mechanistic Studies: To dissect individual steps of the enzymatic cycle, such as substrate binding, conformational changes, and product release, by preventing ATP hydrolysis.

Data Presentation: this compound Interaction Constants

The optimal concentration of this compound is highly dependent on the specific enzyme and the experimental goal. The tables below summarize reported binding affinities and concentrations used in various studies.

Table 1: Dissociation (KᏧ) and Inhibition (Kᵢ) Constants for this compound

Enzyme/Protein FamilySpecific EnzymeLigandKᏧ / Kᵢ ValueAssay Method
Chaperone Heat Shock Protein 90 (Hsp90)This compound3.8 µM (KᏧ)Not Specified
Motor Protein Kinesin (one-headed)AMP-PNP*~52.6 µM (KᏧ)**TIRF Microscopy
ATPase Ca²⁺-ATPase (SERCA)This compoundNot ReportedFTIR Spectroscopy

*Note: AMP-PNP is another widely used non-hydrolyzable ATP analog with similar properties. Data is often comparable. **Calculated from the detachment rate (0.019 s⁻¹) assuming a simple binding model.

Table 2: Typical Concentration Ranges for this compound in Experiments

ApplicationEnzyme ExampleTypical Concentration RangeReference/Notes
Enzyme Kinetics Ca²⁺-ATPase (SERCA)0.1 - 1.0 mMUsed to study conformational changes and loss of ATP hydrolysis.[2]
Structural Biology Kinesin Motor Proteins1.0 - 2.0 mMTo trap the motor in a microtubule-bound, ATP-like state.[1]
Binding Assays Kinesin-1~1.0 mMUsed in TIRF microscopy to observe microtubule binding.[3]

Mandatory Visualizations

Logical Diagram: Competitive Inhibition

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki_on ATP ATP (Substrate) ATP->E AMPPCP This compound (Inhibitor) AMPPCP->E ES->E k-1 P Products (ADP + Pi) ES->P k_cat EI->E ki_off

Caption: Competitive inhibition of an enzyme by this compound binding to the active site.

Signaling Pathway: AMPK Activation

G cluster_info Inhibition Point ratio High AMP/ATP Ratio (Energy Stress) lkb1 LKB1 ratio->lkb1 Activates camkk CaMKKβ ampk AMPK (Inactive) camkk->ampk Phosphorylates (Thr172) lkb1->ampk Phosphorylates (Thr172) ampk_active AMPK-P (Active) tsc2 TSC2 ampk_active->tsc2 Activates catabolism Catabolic Processes (Glycolysis, Fatty Acid Oxidation) ampk_active->catabolism Activates mTORC1 mTORC1 tsc2->mTORC1 Inhibits anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->anabolism Inhibits info This compound would competitively inhibit ATP binding to kinases like LKB1, CaMKKβ, and AMPK, blocking this cascade.

Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis.

Experimental Workflow: Kᵢ Determination

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Data Analysis opt_E 1. Determine Optimal Enzyme Concentration opt_S 2. Determine Substrate Km (Vary [ATP], no inhibitor) opt_E->opt_S assay 3. Measure Initial Velocity (v₀) at multiple fixed [ATP] and varying [this compound] opt_S->assay plot 4. Create Lineweaver-Burk or Dixon Plot assay->plot calc 5. Calculate Ki from Plot Intercepts or Non-linear Regression plot->calc

Caption: Workflow for determining the inhibition constant (Kᵢ) of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Kᵢ for a Purified ATPase

This protocol describes a colorimetric, endpoint assay using Malachite Green to determine the Kᵢ of this compound for a generic ATPase. The assay measures the amount of inorganic phosphate (Pᵢ) released from ATP hydrolysis.

A. Materials

  • Purified ATPase enzyme of known concentration

  • ATP stock solution (e.g., 100 mM, high purity)

  • This compound stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Phosphate Standard (e.g., 1 mM KH₂PO₄)

  • Malachite Green Reagent (commercial kit or lab-prepared)

  • Quenching Solution (e.g., 10% SDS or 34% Citric Acid)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette and spectrophotometer

B. Preliminary Steps: Assay Optimization

  • Enzyme Titration: Determine the optimal enzyme concentration. Test a range of enzyme concentrations (e.g., 2-fold serial dilutions) at a saturating ATP concentration (e.g., 1 mM). Choose a concentration that yields a robust signal within the linear range of the phosphate standard curve after a fixed incubation time (e.g., 20-30 minutes).

  • Kₘ Determination for ATP: Using the optimized enzyme concentration, measure the initial reaction velocity at various ATP concentrations (e.g., 0.2x to 5x the expected Kₘ). Plot velocity vs. [ATP] and fit to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ. This Kₘ value is essential for data analysis.

C. Inhibition Assay Procedure

  • Prepare Reagent Plate: In a 96-well plate, prepare serial dilutions of this compound in Assay Buffer. Include a "no inhibitor" control. It is recommended to test at least 8 concentrations of this compound spanning the expected Kᵢ.

  • Prepare Substrate Plate: Prepare separate dilutions of ATP in Assay Buffer. For a competitive inhibitor, it is crucial to test several ATP concentrations, typically around the Kₘ value (e.g., 0.5x Kₘ, 1x Kₘ, 2x Kₘ).

  • Set up Reaction:

    • Add Assay Buffer to all wells of a new reaction plate.

    • Add the various concentrations of this compound.

    • Add the various concentrations of ATP.

    • Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all wells. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for the pre-determined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., 10 µL of 10% SDS).

  • Color Development: Add the Malachite Green Reagent to all wells as per the manufacturer's instructions (typically 100-200 µL). Incubate at room temperature for 15-30 minutes for color to develop.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 620-660 nm) using a microplate reader.

D. Data Analysis

  • Phosphate Standard Curve: Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. Use the linear regression equation to convert the absorbance values from the experiment into Pᵢ concentration (µM).

  • Calculate Velocity: Convert the Pᵢ concentration into reaction velocity (e.g., µmol Pᵢ /min/mg enzyme).

  • Determine Inhibition Type and Kᵢ:

    • Lineweaver-Burk Plot: Plot 1/velocity vs. 1/[ATP] for each this compound concentration. For competitive inhibition, the lines will intersect on the y-axis.

    • Dixon Plot: Plot 1/velocity vs. [this compound] for each fixed ATP concentration. The intersection point of the lines gives -Kᵢ on the x-axis.

    • Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using graphing software (e.g., GraphPad Prism) to obtain the most accurate Kᵢ value.

Protocol 2: General Considerations for Using this compound in Structural Biology

A. Objective To form a stable complex of an ATP-dependent enzyme with this compound for structural determination by X-ray crystallography or cryo-EM. The goal is to trap the enzyme in a conformation that mimics the ATP-bound, pre-hydrolytic state.

B. Key Considerations

  • Protein Purity: The protein sample must be of very high purity (>95%) and homogeneity to facilitate crystallization or yield high-resolution cryo-EM reconstructions.

  • This compound Concentration: A saturating concentration of this compound is required to ensure all enzyme molecules are in the bound state. A concentration of 5-10 times the measured KᏧ is a common starting point. In the absence of a known KᏧ, concentrations in the range of 1-5 mM are typically used.

  • Magnesium Ions: The binding of nucleotides to enzymes is almost always dependent on a divalent cation, typically Mg²⁺. Ensure MgCl₂ is included in the buffer at a concentration equal to or slightly higher than the this compound concentration.

  • Buffer Conditions: The buffer pH, ionic strength, and additives should be optimized for protein stability. These conditions will be the starting point for crystallization or vitrification screens.

  • Complex Formation: The enzyme should be incubated with this compound and MgCl₂ prior to the crystallization or freezing step to allow for complex formation. An incubation period of 30-60 minutes on ice is often sufficient. The stability of the complex can be verified using techniques like size-exclusion chromatography or native gel electrophoresis.

  • Crystallization Screening: For X-ray crystallography, the protein-AMP-PCP complex is subjected to standard sparse-matrix screening to identify initial crystallization "hits." These conditions are then further optimized to produce diffraction-quality crystals.

  • Cryo-EM Sample Prep: For cryo-EM, the complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure for imaging.

References

Application Notes and Protocols for AMP-PCP in Single-Molecule Biophysics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMP-PCP in Single-Molecule Biophysics

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as this compound, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In single-molecule biophysics, this compound is an invaluable tool for trapping and stabilizing ATP-dependent enzymes in their ATP-bound, pre-hydrolysis state. This allows for the detailed investigation of conformational changes, binding kinetics, and the mechanical properties of molecular motors and other enzymes at the single-molecule level. Unlike ATP, the P-O-P bond between the β and γ phosphates is replaced by a P-C-P bond, which is resistant to enzymatic cleavage. This property makes this compound ideal for studying the structural and mechanical intermediates of ATP hydrolysis cycles.

Single-molecule techniques such as optical traps, magnetic tweezers, and Förster Resonance Energy Transfer (FRET) have been revolutionized by the use of ATP analogs like this compound. These methods allow for the direct observation and manipulation of individual biomolecules, providing insights that are often obscured in ensemble measurements.

Applications of this compound in Key Single-Molecule Techniques

Optical Traps

Optical traps, or optical tweezers, use a highly focused laser beam to hold and manipulate microscopic dielectric objects, such as beads, which can be attached to single molecules.[1] This technique is particularly useful for measuring the forces and displacements generated by motor proteins.

Application of this compound: In the context of motor proteins like kinesin and myosin, the addition of this compound locks the motor in a strongly-bound, pre-power stroke state on its track (microtubule or actin filament). This allows for the precise measurement of the stiffness of the motor-track linkage and the conformational changes associated with nucleotide binding.

Magnetic Tweezers

Magnetic tweezers utilize a magnetic field to apply forces and torques to superparamagnetic beads tethered to a surface by a single molecule, often DNA or RNA.[2] This technique is well-suited for studying the activity of DNA and RNA helicases and polymerases.

Application of this compound: For helicases, which unwind nucleic acid duplexes, this compound can be used to trap the enzyme in an ATP-bound state on the DNA. This allows researchers to study the stability of the helicase-DNA complex and the conformational changes that precede unwinding, without the complication of active translocation.[3]

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances on the order of 1-10 nanometers.[4] By labeling a biomolecule with a donor and an acceptor fluorophore, conformational changes can be observed in real-time by monitoring the efficiency of energy transfer between the two dyes.[5]

Application of this compound: In smFRET studies of motor proteins and other ATPases, this compound is used to induce and stabilize specific conformational states. For example, in studies of the Hsp90 chaperone, this compound binding favors the formation of the active homodimer, allowing for the characterization of this specific conformational state.[6] Similarly, for helicases, smFRET in the presence of this compound can reveal the structure of the pre-translocation state.[7]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from single-molecule experiments utilizing this compound.

Parameter Biological System Technique Value Reference
Binding Affinity (Kd) Hsp90 N-terminal domainNot specified3.8 μM[6][8]
Step Size PcrA helicasesmFRET1 nucleotide[7]
Trap Stiffness Range General Optical TrapOptical Trap0.05–0.5 pN/nm[9]
Force Range General Magnetic TweezersMagnetic Tweezers10 fN - 100 pN[2][3]
FRET Distance Sensitivity General smFRETsmFRET1 - 10 nm[4]

Experimental Protocols

Protocol 1: Optical Trap Assay with Kinesin and this compound

This protocol describes a typical single-molecule optical trap experiment to study the interaction of kinesin with microtubules in the presence of this compound.

Materials:

  • Purified, recombinant kinesin-1 motor domain construct (e.g., K560-GFP).

  • Taxol-stabilized microtubules.

  • Silica or polystyrene beads (0.5-1 µm diameter).

  • Anti-GFP antibody.

  • Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 10 µM Taxol.

  • This compound stock solution (100 mM).

  • ATP stock solution (100 mM).

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

  • Flow cell.

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell using a microscope slide and a coverslip.

    • Coat the coverslip surface with anti-GFP antibodies by incubating for 5 minutes.

    • Wash the flow cell with motility buffer to remove unbound antibodies.

  • Kinesin Immobilization:

    • Introduce a dilute solution of kinesin-GFP into the flow cell and incubate for 5 minutes to allow binding to the antibodies.

    • Wash with motility buffer to remove unbound motors.

  • Bead-Microtubule Complex Preparation:

    • In a separate tube, incubate silica beads with taxol-stabilized microtubules.

  • Optical Trapping:

    • Introduce the bead-microtubule complexes into the flow cell.

    • Using the optical trap, capture a bead with a single microtubule attached.

    • Bring the trapped microtubule into proximity with an immobilized kinesin molecule.

  • Data Acquisition in the Presence of this compound:

    • Introduce motility buffer containing 1 mM this compound and the oxygen scavenger system into the flow cell.

    • Observe the stable binding of the kinesin to the microtubule.

    • Apply force with the optical trap to measure the rupture force and stiffness of the kinesin-microtubule bond in the this compound state.

    • To observe active stepping for comparison, flush the chamber with motility buffer containing ATP.

Protocol 2: Magnetic Tweezers Assay with a DNA Helicase and this compound

This protocol outlines an experiment to observe the binding of a DNA helicase to a DNA hairpin in the presence of this compound using magnetic tweezers.

Materials:

  • Purified DNA helicase.

  • DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.

  • Superparamagnetic beads (e.g., 1 µm diameter) coated with streptavidin.

  • Anti-digoxigenin coated glass surface.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂.

  • This compound stock solution (10 mM).

  • Wash Buffer: Assay buffer without MgCl₂.

Procedure:

  • Flow Cell Preparation:

    • Assemble a flow cell with an anti-digoxigenin coated surface.

    • Incubate the DNA hairpin construct in the flow cell to allow tethering to the surface.

    • Wash with wash buffer.

  • Bead Attachment:

    • Introduce streptavidin-coated magnetic beads into the flow cell to allow binding to the biotinylated end of the DNA.

    • Apply a magnetic field to identify beads tethered by a single DNA molecule.

  • Helicase Binding with this compound:

    • Introduce the assay buffer containing the desired concentration of helicase and 1 mM this compound.

    • Monitor the extension of the DNA hairpin. Binding of the helicase in the presence of this compound may induce a conformational change that can be detected as a change in the end-to-end distance of the DNA.

    • The stable binding in the this compound state allows for the characterization of the helicase-DNA interaction without unwinding.

Protocol 3: smFRET Assay of a Motor Protein with this compound

This protocol describes how to use smFRET to observe conformational changes in a motor protein upon binding this compound.

Materials:

  • Purified motor protein labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore at specific locations.

  • Biotinylated track (e.g., actin or microtubules).

  • Streptavidin-coated quartz slide.

  • TIRF (Total Internal Reflection Fluorescence) microscope.

  • Imaging Buffer: Motility buffer supplemented with an oxygen scavenger system and a triplet-state quencher.

  • This compound stock solution (10 mM).

Procedure:

  • Surface Preparation:

    • Prepare a flow cell with a streptavidin-coated quartz slide.

    • Immobilize the biotinylated tracks on the surface.

  • smFRET Imaging:

    • Introduce the dual-labeled motor protein into the flow cell at a low concentration (pM range) to ensure single-molecule observation.

    • Use a TIRF microscope to excite the donor fluorophore and simultaneously image the emission from both the donor and acceptor.

  • Observing this compound Induced Conformational Changes:

    • Acquire smFRET data in the absence of nucleotide to establish a baseline FRET efficiency distribution.

    • Introduce the imaging buffer containing 1 mM this compound.

    • Record the change in FRET efficiency upon this compound binding, which reflects the conformational change into the pre-hydrolysis state.

    • Analyze the time traces of individual molecules to determine the kinetics of binding and the FRET efficiency of the this compound bound state.

Visualizations

Experimental_Workflow_Optical_Trap cluster_prep Preparation cluster_exp Experiment prep_flowcell Prepare Flow Cell with Anti-GFP prep_kinesin Immobilize Kinesin-GFP prep_flowcell->prep_kinesin trap_bead Trap Bead-MT Complex prep_kinesin->trap_bead prep_beads Prepare Bead- Microtubule Complex prep_beads->trap_bead position_bead Position near Kinesin trap_bead->position_bead add_amppcp Introduce This compound Buffer position_bead->add_amppcp measure_force Measure Binding Force & Stiffness add_amppcp->measure_force Signaling_Pathway_Motor_Protein cluster_amppcp This compound Effect Motor_Free Motor (Free) Motor_ATP Motor-ATP (Pre-hydrolysis) Motor_Free->Motor_ATP ATP Binding Motor_ADP_Pi Motor-ADP-Pi (Post-hydrolysis) Motor_ATP->Motor_ADP_Pi ATP Hydrolysis (Power Stroke) AMPPCP_Block This compound Blocks Here Motor_ADP Motor-ADP Motor_ADP_Pi->Motor_ADP Pi Release Motor_ADP->Motor_Free ADP Release AMPPCP_Block->Motor_ADP_Pi Hydrolysis Blocked Experimental_Workflow_smFRET cluster_prep_fret Preparation cluster_exp_fret Experiment prep_surface Prepare Streptavidin- Coated Surface immobilize_track Immobilize Biotinylated Track (Actin/MT) prep_surface->immobilize_track add_motor Introduce Dual-Labeled Motor Protein immobilize_track->add_motor image_baseline Image Baseline FRET Signal add_motor->image_baseline add_amppcp_fret Introduce This compound Buffer image_baseline->add_amppcp_fret image_final Image this compound Bound FRET Signal add_amppcp_fret->image_final

References

Unlocking Protein Dynamics: Using AMP-PCP to Capture Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) hydrolysis is a fundamental process that powers a vast array of cellular activities, driven by the dynamic conformational changes of proteins. Understanding these transient structural rearrangements is paramount for elucidating protein function and for the rational design of therapeutic interventions. AMP-PCP (β,γ-Methyleneadenosine 5'-triphosphate) is a non-hydrolyzable analog of ATP that serves as an invaluable tool for "trapping" and characterizing these fleeting conformational states. By binding to the ATP pocket without being cleaved, this compound stabilizes proteins in their ATP-bound, pre-hydrolysis conformation, enabling detailed structural and functional studies.

These application notes provide a comprehensive guide for utilizing this compound to investigate protein conformational changes. We offer detailed protocols for key experimental techniques, summarize quantitative data for well-characterized protein systems, and provide visual workflows and signaling pathways to facilitate experimental design and data interpretation.

Key Applications of this compound

  • Structural Biology: Trapping proteins in a specific conformational state for high-resolution structure determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).

  • Biophysical Studies: Enabling the characterization of nucleotide-binding and the associated conformational changes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Förster Resonance Energy Transfer (FRET), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

  • Enzyme Kinetics: Acting as a competitive inhibitor to study the kinetics of ATP-dependent enzymes.

  • Drug Discovery: Facilitating the structure-based design of small molecules that target specific conformational states of proteins.

Experimental Protocols

Here, we provide detailed methodologies for employing this compound in various key experiments to study protein conformational changes.

Protocol 1: Co-crystallization of a Protein with this compound for X-ray Crystallography

This protocol outlines the steps for obtaining protein-AMP-PCP complex crystals suitable for X-ray diffraction analysis.

Materials:

  • Purified protein of interest

  • This compound, lithium salt

  • Magnesium chloride (MgCl₂)

  • Crystallization screens and reagents

  • Cryoprotectant solution

Procedure:

  • Protein Preparation: Purify the protein to >95% homogeneity. Buffer exchange the protein into a low-salt buffer compatible with crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Complex Formation:

    • Prepare a stock solution of this compound (e.g., 100 mM in water).

    • On ice, mix the purified protein with this compound and MgCl₂. A typical molar ratio is 1:10:10 (protein:this compound:MgCl₂). The final protein concentration for crystallization trials is typically between 5-15 mg/mL.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-AMP-PCP complex solution with the crystallization screen solution in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by varying the precipitant concentration, pH, and additives.

    • Once suitable crystals are obtained, briefly soak them in a cryoprotectant solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen for data collection.

Protocol 2: Sample Preparation for Single-Particle Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the preparation of vitrified protein-AMP-PCP complex samples for cryo-EM analysis.

Materials:

  • Purified protein of interest

  • This compound, lithium salt

  • Magnesium chloride (MgCl₂)

  • Cryo-EM grids (e.g., glow-discharged holey carbon grids)

  • Vitrification device (e.g., Vitrobot)

Procedure:

  • Complex Formation:

    • Prepare the protein-AMP-PCP complex as described in the co-crystallization protocol (Step 2). The final protein concentration for cryo-EM is typically lower, ranging from 0.5 to 5 mg/mL.

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make the surface hydrophilic.

    • Inside the vitrification device, apply 3-4 µL of the protein-AMP-PCP complex solution to the grid.

  • Blotting and Vitrification:

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. Blotting time is a critical parameter to optimize.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Grid Screening and Data Collection:

    • Screen the vitrified grids using a transmission electron microscope to assess ice thickness and particle distribution.

    • Collect a high-resolution dataset of the protein-AMP-PCP complex particles.

Protocol 3: Studying Conformational Dynamics by NMR Spectroscopy

This protocol outlines a general approach to investigate this compound induced conformational changes using NMR.

Materials:

  • ¹⁵N and/or ¹³C isotopically labeled purified protein

  • This compound, lithium salt

  • Magnesium chloride (MgCl₂)

  • NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a sample of the isotopically labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer.

  • Acquisition of Reference Spectrum:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the apo (nucleotide-free) protein.

  • Titration with this compound:

    • Prepare a concentrated stock solution of this compound and MgCl₂.

    • Add small aliquots of the this compound/MgCl₂ solution to the protein sample and acquire an HSQC spectrum after each addition.

  • Data Analysis:

    • Monitor chemical shift perturbations (CSPs) in the HSQC spectra upon addition of this compound. Residues with significant CSPs are likely in or near the nucleotide-binding site or are part of regions undergoing conformational change.

    • Analyze changes in peak intensities and line widths, which can provide information on the dynamics of the conformational change on different timescales.

Protocol 4: Förster Resonance Energy Transfer (FRET) Analysis

This protocol describes the use of FRET to monitor this compound induced conformational changes in real-time.

Materials:

  • Protein of interest labeled with a FRET donor and acceptor pair

  • This compound, lithium salt

  • Magnesium chloride (MgCl₂)

  • Fluorometer or fluorescence microscope

Procedure:

  • Protein Labeling: Label the protein with suitable donor and acceptor fluorophores at specific sites that are expected to change distance upon conformational change.

  • Baseline Measurement: Measure the FRET efficiency of the labeled protein in the apo state.

  • Inducing Conformational Change: Add this compound and MgCl₂ to the sample to induce the ATP-bound conformation.

  • FRET Measurement and Analysis:

    • Measure the change in FRET efficiency upon this compound binding.[1]

    • An increase or decrease in FRET efficiency corresponds to a decrease or increase in the distance between the fluorophores, respectively, providing a quantitative measure of the conformational change.[1]

Protocol 5: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol details the use of HDX-MS to probe changes in solvent accessibility and dynamics upon this compound binding.[2]

Materials:

  • Purified protein of interest

  • This compound, lithium salt

  • Magnesium chloride (MgCl₂)

  • Deuterium oxide (D₂O)

  • Quenching buffer (low pH and temperature)

  • Protease column

  • LC-MS system

Procedure:

  • HDX Labeling:

    • Incubate the protein in the apo state and in the presence of this compound/MgCl₂ with D₂O for various time points.

  • Quenching: Stop the exchange reaction by adding a quenching buffer (e.g., pH 2.5, 0°C).

  • Proteolysis and Analysis:

    • Inject the quenched sample into an online protease column to digest the protein into peptides.

    • Separate the peptides by liquid chromatography and analyze their mass by mass spectrometry.

  • Data Interpretation:

    • Compare the deuterium uptake of peptides from the apo and this compound-bound states.

    • Regions with decreased deuterium uptake in the this compound-bound state are protected from solvent exchange, indicating they are either part of the binding interface or have become conformationally ordered.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to investigate the conformational changes of well-characterized proteins.

Table 1: Hsp90 Conformational Changes Induced by this compound

ParameterApo StateThis compound Bound StateTechniqueReference
Inter-NTD Distance Extended, >80 ÅCompact, ~87.6 ÅsmFRET[3]
ATP Lid Conformation Open/DisorderedClosed/OrderedHDX-MS, MD Simulations[3][4]
Catalytic Loop Dynamics FlexibleStabilizedHDX-MS[3]

Table 2: SERCA Ca²⁺-ATPase Conformational Changes Induced by this compound

ParameterCa²⁺-bound (E1) StateThis compound Bound (E1-ATP mimic) StateTechniqueReference
Headpiece FRET Efficiency ~15%High FRET (~15%)FRET[5]
Distance between Glu80 and Pro881 ~31.1 Å~21.0 ÅMolecular Dynamics[6]
N-domain and P-domain orientation OpenClosedX-ray Crystallography[7]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of protein conformational changes with this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation p Purified Protein complex Protein-AMP-PCP Complex p->complex amp This compound + MgCl₂ amp->complex xtal X-ray Crystallography complex->xtal cryoem Cryo-EM complex->cryoem nmr NMR Spectroscopy complex->nmr fret FRET Analysis complex->fret hdx HDX-MS complex->hdx structure 3D Structure Determination xtal->structure cryoem->structure dynamics Conformational Dynamics nmr->dynamics binding Binding Site Mapping nmr->binding fret->dynamics hdx->dynamics mechanism Functional Mechanism structure->mechanism dynamics->mechanism binding->mechanism

Caption: Experimental workflow for studying protein conformational changes using this compound.

hsp90_cycle open_apo Open Apo State open_atp Open ATP-bound open_apo->open_atp ATP Binding closed_atp Closed ATP-bound (this compound Trapped State) open_atp->closed_atp Conformational Change hydrolysis ATP Hydrolysis closed_atp->hydrolysis adp_pi ADP + Pi Bound hydrolysis->adp_pi adp_release ADP Release adp_pi->adp_release adp_release->open_apo Pi Release

Caption: The Hsp90 ATPase cycle, highlighting the this compound trapped state.

serca_cycle E1_2Ca E1 ~ 2Ca²⁺ E1_ATP E1 ~ 2Ca²⁺-ATP (this compound Trapped State) E1_2Ca->E1_ATP ATP Binding E1P E1-P ~ 2Ca²⁺ E1_ATP->E1P Phosphorylation E2P E2-P E1P->E2P Ca²⁺ Release (Lumen) E2_Pi E2-Pi E2P->E2_Pi Dephosphorylation E2 E2 E2_Pi->E2 Pi Release E2->E1_2Ca 2Ca²⁺ Binding (Cytosol)

Caption: The SERCA pump cycle, indicating the state mimicked by this compound.

Conclusion

This compound is an indispensable tool for dissecting the intricate conformational dynamics of ATP-dependent proteins. By stabilizing the pre-hydrolysis state, it provides a window into the transient structures that are critical for protein function. The protocols and data presented here offer a practical guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of biological mechanisms and the development of novel therapeutics.

References

Application Notes and Protocols: AMP-PCP for Investigating Motor Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-(β,γ-methylenetriphosphate), hereafter referred to as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in the study of motor protein function. Motor proteins, such as myosins and kinesins, are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving a plethora of cellular processes including muscle contraction, intracellular transport, and cell division. The mechanochemical cycle of these motors involves a series of conformational changes tightly coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products.

This compound mimics the ATP-bound state of motor proteins. Due to the substitution of an oxygen atom with a methylene group between the β and γ phosphates, the terminal phosphate bond is resistant to enzymatic cleavage. This property allows researchers to trap motor proteins in a specific, stable, ATP-bound-like conformation, enabling detailed investigation of this key intermediate state in the motor's functional cycle. These application notes provide detailed protocols for utilizing this compound in various experimental assays to elucidate the function of motor proteins.

Mechanism of Action of this compound

This compound competitively binds to the nucleotide-binding pocket of motor proteins. In the case of kinesins, binding of this compound promotes a state of strong affinity for microtubules, effectively locking the motor protein onto its track.[1][2] This "rigor-like" state is crucial for structural studies and for understanding the conformational changes associated with ATP binding. Similarly, for myosins, this compound can be used to study the pre-power stroke state and its interaction with actin filaments. While this compound is generally more resistant to hydrolysis than another common analog, AMP-PNP, it is important to note that some ATPases may exhibit very slow hydrolysis of these analogs.[3]

Applications of this compound in Motor Protein Research

This compound is a versatile tool with a wide range of applications in the study of motor proteins:

  • Structural Biology (Cryo-EM and X-ray Crystallography): By stabilizing the motor protein-filament complex in an ATP-bound-like state, this compound facilitates the determination of high-resolution structures, providing snapshots of the motor's conformation at a critical point in its cycle.[4][5]

  • Enzyme Kinetics (ATPase Assays): this compound can be used as a competitive inhibitor in ATPase assays to determine its binding affinity (Ki) and to probe the mechanism of ATP hydrolysis.

  • Biophysical Studies (Motility Assays): In single-molecule and ensemble motility assays, this compound can be used to stall motors, allowing for the study of their binding properties and the effect of an "ATP-bound" state on their interaction with the cytoskeleton.

  • Drug Discovery: By understanding the ATP-binding pocket through the use of analogs like this compound, researchers can design and screen for small molecule inhibitors that target the ATPase activity of motor proteins, which is a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders.[6][7]

Data Presentation: Quantitative Analysis of Motor Protein Function with this compound

The following tables summarize key quantitative data obtained from studies utilizing non-hydrolyzable ATP analogs to investigate motor protein function.

Motor ProteinParameterValueConditionReference
Kinesin-1Km for ATP (velocity)42 ± 6 µMSingle-molecule motility assay[8]
Kinesin-1vmax925 ± 33 nm/sSingle-molecule motility assay[8]
Kinesin-1Run Length1070 ± 30 nmSaturating ATP[8]
One-headed KinesinDetachment Rate (koff)0.009 s-11 mM AMP-PNP[9]
One-headed KinesinDetachment Rate (koff)3.7 s-11 mM ADP[9]
KinesinKI for ADP35 ± 2 µMMotility assay, competitive inhibition[10]
KinesinKI for Pi9 ± 1 mMMotility assay, competitive inhibition[10]
Myosin II (S1)Second-order rate constant for dissociation from actin5.2 mM-1s-11 mM AMP-PNP[11]
Motor ProteinConditionVelocity (nm/s)Reference
BimC (Kinesin-5)High salt597 ± 214
Kinesin-1Saturating ATP~900[8]
Kinesin-10.4 µm/s~400[12]
MKLP1 (Kinesin-6)Multi-motor gliding43.9[13]
MKLP2 (Kinesin-6)Multi-motor gliding60.6[13]
KIF20B (Kinesin-6)Multi-motor gliding61.7[13]
Myosin VISingle-headed60.34 ± 13.68[14]
Myosin II0.5 mM ATP3200[15]
Myosin II0.5 mM ATP + 2.0 mM AMP-PNP4500[15]

Experimental Protocols

ATPase Activity Assay using this compound as a Competitive Inhibitor

This protocol describes a coupled enzymatic assay to measure the ATPase activity of a motor protein in the presence of its filament partner (e.g., kinesin and microtubules) and to determine the inhibitory constant (Ki) of this compound. The assay relies on the regeneration of ATP from ADP and phosphoenolpyruvate (PEP) by pyruvate kinase (PK), and the subsequent reduction of pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified motor protein (e.g., Kinesin)

  • Polymerized and stabilized filaments (e.g., taxol-stabilized microtubules)

  • Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2, 10 µM taxol (for microtubules)

  • ATP stock solution (e.g., 100 mM)

  • This compound stock solution (e.g., 100 mM)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)

  • NADH stock solution (e.g., 10 mM)

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture: For each reaction, prepare a master mix containing assay buffer, PEP, NADH, and PK/LDH. The final concentrations in the reaction should be approximately 1-2 mM PEP, 0.2-0.4 mM NADH, and an excess of PK/LDH (e.g., 20-50 units/mL).

  • Set up ATP and this compound concentrations: Prepare a series of dilutions of ATP and this compound. For a competitive inhibition assay, you will need to vary the ATP concentration at several fixed concentrations of this compound. A typical range for ATP would be from below to above the Km of the motor protein.

  • Initiate the reaction:

    • To each well of the microplate, add the reaction mixture.

    • Add the desired concentrations of ATP and this compound.

    • Add the polymerized filaments (e.g., microtubules to a final concentration of 1-5 µM tubulin).

    • Initiate the reaction by adding the motor protein to a final concentration in the nanomolar range (e.g., 10-50 nM).

  • Measure ATPase activity: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis from the change in absorbance at 340 nm using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocity (v) of the reaction as a function of ATP concentration for each concentration of this compound.

    • Determine the Ki for this compound by performing a global fit of the data to the competitive inhibition model of the Michaelis-Menten equation, or by using a Dixon or Lineweaver-Burk plot.

In Vitro Motility Assay: Microtubule Gliding Assay with this compound

This protocol describes how to observe the effect of this compound on the motility of microtubules driven by surface-adsorbed kinesin motors.

Materials:

  • Purified, truncated kinesin motor constructs

  • Fluorescently labeled, taxol-stabilized microtubules

  • Flow cell (constructed from a microscope slide and coverslip)

  • Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl2, 10 µM taxol, 1 mM DTT

  • Casein solution (e.g., 1 mg/mL in motility buffer)

  • ATP stock solution (e.g., 10 mM)

  • This compound stock solution (e.g., 10 mM)

  • Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare the flow cell:

    • Coat the inside of the flow cell with a solution of kinesin motor protein (e.g., 10-50 µg/mL in motility buffer) and incubate for 5 minutes.

    • Wash the chamber with motility buffer containing casein to block non-specific binding sites.

  • Introduce microtubules:

    • Introduce a solution of fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface for a few minutes.

    • Wash out unbound microtubules with motility buffer.

  • Initiate motility:

    • To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the oxygen scavenger system.

    • Record the gliding movement of microtubules using the TIRF microscope.

  • Introduce this compound:

    • To observe the effect of this compound, after initiating motility with ATP, perfuse the chamber with motility buffer containing both ATP and a desired concentration of this compound. Observe the change in microtubule motility.

    • Alternatively, to observe the "locked" state, perfuse the chamber with motility buffer containing only this compound (e.g., 1 mM). The microtubules should bind to the kinesin motors but not move.

  • Data Analysis:

    • Track the movement of individual microtubules over time using image analysis software to determine their velocity.

    • Compare the velocities in the presence and absence of this compound.

    • Quantify the number of microtubules that are motile versus stationary in the presence of this compound.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of a Kinesin-Microtubule Complex with this compound

This protocol provides a general workflow for preparing a vitrified sample of a kinesin-microtubule complex stabilized with this compound for high-resolution structural analysis by cryo-EM.

Materials:

  • Purified kinesin motor domain construct

  • Purified tubulin

  • GTP stock solution (e.g., 100 mM)

  • Taxol stock solution (in DMSO)

  • This compound stock solution (e.g., 50 mM)

  • Cryo-EM grids (e.g., Quantifoil R2/2)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Polymerize microtubules:

    • Mix tubulin (e.g., to a final concentration of 5-10 mg/mL) with polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2) and GTP (1 mM final).

    • Incubate at 37°C for 30-60 minutes to allow polymerization.

    • Stabilize the microtubules by adding taxol to a final concentration of 20 µM and incubating for another 30 minutes.

  • Form the kinesin-microtubule-AMP-PCP complex:

    • In a separate tube, mix the purified kinesin motor domain with this compound to a final concentration that ensures saturation of the nucleotide-binding site (e.g., 2-5 mM this compound).

    • Add the kinesin-AMP-PCP solution to the polymerized microtubules. The molar ratio of kinesin to tubulin dimer should be optimized, but a starting point is a 1:1 or 2:1 ratio.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Prepare cryo-EM grids:

    • Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

    • Apply a small volume (e.g., 3-4 µL) of the kinesin-microtubule-AMP-PCP complex solution to the grid.

    • Place the grid in the vitrification device, set to a desired temperature and humidity (e.g., 4°C and 100% humidity).

    • Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter to optimize.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Store and image:

    • Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a cryo-transmission electron microscope.

Visualizations

Experimental Workflow for ATPase Assay

ATPase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reaction Mix (PEP, NADH, PK/LDH) mix Add Reaction Mix, ATP, and this compound to plate reagents->mix nucleotides Prepare ATP and This compound dilutions nucleotides->mix filaments Prepare Polymerized Filaments add_filaments Add Filaments filaments->add_filaments mix->add_filaments add_motor Initiate with Motor Protein add_filaments->add_motor measure Measure Absorbance at 340 nm add_motor->measure calculate Calculate Initial Velocities measure->calculate plot Plot v vs. [ATP] and determine Ki calculate->plot AMP_PCP_Inhibition cluster_cycle Motor Protein Mechanochemical Cycle Motor_Filament Motor-Filament Complex ATP_Binding ATP Binding Motor_Filament->ATP_Binding 1 Hydrolysis ATP Hydrolysis (ADP + Pi) ATP_Binding->Hydrolysis 2 Inhibited_State Trapped ATP-like State (No Hydrolysis) ATP_Binding->Inhibited_State Forms stable complex Power_Stroke Power Stroke Hydrolysis->Power_Stroke 3 Product_Release Product Release (Pi, then ADP) Power_Stroke->Product_Release 4 Rigor_State Rigor State Product_Release->Rigor_State 5 Rigor_State->ATP_Binding ATP binds again AMP_PCP This compound AMP_PCP->ATP_Binding Competes with ATP Inhibited_State->Hydrolysis Blocks cycle progression CryoEM_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_grid_prep Grid Preparation start Start purify_kinesin Purify Kinesin start->purify_kinesin purify_tubulin Purify Tubulin start->purify_tubulin end_node Cryo-EM Imaging incubate_kinesin Incubate Kinesin with this compound purify_kinesin->incubate_kinesin polymerize_mt Polymerize & Stabilize Microtubules (GTP, Taxol) purify_tubulin->polymerize_mt mix_components Mix Kinesin-AMP-PCP with Microtubules polymerize_mt->mix_components incubate_kinesin->mix_components glow_discharge Glow Discharge Grid mix_components->glow_discharge apply_sample Apply Sample to Grid glow_discharge->apply_sample blot_and_plunge Blot and Plunge-freeze apply_sample->blot_and_plunge blot_and_plunge->end_node

References

Experimental Design for AMP-PCP Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-5'-(β,γ-methylenetriphosphate) (AMP-PCP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is an invaluable tool for studying ATP-binding proteins. By replacing the oxygen atom between the β and γ phosphates with a methylene group, this compound can bind to the active site of ATPases and kinases without being broken down. This "freezes" the enzyme in an ATP-bound state, allowing researchers to investigate the structural and functional consequences of nucleotide binding. These application notes provide detailed protocols for three common biophysical techniques used to characterize the binding of this compound to target proteins: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Application Note 1: Competitive Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful technique for measuring molecular interactions in solution. It is based on the principle that when a small fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly and emits depolarized light. However, when the tracer binds to a larger molecule (the protein of interest), its tumbling is slowed, and the emitted light remains polarized. In a competitive FP assay, a known fluorescent ligand competes with an unlabeled compound (this compound) for binding to the target protein. The displacement of the fluorescent ligand by this compound results in a decrease in polarization, which can be used to determine the binding affinity of this compound.

Experimental Workflow: Competitive FP Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare fluorescently-labeled ATP analog (tracer) a1 Mix tracer and target protein p1->a1 p2 Prepare target protein solution p2->a1 p3 Prepare serial dilution of this compound a2 Add this compound dilutions to wells p3->a2 a1->a2 a3 Incubate to reach equilibrium a2->a3 a4 Measure Fluorescence Polarization a3->a4 d1 Plot Polarization vs. [this compound] a4->d1 d2 Fit data to determine IC50 d1->d2 d3 Calculate Ki from IC50 d2->d3

Caption: Workflow for a competitive Fluorescence Polarization assay.
Protocol: Competitive FP Assay for this compound Binding

Materials:

  • Purified target protein

  • Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the target protein to determine the tracer concentration that gives an optimal signal window and is at or below its Kd.

    • Titrate the target protein against a fixed concentration of the tracer (determined in the previous step) to find the protein concentration that results in a significant and stable polarization signal.

  • Prepare Reagents:

    • Prepare a 2X solution of the target protein and a 2X solution of the fluorescent tracer in assay buffer at the optimal concentrations determined above.

    • Prepare a serial dilution of this compound in assay buffer, typically starting from a high concentration (e.g., 1 mM) and performing 1:3 or 1:5 dilutions.

  • Assay Setup:

    • Add 10 µL of the 2X tracer solution to all wells of the 384-well plate.

    • Add 5 µL of assay buffer to the "no protein" control wells.

    • Add 5 µL of the 2X protein solution to all other wells.

    • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of assay buffer.

    • Gently mix the plate and incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background polarization (wells with no protein) from all readings.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Application Note 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, one molecule (the ligand, in this case, the target protein) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, this compound) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

Experimental Workflow: SPR Assay

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Immobilize target protein on sensor chip a1 Equilibrate baseline with running buffer p1->a1 p2 Prepare serial dilution of this compound a2 Inject this compound (Association) p2->a2 a1->a2 a3 Flow running buffer (Dissociation) a2->a3 a4 Regenerate sensor surface a3->a4 d1 Generate sensorgrams a3->d1 a4->a1 Next cycle d2 Fit data to a binding model d1->d2 d3 Determine Kon, Koff, and Kd d2->d3

Caption: Workflow for a Surface Plasmon Resonance assay.
Protocol: SPR for this compound Binding

Materials:

  • Purified target protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Inject the purified target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface with ethanolamine.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Prepare a series of this compound dilutions in running buffer, including a zero-concentration control (buffer only).

    • Inject the this compound solutions sequentially, from the lowest to the highest concentration, over the immobilized protein surface. Each injection cycle should consist of:

      • Association phase: Flow of this compound solution for a defined period (e.g., 60-180 seconds).

      • Dissociation phase: Flow of running buffer to monitor the dissociation of the complex (e.g., 180-600 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams (response units vs. time) for each this compound concentration.

    • Subtract the response from the reference surface and the buffer-only injection to correct for non-specific binding and bulk refractive index changes.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Application Note 3: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[1] In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the macromolecule (the target protein) in a sample cell. The heat change upon binding is measured, and from a single experiment, the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) can then be calculated.

Experimental Workflow: ITC Assay

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis p1 Prepare target protein in ITC buffer a1 Load protein into sample cell p1->a1 p2 Prepare this compound in the same buffer a2 Load this compound into syringe p2->a2 p3 Degas both solutions p3->a1 p3->a2 a3 Perform serial injections of this compound into protein a1->a3 a2->a3 d1 Integrate heat peaks a3->d1 d2 Plot heat change vs. molar ratio d1->d2 d3 Fit data to a binding model to determine Kd, n, ΔH d2->d3 AMPK_Pathway cluster_input Cellular Stress cluster_core AMPK Activation cluster_output Downstream Effects cluster_tool Experimental Tool stress Low Glucose / Hypoxia amp_atp Increased AMP:ATP Ratio stress->amp_atp ampk AMPK amp_atp->ampk Allosteric Activation anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) ampk->anabolic Inhibition catabolic Catabolic Pathways (e.g., Glycolysis & Fatty Acid Oxidation) ampk->catabolic Activation lkb1 LKB1 lkb1->ampk Phosphorylation (Thr172) amp_pcp This compound amp_pcp->ampk Competitive Inhibition

References

Application Notes and Protocols for the Use of AMP-PCP in DNA Helicase Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adenosine 5′-(β,γ-methylenetriphosphate) (AMP-PCP), a non-hydrolyzable ATP analog, in the study of DNA helicase mechanisms. The information compiled here, including detailed protocols and data, is intended to guide researchers in designing and executing experiments to elucidate the function and inhibition of these essential molecular motors.

Introduction

DNA helicases are vital enzymes that unwind DNA duplexes, a process fundamental to DNA replication, repair, and recombination. Their mechanism is tightly coupled to the hydrolysis of ATP. To study the intricate steps of the helicase catalytic cycle, researchers often employ non-hydrolyzable ATP analogs like this compound. This analog binds to the ATP pocket of the helicase, locking it in a pre-hydrolytic or ATP-bound state. This "trapped" state allows for the detailed investigation of conformational changes, DNA binding dynamics, and the overall mechanism of helicase action. This compound is particularly valuable for structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM), as it stabilizes the helicase-DNA complex.

Data Presentation

While this compound is a valuable tool for mechanistic and structural studies, quantitative kinetic and binding affinity data for its interaction with DNA helicases are not as extensively published as for other ATP analogs like AMP-PNP or ATPγS. The following table summarizes available quantitative data for non-hydrolyzable ATP analogs with the well-studied E. coli DnaB helicase and other helicases to provide a comparative context.

HelicaseLigandParameterValueMethodReference
E. coli DnaBAMP-PNPKd (for ssDNA)2.0 x 107 M-1Fluorescence Titration[1]
E. coli DnaB-DnaCATPγSKd (for ssDNA)(5.09 ± 0.32) x 10-8 MFluorescence Anisotropy[2]
E. coli DnaB-DnaCATPKd (for ssDNA)(6.26 ± 0.65) x 10-8 MFluorescence Anisotropy[2]
CMG HelicaseATPUnwinding Rate~1.5x faster than ATPγSGel-based unwinding assay[3]
CMG HelicaseATPγSUnwinding Rate~1-1.5x slower than ATPGel-based unwinding assay[3]

Note: Specific quantitative data for this compound with DNA helicases is limited in the reviewed literature. Researchers may need to determine these parameters empirically for their specific helicase of interest.

Mandatory Visualizations

AMP_PCP_Helicase_Mechanism cluster_cycle Helicase Catalytic Cycle cluster_inhibition Inhibition by this compound H_DNA Helicase-DNA Complex H_DNA_ATP ATP Binding H_DNA->H_DNA_ATP + ATP H_DNA_ATP_bound Helicase-DNA-ATP (Pre-hydrolysis state) H_DNA_ATP->H_DNA_ATP_bound AMP_PCP This compound H_DNA_AMPPCP Helicase-DNA-AMP-PCP (Trapped State) H_DNA_ATP->H_DNA_AMPPCP + this compound H_DNA_ADP_Pi Helicase-DNA-ADP-Pi (Post-hydrolysis state) H_DNA_ATP_bound->H_DNA_ADP_Pi ATP Hydrolysis & Unwinding H_DNA_ADP Helicase-DNA-ADP H_DNA_ADP_Pi->H_DNA_ADP Pi Release H_DNA_ADP->H_DNA ADP Release H_DNA_AMPPCP->H_DNA_ADP_Pi Hydrolysis Blocked Experimental_Workflow_FP cluster_prep Sample Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis P1 Prepare fluorescently labeled DNA substrate A1 Mix labeled DNA, helicase dilutions, and this compound buffer in a microplate P1->A1 P2 Prepare serial dilutions of DNA helicase P2->A1 P3 Prepare buffer with fixed this compound concentration P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Measure fluorescence polarization A2->A3 D1 Plot polarization vs. helicase concentration A3->D1 D2 Fit data to a binding curve to determine Kd D1->D2 Experimental_Workflow_Unwinding cluster_prep Substrate and Reaction Preparation cluster_reaction Unwinding Reaction cluster_analysis Gel Electrophoresis and Analysis S1 Prepare radiolabeled forked DNA substrate S2 Prepare reaction mixtures: - Helicase - Buffer - ATP or this compound S1->S2 R1 Incubate reaction mixtures at optimal temperature S2->R1 R2 Stop reactions at various time points R1->R2 G1 Run samples on a native polyacrylamide gel R2->G1 G2 Visualize radiolabeled DNA (Autoradiography) G1->G2 G3 Quantify unwound DNA product G2->G3

References

Application Notes and Protocols for Preparing AMP-PCP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of adenosine triphosphate (ATP). This compound is a valuable tool in biochemical and cellular assays to study ATP-dependent enzymes and processes. By competitively binding to ATP-binding sites without undergoing hydrolysis, this compound can be used to inhibit enzymes, stabilize specific protein conformations, and investigate nucleotide-binding mechanisms.[1][2] The disodium salt of this compound is commonly used due to its enhanced water solubility and stability.[1][3]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueNotes
Form Disodium SaltRecommended for enhanced water solubility and stability.[1][3]
Molecular Weight 549.17 g/mol (Disodium Salt)Use this value for molarity calculations.[1]
Solubility in Water Up to 80 mg/mL (145.67 mM)Sonication may be required to fully dissolve the compound.[4]
Storage of Powder -20°C for up to 3 yearsKeep desiccated.
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound disodium salt in water.

Materials:

  • This compound, disodium salt (MW: 549.17 g/mol )

  • Nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound disodium salt. To prepare 1 mL of a 100 mM stock solution, you will need 54.92 mg.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of nuclease-free water. For a 100 mM solution, if you weighed 54.92 mg, add 1 mL of water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[4]

  • Sterilization: To ensure the stock solution is sterile for use in cell-based assays, filter it through a 0.22 µm syringe filter into a new sterile tube.[5]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]

Protocol 2: Quality Control of this compound Stock Solution

A simple quality control check can be performed to ensure the concentration of your stock solution is accurate.

Method: UV-Vis Spectroscopy

  • Dilute your stock solution to a concentration within the linear range of your spectrophotometer (e.g., 1:1000 dilution of a 100 mM stock to achieve a 100 µM solution).

  • Measure the absorbance at 259 nm. The molar extinction coefficient (ε) of this compound at this wavelength is approximately 15,400 M⁻¹cm⁻¹.

  • Use the Beer-Lambert law (A = εcl) to calculate the concentration, where:

    • A is the absorbance

    • ε is the molar extinction coefficient

    • c is the concentration in mol/L

    • l is the path length of the cuvette in cm (usually 1 cm)

Mandatory Visualizations

Signaling Pathway Diagram

AMP_PCP_Mechanism cluster_0 Cellular Environment ATP ATP Enzyme ATP-Dependent Enzyme (e.g., Kinase, ATPase) ATP->Enzyme Binds and is hydrolyzed AMP_PCP This compound (Non-hydrolyzable Analog) AMP_PCP->Enzyme Competitively binds Product Product Enzyme->Product Catalyzes reaction Inhibited_Enzyme Inhibited Enzyme (this compound Bound) Enzyme->Inhibited_Enzyme Inhibited_Enzyme->Product Reaction Blocked

Caption: Mechanism of this compound as a competitive inhibitor of ATP.

Experimental Workflow Diagram

Stock_Solution_Workflow cluster_workflow This compound Stock Solution Preparation Workflow start Start weigh 1. Weigh this compound Disodium Salt start->weigh dissolve 2. Dissolve in Nuclease-Free Water weigh->dissolve mix 3. Vortex/Sonicate until dissolved dissolve->mix sterilize 4. Filter Sterilize (0.22 µm filter) mix->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for preparing sterile this compound stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AMP-PCP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the non-hydrolyzable ATP analog, AMP-PCP. Our aim is to help you optimize its concentration in your experiments and avoid precipitation issues.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound during your experiment can lead to inaccurate results and loss of valuable reagents. This guide provides a step-by-step approach to identify the cause and resolve the issue.

Question: My this compound solution has precipitated. What are the likely causes and how can I fix it?

Answer: this compound precipitation is often triggered by specific experimental conditions. Here’s a systematic approach to troubleshoot this issue:

1. Review Your Stock Solution Preparation:

  • Incorrect Salt Form: Ensure you are using the disodium salt of this compound, which has significantly higher aqueous solubility and stability compared to the free acid form.[1][2]

  • Inadequate Dissolution: this compound may require assistance to fully dissolve. Sonication is recommended to aid in the dissolution process.[3]

  • Concentration Too High: While the solubility in water is high, preparing stock solutions at the upper limit can be risky, especially if the buffer conditions of your experiment are different.

2. Examine Your Experimental Buffer Composition:

  • Divalent Cations: High concentrations of divalent cations, particularly magnesium (Mg²⁺), can lead to the precipitation of phosphonate compounds like this compound. While Mg²⁺ is often required for enzyme activity, its concentration should be carefully optimized.

  • pH: The pH of your buffer can influence the solubility of this compound. Significant deviations from a neutral pH may reduce its solubility.

  • Buffer Salts: Certain buffer salts at high concentrations might promote precipitation.

3. Assess Storage and Handling:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to precipitation and degradation. It is best practice to aliquot your stock solution into single-use volumes.

  • Storage Temperature: Store this compound solutions at -20°C or -80°C for long-term stability.

Troubleshooting Flowchart:

G start Precipitation Observed check_stock Review Stock Solution: - Using Disodium Salt? - Sonicated to Dissolve? - Concentration Appropriate? start->check_stock check_buffer Examine Experimental Buffer: - Mg2+ Concentration? - pH of Buffer? - Buffer Salt Concentration? start->check_buffer check_handling Assess Storage & Handling: - Multiple Freeze-Thaws? - Correct Storage Temp? start->check_handling solution_stock Solution: - Use Disodium Salt - Sonicate During Preparation - Prepare Fresh, Lower Conc. Stock check_stock->solution_stock solution_buffer Solution: - Titrate Mg2+ to Lowest Effective Conc. - Adjust pH to Neutral - Test Different Buffer Systems check_buffer->solution_buffer solution_handling Solution: - Aliquot Stock Solutions - Store at -20°C or -80°C check_handling->solution_handling

Troubleshooting flowchart for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most applications, sterile, nuclease-free water is the recommended solvent for preparing stock solutions of the disodium salt of this compound. For certain applications, DMSO can also be used.[1]

Q2: What is the maximum soluble concentration of this compound?

A2: The disodium salt of this compound has a high solubility in water, reportedly up to 80 mg/mL (145.67 mM).[3] However, it is advisable to prepare stock solutions at a lower concentration (e.g., 10-50 mM) to ensure complete dissolution and stability, especially when it will be diluted into various experimental buffers.

Q3: How does pH affect this compound stability and solubility?

A3: While specific data on a wide pH range is limited, nucleotide analogs are generally most stable around neutral pH (6.5-7.5). Extreme pH values can lead to hydrolysis of the adenine base or other chemical modifications, which could affect solubility and activity.

Q4: My enzyme requires a high concentration of magnesium. How can I prevent this compound precipitation?

A4: If high magnesium concentrations are unavoidable, consider the following:

  • Lower this compound Concentration: Use the lowest effective concentration of this compound.

  • Sequential Addition: Add the this compound to the reaction mixture before adding the magnesium chloride. This can sometimes prevent immediate precipitation.

  • Test Different Buffers: Some buffer systems may be more accommodating to high divalent cation concentrations.

  • Include a Chelating Agent (with caution): In some specific cases, a very low concentration of a weak chelating agent could be tested, but this may interfere with your enzyme's activity and should be carefully validated.

Q5: Can I heat my this compound solution to get it to dissolve?

A5: Gentle warming can be attempted, but excessive heating should be avoided as it can lead to degradation of the nucleotide analog. Sonication is a safer and more effective method for aiding dissolution.[3]

Data Presentation

Table 1: Solubility of this compound Disodium Salt

SolventMaximum Reported ConcentrationMolarity (approx.)Notes
Water80 mg/mL145.67 mMSonication is recommended.[3]
PBS (Phosphate Buffered Saline)50 mg/mL91.05 mMMay require sonication.[4]

Table 2: Factors Influencing this compound Solubility

FactorObservationRecommendation
Divalent Cations (e.g., Mg²⁺) High concentrations can lead to the formation of insoluble salts with the phosphate groups of this compound.Titrate the Mg²⁺ concentration to the lowest level required for enzyme activity. Add this compound to the reaction before Mg²⁺.
pH Deviations from neutral pH may alter the ionization state of the phosphate groups, affecting solubility.Maintain a buffer pH between 6.5 and 7.5 for optimal stability and solubility.
Buffer System The specific ions in the buffer can interact with this compound.If precipitation occurs, consider testing alternative buffer systems (e.g., HEPES vs. Tris).
Temperature Solubility is generally lower at colder temperatures.Prepare solutions at room temperature. If precipitation occurs upon cooling, try preparing a more dilute stock.

Experimental Protocols

Detailed Methodology: Optimizing this compound Concentration for an ATPase Activity Assay

This protocol provides a framework for determining the optimal, non-precipitating concentration of this compound for use as a competitive inhibitor in an ATPase activity assay.

Objective: To determine the highest concentration of this compound that remains soluble and effectively inhibits ATPase activity without forming a precipitate in the presence of varying Mg²⁺ concentrations.

Materials:

  • This compound disodium salt

  • Purified ATPase enzyme

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Magnesium Chloride (MgCl₂) solution (e.g., 1 M)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis prep_amp Prepare this compound Stock (10 mM in H2O, sonicate) add_amp Add varying [this compound] (0 to 5 mM final) prep_amp->add_amp prep_atp Prepare ATP Stock (10 mM in H2O) prep_mg Prepare MgCl2 Stocks (e.g., 100, 50, 20, 10, 5, 1 mM) setup_plate Setup 96-well Plate: - Add Assay Buffer - Add ATPase - Add varying [MgCl2] prep_mg->setup_plate setup_plate->add_amp incubate1 Incubate 10 min at RT (check for precipitation) add_amp->incubate1 add_atp Initiate reaction with ATP (e.g., 1 mM final) incubate1->add_atp incubate2 Incubate 30 min at 37°C add_atp->incubate2 add_reagent Stop reaction & add Malachite Green Reagent incubate2->add_reagent read_plate Read Absorbance (620 nm) add_reagent->read_plate analyze Analyze Data: - Plot Activity vs. [this compound] - Determine IC50 - Note precipitation points read_plate->analyze EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

Technical Support Center: Troubleshooting Failed Crystallization with AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-quality crystals of protein-ligand complexes is a critical step in structure-based drug design and understanding biological mechanisms. Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) is a valuable non-hydrolyzable ATP analog used to trap proteins in their ATP-bound state. However, its use in crystallization can present unique challenges. This guide provides troubleshooting strategies and answers to frequently asked questions to address common issues encountered during crystallization experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein crystallization?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). The oxygen atom linking the β and γ phosphates in ATP is replaced by a methylene group (-CH2-) in this compound. This modification makes the terminal phosphate bond resistant to enzymatic cleavage, effectively "locking" an ATP-binding protein in a conformation that mimics its ATP-bound state. This stable complex is often more amenable to crystallization than the transient native protein-ATP complex.

Q2: How stable is this compound under typical crystallization conditions?

A2: this compound is generally considered to be chemically stable and resistant to hydrolysis across a range of pH and temperature conditions commonly used in crystallization experiments.[1] However, prolonged exposure to harsh conditions (e.g., very low or high pH) should be avoided to ensure its integrity throughout the crystallization process.

Q3: What is the role of magnesium (Mg²⁺) in this compound-protein complex formation?

A3: Magnesium ions are crucial for the proper binding of ATP and its analogs, including this compound, to the nucleotide-binding pocket of most ATPases and kinases.[2] Mg²⁺ coordinates with the phosphate groups of this compound, neutralizing their negative charge and facilitating the correct orientation of the nucleotide for binding to the protein. An improper protein-to-Mg²⁺-to-AMP-PCP ratio can lead to failed complex formation and subsequent crystallization. In some cases, other divalent cations like calcium (Ca²⁺) can compete with Mg²⁺ and may bind differently, potentially altering the protein's conformation.[3]

Q4: Should I use co-crystallization or soaking for my experiments with this compound?

A4: Both co-crystallization and soaking can be viable methods, and the choice depends on the specific protein and its crystal packing.

  • Co-crystallization , where the protein, this compound, and Mg²⁺ are mixed prior to setting up crystallization trials, is often the preferred method. This ensures the formation of a stable complex in solution, which may be necessary for the protein to adopt a crystallizable conformation.

  • Soaking involves introducing this compound into a solution containing pre-grown apo-protein crystals. This can be a faster approach but may not be successful if the protein undergoes a significant conformational change upon ligand binding that is restricted by the crystal lattice.[4]

Troubleshooting Guide

Issue 1: No Crystals or Amorphous Precipitate

If your crystallization screens consistently yield clear drops or amorphous precipitate, consider the following troubleshooting steps.

start Start: No Crystals or Amorphous Precipitate check_purity Verify Protein Purity and Homogeneity (>95%) start->check_purity check_complex Confirm Protein-AMP-PCP Complex Formation check_purity->check_complex If pure optimize_conc Optimize Protein, this compound, and Mg²⁺ Concentrations check_complex->optimize_conc If complex forms check_complex->optimize_conc If complex does not form or protein precipitates vary_screens Screen a Wider Range of Crystallization Conditions optimize_conc->vary_screens If still no crystals success Crystals Obtained optimize_conc->success change_analog Consider a Different ATP Analog vary_screens->change_analog If still no crystals vary_screens->success change_analog->success

Caption: Troubleshooting workflow for the absence of crystals or the presence of amorphous precipitate.

Detailed Steps:

  • Verify Protein Purity and Homogeneity: Ensure the protein is highly pure (>95%) and monodisperse. Impurities or aggregated protein can inhibit crystallization.

  • Confirm Complex Formation: Use techniques like Isothermal Titration Calorimetry (ITC) or native gel electrophoresis to confirm that this compound is binding to your protein in the presence of Mg²⁺.

  • Optimize Concentrations: Systematically vary the concentrations of the protein, this compound, and Mg²⁺. A common starting point is a 1:10:10 molar ratio of protein:this compound:Mg²⁺, but the optimal ratio can vary significantly.

  • Screen Diverse Conditions: Broaden your search of the crystallization space by using a variety of commercial screens that cover different precipitants, pH ranges, and salts.

  • Consider a Different ATP Analog: this compound may not always induce the most stable or crystallizable conformation for every protein.[1] Other non-hydrolyzable analogs like AMP-PNP or ATPγS might be more suitable.[1][5]

ATP AnalogKey Characteristics for Crystallization
This compound Highly resistant to hydrolysis. Can induce a unique conformational state that may or may not be favorable for crystallization.[1][5]
AMP-PNP Generally stable, but can undergo slow hydrolysis. Often mimics the ATP-bound state well.[1][5]
ATPγS Can be slowly hydrolyzed. The thiophosphate group can have different coordination properties, which may influence protein conformation.[1][5]
Issue 2: Protein Aggregation Upon Addition of this compound

The addition of this compound and Mg²⁺ can sometimes lead to protein aggregation or precipitation, even before setting up crystallization trials.

start Start: Protein Aggregates with this compound/Mg²⁺ check_buffer Check and Adjust Buffer pH start->check_buffer optimize_ratio Optimize Protein:Ligand:Ion Ratio check_buffer->optimize_ratio screen_additives Screen for Solubility- Enhancing Additives optimize_ratio->screen_additives dialysis Consider Dialysis to Exchange Buffer/Remove Excess Ligand screen_additives->dialysis result Soluble Complex Ready for Crystallization dialysis->result

Caption: A stepwise approach to troubleshooting protein aggregation induced by this compound.

Detailed Steps:

  • Check Buffer pH: Ensure that the pH of your protein stock and the this compound/Mg²⁺ solution are compatible and within the optimal stability range for your protein.

  • Optimize Component Ratios: High concentrations of this compound or Mg²⁺ can sometimes lead to aggregation. Experiment with lower molar excesses of the ligand and ion.

  • Screen for Additives: The inclusion of certain additives can help to maintain protein solubility.

Additive TypeExamplesPotential Benefit
Sugars Sucrose, GlycerolCan increase protein stability.
Amino Acids L-Arginine, L-GlutamateCan mask hydrophobic patches and reduce aggregation.
Detergents Low concentrations of non-ionic detergentsCan be useful for membrane proteins or proteins with hydrophobic surfaces.
  • Dialysis: After incubating the protein with this compound and Mg²⁺, consider dialyzing the complex against a buffer with a lower concentration of the ligand and ion to remove any excess that may be contributing to insolubility.

Experimental Protocols

Co-crystallization with this compound
  • Protein Preparation: Purify the protein to >95% homogeneity. The final buffer should be one in which the protein is stable and soluble at high concentrations (e.g., 5-10 mg/mL).

  • Ligand and Ion Stock Solutions: Prepare a 100 mM stock solution of this compound in a buffer at a neutral pH. Prepare a 1 M stock solution of MgCl₂.

  • Complex Formation:

    • On ice, add MgCl₂ to the protein solution to a final concentration of 5-10 mM.

    • Slowly add the this compound stock solution to the protein-Mg²⁺ mixture to a final molar ratio typically between 1:5 and 1:20 (protein:this compound).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening: Use the protein-AMP-PCP-Mg²⁺ complex to set up crystallization trials using standard vapor diffusion (sitting or hanging drop) or microbatch methods.

Soaking with this compound
  • Crystal Growth: Grow crystals of the apo-protein to a suitable size for diffraction experiments.

  • Soaking Solution Preparation: Prepare a soaking solution consisting of the reservoir solution from the crystallization condition supplemented with this compound and MgCl₂. The final concentration of this compound should be in excess, typically 5-20 mM, with a similar or slightly higher concentration of MgCl₂.

  • Soaking Procedure:

    • Carefully transfer a crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryo-protection and Data Collection: After soaking, transfer the crystal to a cryo-protectant solution (which should also contain this compound and Mg²⁺) before flash-cooling in liquid nitrogen.

By systematically addressing these common issues, researchers can increase their success rate in obtaining high-quality crystals of protein-AMP-PCP complexes for structural analysis.

References

Technical Support Center: AMP-PCP Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene group (-CH2-) replaces the oxygen atom between the β- and γ-phosphates. This modification makes the terminal phosphate bond resistant to cleavage by many enzymes, effectively "trapping" the enzyme in an ATP-bound state. This property is invaluable for studying the structure and function of ATP-dependent enzymes and receptors, such as kinases, ATPases, and certain G protein-coupled receptors (GPCRs), without the complication of ATP hydrolysis.

Q2: How stable is this compound in solution?

A2: The stability of this compound in aqueous solutions is a critical factor for the success of long-term experiments. While it is designed to be resistant to enzymatic hydrolysis, its chemical stability can be influenced by factors such as pH, temperature, and the presence of divalent cations. Generally, for short-term experiments (up to a few hours) at neutral pH and on ice, significant degradation is not expected. However, for experiments spanning several hours or days, stability can become a concern. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or below. Short-term exposure of stock solutions to ambient temperature is possible, but prolonged exposure should be avoided.[1]

Q3: What are the primary factors that affect this compound stability?

A3: The main factors influencing this compound stability are:

  • Temperature: Higher temperatures accelerate the rate of chemical hydrolysis. It is crucial to keep this compound solutions on ice or at 4°C during experiments whenever possible.[2] Long-term storage should be at -20°C or -80°C.

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the phosphoanhydride bonds. The optimal pH for the stability of similar nucleotides like ATP is near neutral. The optimal pH for ATP and ADP hydrolysis is around 8.0, while for AMP it is 9.5, suggesting that pH can significantly influence the stability of the phosphate chain.[3][4]

  • Divalent Cations: The presence of divalent cations like Mg²⁺ or Mn²⁺, which are often required for enzyme activity, can also influence the rate of non-enzymatic hydrolysis of the phosphate backbone.

  • Enzymatic Contamination: While this compound is resistant to hydrolysis by many ATPases, some enzymes may still exhibit slow catalytic activity. Furthermore, contamination of experimental samples with phosphatases or pyrophosphatases could lead to degradation.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation of this compound through hydrolysis of the β-γ methylenephosphonate bond would theoretically yield adenosine diphosphate (ADP) and methylenediphosphonic acid. Further degradation could lead to adenosine monophosphate (AMP) and inorganic phosphate. The presence of these degradation products can interfere with experimental results by competing for binding sites or activating other pathways.

Q5: How can I check the integrity of my this compound solution?

A5: To ensure the quality of your this compound, you can:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method to separate and quantify this compound and its potential degradation products (ADP, AMP).

  • Enzymatic Assays: Commercially available kits can detect the presence of contaminating ATP, ADP, or AMP. For example, a luciferase-based assay can detect even small amounts of ATP contamination.[5]

  • Thin-Layer Chromatography (TLC): A simpler, though less quantitative, method to assess the purity of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or reduced effect of this compound in the assay. 1. Degraded this compound: The compound may have hydrolyzed due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating or preparing the working solution. 3. Protein Inactivity: The target protein may be inactive or not properly folded.1. Prepare fresh this compound solution from a new stock. Verify the integrity of the stock using HPLC or an enzymatic assay. 2. Double-check all calculations and ensure accurate pipetting. 3. Include a positive control with a known activator or substrate (e.g., ATP for an ATPase assay) to confirm protein activity.
Inconsistent results between experiments. 1. Variable this compound Stability: Inconsistent handling of this compound solutions (e.g., time left at room temperature). 2. Batch-to-Batch Variation: Differences in the purity of this compound from different suppliers or batches. 3. Buffer Composition: Minor variations in buffer pH or ionic strength can affect stability and protein function.1. Standardize the protocol for preparing and handling this compound solutions. Always prepare fresh for critical experiments. 2. If possible, purchase this compound from a reputable supplier and test each new batch for purity. 3. Prepare a large batch of buffer and use the same batch for a series of experiments to ensure consistency.
Unexpected enzyme activity or signaling. 1. Contamination with ATP: The this compound stock may be contaminated with ATP, leading to hydrolysis and downstream signaling. 2. This compound Degradation: Degradation products like ADP or AMP can activate other pathways or enzymes. 3. Off-Target Effects: At high concentrations, this compound might interact with other nucleotide-binding sites.1. Test the this compound stock for ATP contamination using a sensitive assay (e.g., luciferase-based). 2. Check for degradation products using HPLC. If present, use a freshly prepared and purified solution. 3. Perform a dose-response curve to determine the optimal concentration and identify potential off-target effects at higher concentrations.
Precipitation of this compound in the reaction buffer. 1. Low Solubility: this compound solubility can be affected by the buffer composition, especially the concentration of divalent cations. 2. Incorrect pH: The pH of the solution may not be optimal for solubility.1. Ensure the final concentration of divalent cations is appropriate. Consider preparing a more concentrated stock of this compound in a suitable solvent (e.g., water or a weak buffer) before diluting it in the final reaction buffer. 2. Check and adjust the pH of the this compound stock solution and the final reaction buffer.

Data on Nucleotide Stability

While specific quantitative data for this compound is limited in publicly available literature, the stability of related adenosine phosphates can provide some guidance.

NucleotideConditionHalf-lifeReference
AMP Room Temperature (20-25°C)Substantial loss after 9-10 days[2]
AMP 4°CAt least 25 weeks[2]
ATP 22-25°C, pH 454 days (in deionized water)[6]
ATP 50-55°C, pH 40.5 days (in deionized water)[6]
ADP > 22-25°C, pH 4Rapidly hydrolyzes[6]

Note: This data is for ATP, ADP, and AMP, and should be used as a general indicator. The methylene bridge in this compound is expected to confer greater resistance to hydrolysis compared to the phosphoanhydride bonds in ATP and ADP.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay with this compound

This protocol outlines a general method to assess the ability of this compound to inhibit a kinase by competing with ATP.

  • Prepare Reagents:

    • Kinase Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Kinase: Dilute to the desired concentration in kinase buffer.

    • Substrate: Prepare a stock solution of the kinase-specific peptide or protein substrate.

    • ATP: Prepare a stock solution (e.g., 10 mM) in water.

    • This compound: Prepare a fresh stock solution (e.g., 10 mM) in water.

  • Assay Setup (96-well plate):

    • To each well, add the kinase buffer.

    • Add the substrate to each well.

    • Add varying concentrations of this compound to the test wells.

    • Add the kinase to all wells.

    • Pre-incubate for 10 minutes at room temperature to allow this compound to bind to the kinase.

  • Initiate Reaction:

    • Add ATP to all wells to start the reaction. The final concentration of ATP should be at or near the Kₘ of the kinase for ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA format, or by using a commercial kinase activity assay kit that measures ADP production (e.g., ADP-Glo™).

  • Data Analysis:

    • Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Quality Control of this compound Stock Solution using HPLC
  • Prepare Mobile Phase:

    • Buffer A: e.g., 0.1 M potassium phosphate, pH 6.5.

    • Buffer B: e.g., 100% Methanol.

  • HPLC System:

    • Use a C18 reverse-phase column.

    • Set the detector to 259 nm.

  • Sample Preparation:

    • Dilute the this compound stock solution to a suitable concentration (e.g., 100 µM) in the mobile phase.

    • Prepare standards of ATP, ADP, and AMP for comparison.

  • Run HPLC:

    • Inject the sample and standards.

    • Run a gradient elution, for example, from 0% to 20% Buffer B over 20 minutes.

  • Analyze Data:

    • Identify and quantify the peaks corresponding to this compound, ATP, ADP, and AMP by comparing the retention times and peak areas with the standards.

Signaling Pathway Diagrams

Below are diagrams of relevant signaling pathways where this compound might be used as a tool.

P2Y1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response AMP_PCP This compound (Agonist) AMP_PCP->P2Y1 Binds

Caption: P2Y1 Receptor Signaling Pathway.

Adenylyl_Cyclase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (Gs-coupled) Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Activates AMP_PCP_Inhibitor This compound (Potential Inhibitor) AMP_PCP_Inhibitor->AC Binds (non-hydrolyzed)

Caption: Adenylyl Cyclase Signaling Pathway.

Troubleshooting_Workflow Start Experiment with this compound yields unexpected results Check_Purity Check this compound Purity (HPLC, Enzymatic Assay) Start->Check_Purity Is_Pure Is it pure? Check_Purity->Is_Pure Prepare_Fresh Prepare fresh solution from new stock Is_Pure->Prepare_Fresh No Check_Protein Verify Target Protein Activity (Positive Control) Is_Pure->Check_Protein Yes Prepare_Fresh->Check_Purity Is_Active Is protein active? Check_Protein->Is_Active Troubleshoot_Protein Troubleshoot protein purification/handling Is_Active->Troubleshoot_Protein No Check_Conditions Review Experimental Conditions (pH, Temp, Buffer) Is_Active->Check_Conditions Yes Success Re-run Experiment Troubleshoot_Protein->Success Are_Optimal Are conditions optimal? Check_Conditions->Are_Optimal Optimize_Conditions Optimize assay conditions Are_Optimal->Optimize_Conditions No Consider_Off_Target Consider Off-Target Effects (Dose-Response Curve) Are_Optimal->Consider_Off_Target Yes Optimize_Conditions->Check_Conditions Consider_Off_Target->Success

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMP-PCP. This resource is designed for researchers, scientists, and drug development professionals who use this non-hydrolyzable ATP analog in their experiments. Here you will find troubleshooting guides and FAQs to address common issues related to the low binding affinity of this compound and to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (Adenosine 5'-(β,γ-methylenetriphosphate)) is a structural analog of adenosine triphosphate (ATP). In this compound, the oxygen atom bridging the β- and γ-phosphates of ATP is replaced by a methylene (-CH₂-) group. This substitution makes the terminal phosphate bond resistant to cleavage by ATPases and other enzymes. Consequently, this compound is widely used to study ATP-dependent processes by binding to ATP-binding sites and "trapping" proteins in an ATP-bound, pre-hydrolysis state, which is crucial for structural biology and mechanistic studies.[1]

Q2: Why does this compound often exhibit lower binding affinity than ATP or other analogs like AMP-PNP?

A2: The lower binding affinity of this compound in many systems stems from its structural and chemical properties:

  • Reduced Polarity: The methylene bridge in this compound is less polar than the natural phosphate-oxygen bridge in ATP or the imido (-NH-) bridge in AMP-PNP. This can weaken interactions in ATP-binding pockets that rely on specific hydrogen bonds or charge distributions.

  • Altered Bond Angle and Length: The geometry of the methylene bridge differs slightly from the phosphoanhydride bond, which can create a suboptimal fit within the highly specific active site of an enzyme.

  • System Sensitivity: Proteins that are particularly sensitive to charge distribution at the γ-phosphate position may show significantly reduced affinity for this compound compared to the more closely isosteric analog, AMP-PNP.[2]

Q3: When should I choose this compound over other non-hydrolyzable analogs like AMP-PNP or ATP-γS?

A3: The choice of analog is highly system-dependent.

  • Choose this compound when you need a highly stable, non-hydrolyzable analog to lock a protein in a pre-hydrolysis state, especially in systems where other "non-hydrolyzable" analogs like AMP-PNP might show slow hydrolysis. For example, this compound was found to be more resistant to hydrolysis than AMP-PNP in studies with DnaB helicase.[1]

  • Choose AMP-PNP when the charge distribution of the triphosphate moiety is critical for binding, as its imido bridge more closely mimics the charge of the natural oxygen bridge in ATP.

  • Choose ATP-γS when you need to trap a state that is close to the transition state of hydrolysis. The thio-phosphate bond is hydrolyzed much more slowly than in ATP, making it useful for trapping intermediate states in kinase assays, for example.

Troubleshooting Guide: Low Binding Affinity of this compound

Problem: I am observing weak or no binding of this compound to my protein of interest. What are the potential causes and solutions?

This common issue can often be resolved by systematically working through potential experimental factors. Below is a troubleshooting workflow and detailed explanations.

TroubleshootingWorkflow cluster_steps Troubleshooting Steps Start Low or No Binding Observed with this compound CheckProtein 1. Verify Protein Integrity - Check concentration & purity (SDS-PAGE) - Confirm activity (functional assay) Start->CheckProtein Start Here OptimizeBuffer 2. Optimize Buffer Conditions - Titrate pH - Vary ionic strength (e.g., NaCl) - Ensure Mg²⁺ is present CheckProtein->OptimizeBuffer Protein OK Concentration 3. Adjust Ligand Concentration - Increase this compound concentration - Check for ligand degradation OptimizeBuffer->Concentration Buffer Optimized Alternative 4. Evaluate Alternative Analogs - Is charge mimicry critical? -> Try AMP-PNP - Is hydrolysis resistance paramount? -> Stick with this compound - Need to trap a transition state? -> Try ATP-γS Concentration->Alternative Still Low Binding Success Binding Signal Improved Alternative->Success

Caption: A troubleshooting workflow for addressing low this compound binding.

Step-by-Step Solutions:

  • Verify Protein Integrity and Activity:

    • Purity and Concentration: Run your protein sample on an SDS-PAGE gel to confirm its purity and integrity. Use a reliable method like a Bradford or BCA assay to verify the protein concentration.

    • Activity: Before testing an inhibitor like this compound, ensure the protein is active. If it's an enzyme, perform a standard activity assay with its natural substrate (ATP). If the protein is inactive, it will not bind this compound.

  • Optimize Buffer Conditions: The composition of your buffer is critical for nucleotide binding.

    • Divalent Cations (Mg²⁺): Most ATP-binding proteins require a divalent cation, typically Mg²⁺, to coordinate the phosphate groups of the nucleotide. Ensure your buffer contains an adequate concentration of MgCl₂ (typically 1-5 mM).

    • pH: The optimal pH for binding can be narrow. Perform your binding assay across a range of pH values (e.g., 6.5 to 8.5) to find the ideal condition.

    • Ionic Strength: Electrostatic interactions are often key to binding. High salt concentrations (e.g., >150 mM NaCl) can shield these interactions and reduce affinity. Conversely, very low salt may increase non-specific binding. Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM) to find the optimal balance.[3][4]

  • Adjust Ligand Concentration:

    • Due to its potentially lower affinity, you may need to use a higher concentration of this compound than you would for ATP. If the dissociation constant (Kd) is unknown, perform a titration experiment with a wide range of this compound concentrations.

  • Evaluate Alternative Analogs:

    • If optimizing conditions does not improve binding, your protein's active site may be particularly sensitive to the structural changes in this compound. As detailed in the FAQ, consider testing AMP-PNP or ATP-γS, which may have higher affinity for your specific system.[2]

Comparative Binding Affinity Data

The binding affinity of ATP analogs is highly dependent on the specific protein system. The table below summarizes known dissociation constants (Kd) or inhibition constants (Ki) for this compound and related nucleotides with various proteins.

Protein/SystemLigandBinding Affinity (Kd/Ki/EC₅₀)Notes
Hsp90 This compound3.8 µMEffective at inducing homodimer formation.
Sodium Pump This compound180 µMBinds more weakly than ADP (K(1/2) = 25 µM).
RecA Protein ATP> AMP-PNPAffinity order: ATP-γ-S > dATP > ATP > AMP-PNP >> this compound.[2]
RecA Protein This compoundMuch lower than ATPBinding affinity is similar to that of adenine alone.[2]
Ca²⁺-ATPase (SERCA) This compound-Binds and stabilizes the E2 state of the enzyme.[5]
DnaB Helicase This compound-Induces conformational changes and is resistant to hydrolysis during sample prep.

Experimental Protocols

Protocol: Determining this compound Binding Affinity via Competitive Binding Assay

This protocol describes a general method to determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a labeled ATP probe (e.g., a fluorescent analog like MANT-ATP or a radiolabeled analog like [γ-³²P]ATP).

Principle: A fixed concentration of the protein and a labeled ATP probe are incubated with varying concentrations of the unlabeled competitor (this compound). As the concentration of this compound increases, it displaces the labeled probe from the protein's active site, causing a decrease in the measured signal (fluorescence or radioactivity). The resulting data are used to calculate the IC₅₀ (the concentration of this compound that displaces 50% of the labeled probe), which can then be converted to the Ki.[6]

Materials:

  • Purified protein of interest

  • Binding Buffer (optimized for your protein, e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Labeled ATP probe (e.g., MANT-ATP or [γ-³²P]ATP)

  • Unlabeled this compound stock solution

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader (fluorometer or scintillation counter)

Methodology:

  • Determine Probe Concentration: First, perform a saturation binding experiment by titrating the labeled ATP probe against a fixed concentration of your protein to determine the probe's Kd. For the competition assay, use a probe concentration at or below its Kd.

  • Prepare Reagents: Prepare serial dilutions of the this compound stock solution in binding buffer. A typical range might be from 1 nM to 1 mM.

  • Set up the Assay Plate: In a 96-well plate, combine the following in each well:

    • Binding Buffer

    • Your protein at a fixed final concentration (e.g., 50 nM)

    • The labeled ATP probe at its fixed final concentration (e.g., at its Kd)

    • Varying concentrations of this compound

    • Controls: Include wells with no protein (background), and wells with no this compound (maximum signal).

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. This can range from 30 minutes to several hours and should be determined empirically.

  • Measurement: Measure the signal (e.g., fluorescence polarization/intensity or radioactivity) using an appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data by setting the maximum signal (no this compound) to 100% and the minimum signal (at saturating this compound) to 0%.

    • Plot the normalized signal versus the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([Probe] / Kd)) where [Probe] is the concentration of the labeled probe and Kd is its dissociation constant.

Visualizations of Structures and Pathways

Structural Differences in ATP Analogs

The key difference between ATP and its non-hydrolyzable analogs lies in the bridge between the β- and γ-phosphates.

ATP_Analogs A_label Adenosine-Ribose-Pα-Pβ ATP_bridge - O - PCP_bridge - CH₂ - PNP_bridge - NH - P_gamma A_invis->ATP_bridge ATP (Hydrolyzable) A_invis->PCP_bridge This compound (Non-polar, stable) A_invis->PNP_bridge AMP-PNP (Polar mimic)

Caption: Comparison of the β-γ phosphate bridge in ATP and its common analogs.
This compound in the ATPase Catalytic Cycle

This compound can bind to ATPases and lock them in a conformation that precedes hydrolysis and phosphate transfer, effectively pausing the catalytic cycle. This is exemplified by the Ca²⁺-ATPase (SERCA) pump.

ATPase_Cycle E1_Ca2 E1·2Ca²⁺ (High Ca²⁺ affinity) E1_ATP E1·2Ca²⁺·ATP E1_Ca2->E1_ATP + ATP E1_AMPPCP E1·2Ca²⁺·this compound (Trapped State) E1_Ca2->E1_AMPPCP + this compound E1P E1-P·2Ca²⁺ E1_ATP->E1P Hydrolysis E2P E2-P (Low Ca²⁺ affinity) E1P->E2P Conformational Change (Ca²⁺ release) E2 E2 E2P->E2 - Pi E2->E1_Ca2 + 2Ca²⁺

Caption: Simplified ATPase cycle showing how this compound traps a pre-hydrolysis state.

References

Technical Support Center: Removing Unbound AMP-PCP from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively remove unbound Adenosine 5'-(β,γ-imido)triphosphate (AMP-PCP) from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein experiments?

This compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). In biochemical and structural studies, it is used to bind to the ATP-binding site of proteins without being broken down. This allows researchers to trap the protein in an ATP-bound-like state, facilitating the study of its structure, function, and interactions.

Q2: Why is it critical to remove unbound this compound from my protein sample?

Excess, unbound this compound can interfere with downstream applications. For instance, it can lead to inaccurate measurements in binding affinity studies (like Isothermal Titration Calorimetry - ITC), hinder protein crystallization by competing with the protein-ligand complex, or interfere with other functional assays.

Q3: What are the most common methods for removing small molecules like this compound from protein samples?

The primary methods leverage the size difference between the protein and the small molecule. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration : Separates molecules based on their size as they pass through a column packed with a porous resin.[1][2][3][4]

  • Dialysis : Involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[5][6][7][8]

  • Spin Columns (Desalting) : A rapid form of gel filtration where centrifugation is used to separate the protein from smaller molecules.[9][10][11][12]

  • Protein Precipitation : Uses reagents like acetone or ammonium sulfate to selectively precipitate the protein, leaving small molecules like this compound in the supernatant.[13][14]

Q4: How do I select the best removal method for my experiment?

The choice depends on several factors:

  • Sample Volume: Dialysis is suitable for larger volumes, while spin columns are ideal for small volumes.[11][12]

  • Speed: Spin columns offer the most rapid separation.[11] Dialysis is typically the slowest method.[15]

  • Protein Stability: SEC and dialysis are gentle methods.[4][16] Precipitation can sometimes cause protein denaturation.[14]

  • Required Purity and Resolution: SEC provides the highest resolution, capable of separating protein aggregates from monomers in addition to removing small molecules.[1][3]

  • Equipment Availability: SEC often requires a dedicated chromatography system, whereas dialysis and spin columns require more basic laboratory equipment.

Troubleshooting Guides

Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

This technique separates molecules by size.[1][2][3] Larger molecules (your protein) elute first, while smaller molecules (this compound) are retained in the pores of the chromatography resin and elute later.[2]

Q: My protein recovery is low after SEC. What happened?

  • Possible Cause: Your protein may be interacting non-specifically with the SEC resin.

  • Solution: Increase the ionic strength of your running buffer by adding 150-500 mM NaCl. This can disrupt weak ionic interactions between the protein and the resin.[1] Also, ensure your protein is soluble and stable in the chosen buffer.[17]

Q: I still see a significant amount of this compound in my protein fraction. Why?

  • Possible Cause 1: The column size or length is insufficient for proper separation.

  • Solution 1: Ensure your sample volume does not exceed 2-5% of the total column volume for high-resolution fractionation. Use a longer column for better separation between the protein and this compound peaks.

  • Possible Cause 2: The flow rate is too high.

  • Solution 2: Reduce the flow rate to allow more time for the this compound to diffuse into the resin pores, improving separation.

  • Possible Cause 3: Incorrect resin choice.

  • Solution 3: Select a resin with a fractionation range appropriate for your protein's size. For removing small molecules, a resin like Sephadex G-25 or equivalent is often used.[16]

Q: My protein appears aggregated after the SEC run. How can I fix this?

  • Possible Cause: The buffer composition is not optimal for your protein's stability, or the protein concentration is too high.

  • Solution: Screen different buffer conditions (pH, ionic strength).[18] Consider adding stabilizing agents like glycerol (5-10%) or small amounts of non-ionic detergents if compatible with your downstream application.[19] Ensure the protein is not overly concentrated before loading.

Method 2: Dialysis

Dialysis facilitates the removal of small molecules from a sample through a semi-permeable membrane.[6] The protein is retained within the dialysis tubing or cassette, while this compound diffuses into a large volume of external buffer (dialysate).

Q: The removal of this compound is incomplete even after overnight dialysis. What went wrong?

  • Possible Cause 1: Insufficient volume or changes of the dialysis buffer.

  • Solution 1: Use a dialysate volume that is at least 200-500 times greater than your sample volume.[5][6] For efficient removal, perform at least two to three buffer changes. A typical procedure involves dialyzing for 2-4 hours, changing the buffer, dialyzing for another 2-4 hours, changing the buffer again, and then dialyzing overnight at 4°C.[5]

  • Possible Cause 2: The membrane's Molecular Weight Cut-Off (MWCO) is inappropriate.

  • Solution 2: The MWCO should be at least 2-3 times smaller than the molecular weight of your protein to ensure its retention, but large enough to allow free passage of this compound (MW = 505.2 g/mol ). A 3-10 kDa MWCO membrane is generally suitable for most proteins.

Q: My sample volume increased significantly after dialysis. How can I prevent this?

  • Possible Cause: Osmotic pressure differences between your sample and the dialysis buffer.

  • Solution: Ensure the osmolarity of your dialysis buffer is similar to your sample. Avoid dialyzing against pure water if your sample contains salts or other solutes. If concentration is needed post-dialysis, you can use centrifugal concentrators.[8]

Q: My protein precipitated inside the dialysis bag. What should I do?

  • Possible Cause: The dialysis buffer is not suitable for your protein's solubility (e.g., incorrect pH or low ionic strength).

  • Solution: Confirm that the pH of the dialysis buffer is at least one unit away from your protein's isoelectric point (pI). Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to keep the protein soluble. Adding stabilizers like glycerol may also help.

Method 3: Spin Columns (Desalting)

Spin columns are a quick method for group separations, removing small molecules from larger ones using size-exclusion resin in a centrifuge-compatible format.[9][11]

Q: My protein recovery is lower than expected. Why?

  • Possible Cause 1: The spin speed or time was incorrect.

  • Solution 1: Follow the manufacturer's protocol for centrifugation speed and duration. Over-spinning can lead to sample loss or compaction of the resin bed.

  • Possible Cause 2: The column was not properly equilibrated.

  • Solution 2: Equilibrate the column with your final desired buffer by washing it 2-3 times according to the protocol. This removes the storage buffer and ensures a good environment for your protein.

Q: this compound was not effectively removed. What is the issue?

  • Possible Cause: The sample volume was too large for the column size.

  • Solution: Adhere to the recommended sample volume for the specific spin column you are using. Overloading the column leads to poor separation and carryover of small molecules into the eluate.

Method 4: Protein Precipitation

This method involves adding a solvent (like cold acetone) or a salt to decrease the protein's solubility, causing it to precipitate.[14] The protein pellet is then separated from the supernatant containing the unbound this compound via centrifugation.

Q: I can't redissolve the protein pellet after precipitation. Is it lost?

  • Possible Cause: The protein has denatured and aggregated irreversibly. This is a known risk with precipitation methods.[14]

  • Solution: Try to redissolve the pellet in a stronger buffer containing denaturants like urea or guanidinium hydrochloride, if compatible with your subsequent experiments. For future attempts, try a gentler precipitation method like ammonium sulfate precipitation, or avoid precipitation altogether if your protein is sensitive.

Q: The protein yield is very low after redissolving the pellet. What happened?

  • Possible Cause 1: The initial precipitation was incomplete.

  • Solution 1: Ensure you are using the correct ratio of precipitating agent to sample volume (e.g., four times the sample volume for cold acetone).[14] Also, ensure the incubation step is performed at the correct temperature and for a sufficient duration.[14]

  • Possible Cause 2: The pellet was accidentally discarded with the supernatant.

  • Solution 2: Be very careful when decanting the supernatant after centrifugation. The pellet may be loose or difficult to see. Leave a small amount of supernatant behind to avoid disturbing the pellet.

Quantitative Data Summary

The following table summarizes and compares the different methods for removing unbound this compound.

MethodTypical Protein RecoveryRemoval EfficiencyProcessing TimeSample Volume RangeKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography >90%>99%30-90 min0.1 mL - 10s of mLHigh resolution, buffer exchange, removes aggregatesRequires chromatography system, potential for dilution
Dialysis >90%>99%4 hours - Overnight0.1 mL - 100s of mLGentle, simple, handles large volumesVery slow, risk of sample dilution/precipitation
Spin Columns >85%>95%<15 min10 µL - 4 mLExtremely fast, easy to use, good for many samplesLower resolution, limited to small volumes
Protein Precipitation 50-90%>98%~1-2 hoursWide rangeConcentrates protein, inexpensiveRisk of irreversible denaturation/aggregation

Detailed Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Gel Filtration)
  • Column Preparation: Select a gel filtration column (e.g., Superdex 75, Sephadex G-25) with a fractionation range suitable for your protein. Equilibrate the column with at least two column volumes of your desired final buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Sample Preparation: Centrifuge your protein-AMP-PCP sample at >10,000 x g for 10 minutes to remove any aggregates.

  • Sample Loading: Load the clarified sample onto the column. The sample volume should ideally be 0.5-2% of the total column volume.

  • Chromatography: Run the column at the manufacturer's recommended flow rate with the equilibration buffer. Monitor the elution profile using UV absorbance at 280 nm (for protein) and 260 nm (for this compound).

  • Fraction Collection: Collect fractions corresponding to the protein peak, which should elute first. The this compound will elute in later fractions.

  • Analysis: Run an SDS-PAGE gel of the collected fractions to confirm the presence and purity of your protein.

Protocol 2: Dialysis
  • Membrane Preparation: Select dialysis tubing with an appropriate MWCO (e.g., 10 kDa). Cut the desired length and hydrate it in your final buffer for at least 30 minutes.[7]

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving some space for potential volume changes. Secure the other end with a second clip.

  • Dialysis: Submerge the sealed tubing in a beaker containing the dialysis buffer (at least 200 times the sample volume) at 4°C.[5] Place the beaker on a magnetic stir plate and stir gently.[7]

  • Buffer Changes: Change the buffer after 2-4 hours. Repeat the buffer change once more, and then allow the dialysis to proceed overnight.

  • Sample Recovery: Carefully remove the tubing from the buffer, open one end, and pipette the protein sample into a clean tube.

Protocol 3: Spin Column Desalting
  • Column Preparation: Invert the spin column sharply to resuspend the resin. Remove the bottom closure and place the column in a collection tube.

  • Resin Equilibration: Centrifuge the column for 2 minutes at the recommended speed (e.g., 1,000 x g) to remove the storage buffer. Add your desired buffer to the column and centrifuge again. Repeat this step 2-3 times.

  • Sample Application: Place the equilibrated column into a new collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elution: Centrifuge the column for 2-3 minutes at the recommended speed. The eluate in the collection tube is your purified protein sample, free of this compound.

Protocol 4: Acetone Precipitation
  • Preparation: Cool a sufficient volume of pure acetone to -20°C. Pre-chill your protein sample on ice.

  • Precipitation: In an acetone-compatible tube, add four times the sample volume of cold (-20°C) acetone to your protein sample.[14]

  • Incubation: Vortex briefly and incubate the mixture for 60 minutes at -20°C.[14]

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[14]

  • Supernatant Removal: Carefully decant and discard the supernatant containing the this compound.

  • Pellet Drying: Allow the remaining acetone to evaporate from the pellet by leaving the uncapped tube at room temperature for 15-30 minutes. Do not over-dry.[14]

  • Resuspension: Resuspend the protein pellet in a suitable buffer of your choice.

Mandatory Visualizations

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Protein + Unbound This compound Sample Load 2. Load Sample onto Column Sample->Load Buffer Equilibration Buffer Equilibrate 1. Equilibrate Column with Buffer Buffer->Equilibrate SEC_Column SEC Column SEC_Column->Equilibrate Equilibrate->Load Elute 3. Elute with Buffer Load->Elute Protein_Frac Purified Protein (Early Fractions) Elute->Protein_Frac Large molecules elute first AMPPCP_Frac Unbound this compound (Late Fractions) Elute->AMPPCP_Frac Small molecules elute later

Caption: Workflow for Size-Exclusion Chromatography.

Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Protein + Unbound this compound in Dialysis Bag (e.g., 10kDa MWCO) Submerge 1. Submerge Bag in Buffer (Stir at 4°C, 2-4h) Sample->Submerge Dialysate1 Large Volume of Fresh Buffer Dialysate1->Submerge Diffuse1 This compound diffuses out Submerge->Diffuse1 ChangeBuffer 2. Change Buffer Diffuse1->ChangeBuffer Submerge2 3. Repeat Dialysis (Overnight) ChangeBuffer->Submerge2 Diffuse2 More this compound diffuses out Submerge2->Diffuse2 Final_Sample Purified Protein in Dialysis Bag Diffuse2->Final_Sample Waste Used Buffer with Unbound this compound Diffuse2->Waste

Caption: Workflow for Dialysis.

Spin_Column_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Protein + Unbound This compound Sample Load 2. Load Sample onto Resin Sample->Load Spin_Column Desalting Spin Column Equilibrate 1. Equilibrate Column (Centrifuge with Buffer) Spin_Column->Equilibrate Equilibrate->Load Spin 3. Centrifuge Load->Spin Eluate Purified Protein (in Collection Tube) Spin->Eluate Protein passes through Retentate Unbound this compound (in Column Resin) Spin->Retentate This compound is retained

Caption: Workflow for Spin Column Desalting.

Precipitation_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Sample Protein + Unbound This compound Sample Mix 1. Add 4x Volume of Cold Acetone to Sample Sample->Mix Solvent Cold Acetone (-20°C) Solvent->Mix Incubate 2. Incubate at -20°C Mix->Incubate Centrifuge 3. Centrifuge to Pellet Protein Incubate->Centrifuge Separate 4. Decant Supernatant Centrifuge->Separate Resuspend 5. Dry and Resuspend Pellet Separate->Resuspend Protein Pellet Supernatant Supernatant with Unbound this compound Separate->Supernatant Final_Protein Purified Protein in New Buffer Resuspend->Final_Protein

References

Technical Support Center: Interpreting Unexpected Results in AMP-PCP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AMP-PCP (β,γ-Methyleneadenosine 5'-triphosphate), a non-hydrolyzable ATP analog. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: No Binding Observed with this compound

Question: My protein of interest binds ATP, but I observe no binding with this compound in my binding assay. What are the possible reasons and how can I troubleshoot this?

Answer:

This is a common issue that can arise from several factors, ranging from reagent quality to the specific conformational requirements of your protein.

Potential Causes and Troubleshooting Steps:

  • This compound Quality and Integrity:

    • Verify Purity and Concentration: Ensure the purity of your this compound stock. Impurities or degradation can inhibit binding. Purity should be verified via methods like anion-exchange HPLC with UV detection at 260 nm.[1] The concentration of the stock solution should also be confirmed spectrophotometrically.

    • Storage Conditions: this compound is sensitive to degradation. It should be stored desiccated at -20°C.[1] For enhanced stability, using the disodium salt form is recommended.[1][2]

    • Fresh Preparations: Prepare fresh working solutions from a properly stored stock for each experiment to avoid issues with freeze-thaw cycles.

  • Protein Conformation and Accessibility of the Binding Site:

    • Conformational Incompatibility: The methylene bridge in this compound alters the bond angle and length between the β- and γ-phosphates compared to ATP.[1] Some proteins have a rigid ATP-binding pocket that cannot accommodate this structural difference. While some ATP analogs can adapt their conformation to the protein's binding pocket, in the case of this compound, the protein may need to adapt.[3]

    • "Hidden" Binding Site: The ATP-binding site might not be accessible in the protein's current conformation. The binding of ATP might induce a conformational change that is not triggered by this compound.

  • Experimental Conditions:

    • Buffer Composition: Ensure that the pH and ionic strength of your buffer are optimal for your protein and for nucleotide binding.

    • Divalent Cations: Most ATP-binding proteins require a divalent cation, typically Mg²⁺, for nucleotide coordination. Confirm the presence and optimal concentration of Mg²⁺ in your binding buffer.

Experimental Protocol: Verifying this compound Integrity and Protein Binding Capability

This protocol outlines a series of control experiments to diagnose the cause of no binding.

1. Quality Control of this compound Stock:

  • Objective: To confirm the integrity of the this compound reagent.
  • Methodology:
  • Prepare a fresh solution of this compound from your stock.
  • Analyze the solution using anion-exchange High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.
  • Compare the chromatogram to a known standard to check for the presence of a single major peak corresponding to this compound and the absence of significant degradation products like ADP or AMP.

2. Control Binding Experiment with a Known this compound Binding Protein:

  • Objective: To rule out systemic issues with the experimental setup.
  • Methodology:
  • Select a commercially available protein known to bind this compound with high affinity (e.g., Hsp90).[2][4]
  • Perform your binding assay (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or a fluorescence-based assay) with this control protein and your this compound stock.
  • Successful binding to the control protein indicates that your this compound and experimental setup are likely not the issue.

3. Denaturation and Refolding Experiment (for suspected hidden binding sites):

  • Objective: To determine if the this compound binding site is inaccessible due to protein folding.
  • Methodology:
  • Perform the binding experiment under denaturing conditions (e.g., in the presence of urea or guanidinium chloride).[5]
  • If binding is observed under denaturing conditions, it suggests the binding site is buried in the native conformation.[5]
  • If applicable, attempt to refold the protein in the presence of this compound to trap it in a bound state.

FAQ 2: Lower than Expected Affinity or Potency with this compound

Question: I am seeing binding with this compound, but the affinity is significantly lower than what I observe with ATP. Why is this happening?

Answer:

It is not uncommon for non-hydrolyzable analogs to exhibit different binding affinities compared to the natural substrate. This can be attributed to several factors.

Potential Causes:

  • Structural Differences: The methylene group in this compound creates a different bond angle and length between the β and γ phosphates compared to the phosphoanhydride bond in ATP.[1] This can result in a less optimal fit within the ATP-binding pocket, leading to a lower binding affinity.

  • Protein Dynamics: ATP binding and subsequent hydrolysis often induce specific conformational changes that are part of the protein's functional cycle. This compound, being non-hydrolyzable, traps the protein in a pre-hydrolysis state which may not be the highest affinity state.

  • Differential Effects on Receptors: In some systems, the potency of ATP analogs can vary significantly. For example, in certain smooth muscle preparations, the order of potency for contraction was found to be L-AMP-PCP > this compound > ATP, while for relaxation, it was ATP > this compound.[6]

Data Presentation: Comparison of Binding Affinities

The following table summarizes reported binding affinities for ATP and its analogs for different proteins, illustrating the potential for variation.

ProteinLigandBinding Affinity (Kd or S₀.₅)Reference
Hsp90This compound3.8 µM (Kd)[2][4]
SUR1 E1507QMgAMP-PNP573 ± 103 µM (S₀.₅)[7]
SUR1 E1507QMgthis compound3360 ± 410 µM (S₀.₅)[7]

Experimental Protocol: Competitive Binding Assay

A competitive binding assay can be used to accurately determine the relative affinities of ATP and this compound for your protein.

  • Objective: To quantify the inhibitory constant (Ki) of this compound against a labeled ATP analog.

  • Methodology (Fluorescence-Based):

    • Use a fluorescent ATP analog, such as TNP-ATP, which shows an increase in fluorescence upon binding to the protein's active site.

    • Prepare a series of dilutions of unlabeled this compound.

    • In a microplate, add the protein, a fixed concentration of TNP-ATP (ideally at its Kd), and the varying concentrations of this compound in a suitable buffer.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity. As the concentration of this compound increases, it will displace TNP-ATP, leading to a decrease in fluorescence.

    • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a competition binding equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

FAQ 3: Unexpected Conformational Changes Induced by this compound

Question: My protein exhibits a different conformational change with this compound compared to ATP or other non-hydrolyzable analogs like AMP-PNP. Is this expected?

Answer:

Yes, it is well-documented that different ATP analogs can stabilize distinct conformational states of a protein.

Potential Causes:

  • Analog-Specific Conformations: The subtle structural differences between this compound, AMP-PNP, and ATP can lead to the stabilization of different protein conformations. For instance, studies have shown that this compound and AMP-PNP can induce very different effects on the same protein, even though both are meant to mimic the pre-hydrolytic state.[3]

  • Flexibility of the Analog vs. the Protein: Some analogs like AMP-PNP and ATP-γ-S appear to be more conformationally flexible and can adapt to the protein's binding pocket. In contrast, this compound is more rigid, and the protein may have to undergo a different conformational rearrangement to accommodate it.[3]

  • Trapping Intermediate States: Non-hydrolyzable analogs are designed to trap a protein in a specific state of its catalytic cycle. It is possible that this compound is trapping a different intermediate state compared to other analogs.

Experimental Protocol: Probing Conformational Changes with FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to monitor conformational changes in real-time.

  • Objective: To compare the conformational states induced by ATP, this compound, and other analogs.

  • Methodology:

    • Label your protein with a FRET donor and acceptor pair at two locations that are expected to change distance upon nucleotide binding.

    • Measure the FRET efficiency in the apo (nucleotide-free) state.

    • Sequentially add saturating concentrations of ATP, this compound, and other analogs of interest (e.g., AMP-PNP, ADP) to the protein solution.

    • Measure the FRET efficiency after the addition of each nucleotide.

    • A change in FRET efficiency indicates a change in the distance between the two labels, reflecting a conformational change. Comparing the FRET efficiencies in the presence of different nucleotides will reveal if they induce distinct conformational states.

    • Troubleshooting FRET: Be mindful of potential artifacts such as spectral bleedthrough (donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength).[8] Proper controls are essential for accurate FRET measurements.

FAQ 4: Suspected Hydrolysis of this compound

Question: I suspect that my this compound is being slowly hydrolyzed in my experiment, leading to the presence of ADP. How can I confirm this and what are the implications?

Answer:

While designed to be non-hydrolyzable, some ATPases can slowly hydrolyze this compound.[9] The resulting ADP can then interact with the protein, potentially leading to unexpected results.

Potential Implications:

  • Mixed Population of States: The presence of both this compound and ADP could lead to a heterogeneous population of protein conformations (pre-hydrolysis and post-hydrolysis states), complicating data interpretation.

  • Product Inhibition: If ADP has a different effect on the protein (e.g., inhibition), its gradual accumulation can alter the observed kinetics or binding properties over time.

Experimental Protocol: Monitoring this compound Hydrolysis

  • Objective: To detect the potential hydrolysis of this compound by your protein.

  • Methodology (Thin Layer Chromatography - TLC):

    • Incubate your protein with this compound under the same conditions as your main experiment.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture.

    • Spot the aliquots onto a TLC plate.

    • Use a suitable mobile phase to separate this compound, ADP, and AMP.

    • Visualize the spots under UV light.

    • The appearance of a spot corresponding to ADP that increases in intensity over time confirms hydrolysis.

  • Methodology (HPLC):

    • Follow the same incubation procedure as for TLC.

    • At each time point, stop the reaction (e.g., by adding EDTA or denaturing the protein).

    • Analyze the samples by anion-exchange HPLC.

    • Quantify the peak areas corresponding to this compound and ADP to determine the rate of hydrolysis.

Visualizations

G cluster_workflow Troubleshooting Workflow for 'No Binding' start Start: No this compound Binding Observed q_reagent Is this compound reagent quality verified? start->q_reagent check_reagent Perform HPLC analysis and use a positive control protein q_reagent->check_reagent No q_protein Is the protein active and binding site accessible? q_reagent->q_protein Yes check_reagent->q_reagent denature_exp Perform binding assay under denaturing conditions q_protein->denature_exp No q_conditions Are experimental conditions optimal? q_protein->q_conditions Yes denature_exp->q_protein end_solved Problem Solved denature_exp->end_solved Binding observed optimize_buffer Optimize buffer pH, ionic strength, and Mg2+ concentration q_conditions->optimize_buffer No end_reassess Re-evaluate protein construct or experimental approach q_conditions->end_reassess Yes, still no binding optimize_buffer->q_conditions optimize_buffer->end_solved Binding observed G cluster_pathway Protein Conformational States with ATP vs. This compound Apo Apo State (Open Conformation) ATP_bound ATP-Bound State (Pre-hydrolysis, Closed) Apo->ATP_bound ATP Binding AMPPCP_bound_expected Expected this compound State (Mimics ATP-Bound, Closed) Apo->AMPPCP_bound_expected This compound Binding (Expected Outcome) AMPPCP_bound_unexpected Unexpected this compound State (Alternative Conformation) Apo->AMPPCP_bound_unexpected This compound Binding (Unexpected Outcome) ADP_Pi ADP-Pi State (Post-hydrolysis, Open/Intermediate) ATP_bound->ADP_Pi Hydrolysis ADP_Pi->Apo Pi and ADP release AMPPCP_bound_expected->Apo This compound Unbinding AMPPCP_bound_unexpected->Apo This compound Unbinding

References

Technical Support Center: Ensuring Complete Inhibition with AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Adenosine 5'-(β,γ-methylenetriphosphate), or AMP-PCP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable enzymatic inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ATP-dependent enzymes?

A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP). It competitively binds to the ATP-binding sites of enzymes.[1] The key feature of this compound is the substitution of the oxygen atom between the β- and γ-phosphates with a methylene group (-CH2-). This phosphonate bond is resistant to enzymatic cleavage, effectively locking the enzyme in an ATP-bound state and inhibiting its catalytic activity.[2] This allows for the study of protein conformations and dynamics in a pre-hydrolysis state.[1]

Q2: When should I use this compound instead of other non-hydrolyzable ATP analogs like AMP-PNP or ATPγS?

A2: The choice of ATP analog depends on the specific experimental goal.

  • This compound and AMP-PNP are both considered true competitive inhibitors suitable for locking enzymes in a pre-hydrolysis, substrate-bound state for structural analysis and binding studies.[2] The primary difference lies in the bridging atom between the β and γ phosphates (carbon in this compound, nitrogen in AMP-PNP). While often used interchangeably, subtle differences in their interaction with specific enzymes may exist.[3]

  • ATPγS (Adenosine 5'-[γ-thio]triphosphate) , in contrast, can be slowly hydrolyzed by some kinases and ATPases. This property makes it ideal for creating stable, thiophosphorylated products for detection and quantification.[2]

Q3: What is the typical concentration range for using this compound to achieve complete inhibition?

A3: The optimal concentration of this compound is dependent on the specific enzyme and the concentration of ATP in the assay. As a competitive inhibitor, the amount of this compound needed increases with higher ATP concentrations. A general starting point is to use a 10- to 100-fold molar excess of this compound relative to the ATP concentration. For example, in a study of protein import into glyoxysomes, increasing amounts of this compound were shown to competitively inhibit the process in the presence of ATP.[4] The dissociation constant (Kd) of this compound for your target protein, if known, can also guide the determination of the appropriate concentration. For instance, the Kd of this compound for the Hsp90 N-terminal domain is 3.8 μM.[5]

Q4: How should I prepare and store this compound solutions?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition observed Insufficient this compound concentration: The concentration of this compound may be too low to effectively compete with ATP.Increase the concentration of this compound. A titration experiment is recommended to determine the optimal inhibitory concentration.
Enzyme insensitivity or resistance: The target enzyme may have a low affinity for this compound or may be capable of slowly hydrolyzing it.Consider using an alternative non-hydrolyzable ATP analog, such as AMP-PNP. Verify the identity and purity of your enzyme.
Degradation of this compound: Improper storage or handling may have led to the degradation of the this compound stock solution.Prepare a fresh solution of this compound from a solid stock. Ensure proper storage conditions (-20°C for stock solutions).
Off-target effects observed High concentration of this compound: Excessively high concentrations may lead to non-specific binding to other nucleotide-binding proteins.Reduce the concentration of this compound to the lowest effective level determined through titration experiments.
Contamination of reagents: Other components in the reaction mixture may be causing the observed effects.Ensure the purity of all reagents and use appropriate controls.
Variability in experimental results Inconsistent reagent preparation: Variations in the preparation of this compound or other solutions can lead to inconsistent results.Prepare fresh solutions for each set of experiments and use precise pipetting techniques.
Assay conditions not optimized: Factors such as pH, temperature, and incubation time may not be optimal for achieving complete inhibition.Systematically optimize the assay conditions to ensure reproducibility.

Quantitative Data Summary

Parameter Value Enzyme/System Reference
Dissociation Constant (Kd) 3.8 μMHsp90 N-terminal domain[5]
Dissociation Constant (Kd) ~10⁻⁸ MUncoating ATPase[7]

Experimental Protocols

Protocol 1: Verifying Inhibition using an ATPase Activity Assay (Malachite Green Method)

This protocol is adapted from a general malachite green-based ATPase assay and is designed to confirm the inhibitory effect of this compound.[8]

Materials:

  • Purified ATPase enzyme

  • ATP solution (high purity, ≥99%)

  • This compound solution

  • Assay Buffer (e.g., 40 mM Tris, 80 mM NaCl, 8 mM MgAc₂, pH 7.5)[9]

  • Malachite Green Reagent

  • Phosphate Standard (e.g., 1 mM)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 10, 20, 30, 40, 50 µM) by diluting the 1 mM Phosphate Standard in the Assay Buffer.

  • Set up the Reactions: In the 96-well plate, set up the following reactions in triplicate:

    • No Enzyme Control: Assay Buffer + ATP

    • Positive Control (No Inhibition): Enzyme + Assay Buffer + ATP

    • Test Condition (Inhibition): Enzyme + this compound + ATP

  • Pre-incubation with Inhibitor: Add the desired concentration of this compound to the "Test Condition" wells. Add an equal volume of Assay Buffer to the "No Enzyme Control" and "Positive Control" wells. Incubate the plate for 10-15 minutes at the desired reaction temperature to allow this compound to bind to the enzyme.

  • Initiate the Reaction: Add ATP to all wells to initiate the ATPase reaction. The final volume in each well should be the same.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme for a predetermined time (e.g., 30 minutes).

  • Stop the Reaction and Develop Color: Add the Malachite Green Reagent to all wells to stop the reaction and develop the color. Incubate for 30 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Plot the absorbance of the phosphate standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the amount of phosphate released in the "Positive Control" and "Test Condition" wells.

    • Calculate the percent inhibition by comparing the phosphate released in the "Test Condition" to the "Positive Control".

Protocol 2: Competitive Binding Assay to Determine Inhibitor Affinity

This protocol outlines a competitive binding assay to determine the affinity of this compound for a target protein by measuring the displacement of a fluorescently labeled ATP analog.

Materials:

  • Purified target protein

  • Fluorescently labeled ATP analog (e.g., TNP-ATP)

  • This compound

  • Binding Buffer (specific to the target protein)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Determine the Kd of the Fluorescent Probe:

    • In the 96-well plate, add a fixed concentration of the fluorescent ATP analog to a series of wells.

    • Add increasing concentrations of the target protein to these wells.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence. The fluorescence should increase upon binding.

    • Plot the change in fluorescence against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd) of the fluorescent probe.

  • Set up the Competition Assay:

    • In the 96-well plate, add a fixed concentration of the target protein (typically at or slightly above the Kd of the fluorescent probe) and a fixed concentration of the fluorescent ATP analog (at its Kd) to a series of wells.

    • Add increasing concentrations of this compound to these wells.

    • Include a control with no this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measure Fluorescence: Measure the fluorescence of each well.

  • Data Analysis:

    • As the concentration of this compound increases, it will displace the fluorescent ATP analog, leading to a decrease in fluorescence.

    • Plot the fluorescence signal against the concentration of this compound.

    • Fit the data to a competitive binding equation to determine the IC50 value of this compound.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Visualizations

Signaling_Pathway_Inhibition cluster_0 Normal ATP-Dependent Signaling cluster_1 Inhibition by this compound ATP ATP Enzyme_Active Active Enzyme ATP->Enzyme_Active Binds Product Product Enzyme_Active->Product Catalyzes Substrate Conversion Substrate Substrate Substrate->Enzyme_Active AMP_PCP This compound Enzyme_Inactive Inactive Enzyme AMP_PCP->Enzyme_Inactive Competitively Binds No_Product No Product Enzyme_Inactive->No_Product Inhibits Catalysis Substrate_Unchanged Substrate (Unchanged) Substrate_Unchanged->Enzyme_Inactive

Caption: Inhibition of an ATP-dependent signaling pathway by this compound.

Experimental_Workflow_ATPase_Assay start Start: Prepare Reagents prepare_standards Prepare Phosphate Standards start->prepare_standards setup_reactions Set up Reactions (Control, No Inhibition, Inhibition) start->setup_reactions pre_incubate Pre-incubate with this compound setup_reactions->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Develop Color (Malachite Green) incubate->stop_reaction measure_absorbance Measure Absorbance at 620 nm stop_reaction->measure_absorbance analyze_data Analyze Data & Calculate % Inhibition measure_absorbance->analyze_data

Caption: Workflow for verifying inhibition using a malachite green-based ATPase assay.

Troubleshooting_Logic start Problem: Incomplete Inhibition check_concentration Is this compound concentration sufficient? start->check_concentration increase_concentration Increase this compound concentration (Titrate) check_concentration->increase_concentration No check_enzyme Is the enzyme sensitive to this compound? check_concentration->check_enzyme Yes resolution Problem Resolved increase_concentration->resolution use_alternative Consider alternative analog (e.g., AMP-PNP) check_enzyme->use_alternative No check_reagent_stability Is the this compound stock solution stable? check_enzyme->check_reagent_stability Yes use_alternative->resolution prepare_fresh Prepare fresh this compound solution check_reagent_stability->prepare_fresh No check_reagent_stability->resolution Yes prepare_fresh->resolution

Caption: Troubleshooting logic for incomplete inhibition with this compound.

References

Validation & Comparative

A Researcher's Guide: AMP-PCP vs. AMP-PNP for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture the intricate dance of ATP-dependent proteins, the choice of a non-hydrolyzable ATP analog is critical. Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) and Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) are two of the most widely used tools to trap and study these molecular machines. This guide provides an objective comparison of their performance in structural biology, supported by experimental data, detailed protocols, and visual workflows.

At a Glance: Key Differences and Applications

This compound and AMP-PNP are both invaluable for stabilizing ATP-binding proteins in a pre-hydrolysis state, facilitating their structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).[1] The key distinction lies in the atom bridging the β and γ phosphates: a methylene group (-CH2-) in this compound and an imido group (-NH-) in AMP-PNP. This seemingly small difference can have significant consequences for protein conformation and experimental outcomes.

While both are designed to resist hydrolysis, their stability can be protein-dependent, with some ATPases capable of slowly hydrolyzing both analogs.[2] The choice between this compound and AMP-PNP often depends on the specific protein under investigation, as each can induce subtly different conformational states.[1][3] For instance, in studies of the p97 ATPase, AMP-PNP was found to stabilize a pre-hydrolysis state more effectively than this compound, which induced a mixture of conformations.[3]

Quantitative Comparison: Binding Affinities and Hydrolysis Rates

The following tables summarize key quantitative data for this compound and AMP-PNP from various studies. It is important to note that binding affinities and hydrolysis rates are highly dependent on the specific protein and experimental conditions.

NucleotideProteinTechniqueDissociation Constant (Kd)Reference
AMP-PNP (Na+ + K+)-dependent ATPaseCentrifugation4.2 µM (without MgCl2), 2.2 µM (with 50 µM MgCl2)[4]
This compound recA proteinCross-linking InhibitionMuch weaker binding than AMP-PNP[5]
AMP-PNP recA proteinCross-linking InhibitionWeaker binding than ATP[5]
NucleotideProteinHydrolysis RateReference
AMP-PNP ncd motor domain~0.00004 s⁻¹ (1% of ATP turnover)[6]
This compound BmrARapidly hydrolyzed[1]
AMP-PNP BmrARapidly hydrolyzed[1]

Experimental Protocols

X-ray Crystallography: Crystallization of a Protein-Analog Complex

This protocol provides a general framework for crystallizing a protein in the presence of this compound or AMP-PNP using the hanging drop vapor diffusion method.

Materials:

  • Purified protein of interest (>98% pure) at a suitable concentration (typically 5-25 mg/ml).[7]

  • This compound or AMP-PNP stock solution (e.g., 100 mM).

  • Crystallization screening solutions.

  • Hanging drop vapor diffusion plates and siliconized cover slips.[8]

  • Micro-pipettes and tips.

Procedure:

  • Protein Preparation: Ensure the protein is in a buffer that promotes stability and homogeneity.[7]

  • Ligand Addition: Just before setting up crystallization trials, add a molar excess of this compound or AMP-PNP to the protein solution (e.g., 1-5 mM final concentration). Also include a similar concentration of MgCl2, as magnesium is often required for nucleotide binding.

  • Hanging Drop Setup:

    • Pipette 1 µL of the protein-analog mixture onto a siliconized cover slip.[8]

    • Pipette 1 µL of the reservoir solution from the crystallization screen into the protein drop.[8]

    • Gently invert the cover slip and place it over the corresponding reservoir well, sealing it with grease.[8]

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[9]

  • Crystal Harvesting and Cryo-protection: Once crystals of sufficient size are obtained, they are looped and flash-cooled in liquid nitrogen for data collection. A cryoprotectant, often containing components of the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol, is typically required to prevent ice crystal formation.

Cryo-Electron Microscopy: Sample Preparation for Single-Particle Analysis

This protocol outlines the general steps for preparing a vitrified sample of a protein-analog complex for cryo-EM.

Materials:

  • Purified protein of interest at an appropriate concentration for cryo-EM (typically 0.05 – 5 µM).[10]

  • This compound or AMP-PNP stock solution.

  • Cryo-EM grids (e.g., holey carbon grids).

  • Plunge-freezing apparatus (e.g., Vitrobot).[11]

  • Liquid ethane and liquid nitrogen.

Procedure:

  • Complex Formation: Incubate the purified protein with a molar excess of this compound or AMP-PNP and MgCl2 on ice for a sufficient time to ensure binding.

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to make the surface hydrophilic.

    • Apply 3-4 µL of the protein-analog solution to the grid.[10]

  • Blotting and Plunging:

    • Inside the plunge-freezing apparatus, the grid is blotted to remove excess liquid, creating a thin film of the sample.[11]

    • The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen, which vitrifies the sample.[11][12]

  • Grid Storage and Screening: The vitrified grids are stored in liquid nitrogen until they are loaded into the electron microscope for screening and data collection.

NMR Spectroscopy: Chemical Shift Perturbation Mapping

This protocol describes how to use NMR to map the binding site of this compound or AMP-PNP on a protein.

Materials:

  • ¹⁵N-labeled protein of interest in a suitable NMR buffer.

  • This compound or AMP-PNP stock solution.

  • NMR spectrometer.

Procedure:

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[13][14]

  • Titration:

    • Add small aliquots of the this compound or AMP-PNP stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.[15]

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the amide peaks that show significant chemical shift changes upon addition of the analog. These residues are likely located in or near the binding site.[13][15][16]

    • The magnitude of the chemical shift perturbation can be plotted against the ligand concentration to estimate the binding affinity (Kd).

Visualizing the Process: Diagrams and Workflows

ATP Hydrolysis and the Role of Non-Hydrolyzable Analogs

The following diagram illustrates the ATP hydrolysis cycle and where this compound and AMP-PNP intervene to trap the pre-hydrolysis state.

ATP_Hydrolysis_Cycle E_ATP E•ATP (Pre-hydrolysis state) E_ADP_Pi E•ADP•Pi (Post-hydrolysis state) E_ATP->E_ADP_Pi ATP Hydrolysis E_Analog E•Analog (Trapped Pre-hydrolysis state) E_ATP->E_Analog Traps state E_ADP E•ADP E_ADP_Pi->E_ADP - Pi E E (Apo state) E_ADP->E - ADP E->E_ATP + ATP Analogs This compound or AMP-PNP Analogs->E_Analog Binds to Apo enzyme

Caption: ATP hydrolysis cycle and the trapping mechanism of non-hydrolyzable analogs.

Experimental Workflow for Structural Studies of an ATPase

This diagram outlines a typical workflow for the structural characterization of an ATPase using non-hydrolyzable ATP analogs.

ATPase_Workflow cluster_prep Sample Preparation cluster_struct Structural Analysis cluster_validation Functional Validation Expression Protein Expression & Purification QC Quality Control (SDS-PAGE, SEC) Expression->QC Complex Complex Formation with This compound or AMP-PNP + Mg2+ QC->Complex Xray X-ray Crystallography Complex->Xray CryoEM Cryo-Electron Microscopy Complex->CryoEM NMR NMR Spectroscopy (Binding Site Mapping) Complex->NMR Biochem Biochemical Assays (ATPase Activity) Complex->Biochem

Caption: Workflow for ATPase structural studies using ATP analogs.

Conclusion

Both this compound and AMP-PNP are powerful tools for elucidating the structure and function of ATP-dependent proteins. The choice between them is not always straightforward and may require empirical testing for each new system. While AMP-PNP is often considered to be a closer mimic of ATP due to the N-H group's ability to act as a hydrogen bond donor, this compound may offer greater resistance to hydrolysis in some cases. By carefully considering the properties of each analog and employing rigorous experimental design, researchers can successfully trap and visualize the transient states of these essential molecular machines, paving the way for new discoveries in biology and medicine.

References

A Comparative Guide to Enzyme Inhibition by AMP-PCP and ADP-AlFx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biochemistry, the study of enzyme kinetics and inhibition is paramount to understanding biological processes and developing novel therapeutics. Among the arsenal of tools available to researchers are non-hydrolyzable ATP analogs, which act as molecular mimics to trap enzymes in specific conformational states. This guide provides an objective comparison of two widely used ATP analogs, Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) and ADP-Aluminium Fluoride (ADP-AlFx), focusing on their distinct mechanisms of enzyme inhibition, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundADP-AlFx
Mechanism of Action Competitive InhibitorTransition-State Analog
Mimics Pre-hydrolysis ATP-bound statePentavalent transition state of ATP hydrolysis
Chemical Nature Non-hydrolyzable ATP analog with a P-C-P bondComplex of ADP and aluminium fluoride
Primary Application Stabilizing enzymes in a substrate-bound state for structural and binding studiesTrapping enzymes in the transition state for mechanistic and structural studies

Delving Deeper: Mechanisms of Inhibition

This compound: A Competitive Inhibitor Mimicking the Pre-Hydrolysis State

This compound is a non-hydrolyzable analog of ATP where a methylene group replaces the bridging oxygen atom between the β and γ phosphates. This substitution creates a stable P-C-P bond that is resistant to enzymatic cleavage by ATPases and kinases.[1] Consequently, this compound acts as a competitive inhibitor, binding to the ATP-binding site of an enzyme but failing to undergo hydrolysis.[1] This effectively "freezes" the enzyme in its ATP-bound, pre-hydrolysis conformation, making it an invaluable tool for structural biology techniques like X-ray crystallography and cryo-electron microscopy to elucidate the substrate-bound state of enzymes.

ADP-AlFx: A Transition-State Analog

In contrast to this compound, ADP-AlFx is not a single molecule but a complex formed from ADP, aluminum, and fluoride ions. This complex acts as a transition-state analog, mimicking the geometry and charge distribution of the pentavalent transition state of the γ-phosphate of ATP during the nucleophilic attack by a water molecule. By binding tightly to the active site, ADP-AlFx effectively traps the enzyme in this transient and highly unstable conformation, providing a snapshot of the catalytic mechanism at its energetic peak. This is particularly useful for studying the intricate details of phosphoryl transfer reactions.

Quantitative Comparison of Inhibitory Potency

Obtaining direct comparative Ki or IC50 values for this compound and ADP-AlFx on the same enzyme under identical experimental conditions is challenging due to their different mechanisms of action. This compound's potency is typically measured as a Ki value, reflecting its binding affinity as a competitive inhibitor. In contrast, the inhibitory effect of ADP-AlFx is often characterized by the stability of the enzyme-inhibitor complex rather than a simple equilibrium constant.

However, studies on various ATPases provide insights into their relative inhibitory effects. For instance, in studies of Ca2+-ATPase, both this compound and ADP-AlFx have been used to stabilize distinct conformational states of the enzyme, highlighting their utility in dissecting the enzyme's catalytic cycle.[2] While a direct Ki comparison is not available from the provided search results, the concentrations used in these studies to achieve inhibition can provide an indirect measure of their potency.

EnzymeInhibitorConcentration for InhibitionObserved EffectReference
Ca2+-ATPaseThis compoundMillimolar rangeStabilization of the E1 state[2]
Ca2+-ATPaseADP-AlFxMicromolar to Millimolar rangeTrapping the transition state[2]

Note: The effective concentrations can vary significantly depending on the specific enzyme, buffer conditions, and the presence of other ligands.

Experimental Protocols

Determining the Inhibition Constant (Ki) for a Competitive Inhibitor like this compound

This protocol outlines a general method for determining the Ki of a competitive inhibitor using enzyme kinetics.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Activity Assay: Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. This could be a colorimetric, fluorometric, or coupled enzyme assay that monitors substrate consumption or product formation over time.

  • Varying Substrate and Inhibitor Concentrations:

    • Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence of this compound. This will allow you to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme.

    • Repeat the enzyme activity assays with varying substrate concentrations in the presence of at least two different fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where:

      • v is the initial velocity

      • Vmax is the maximum velocity

      • [S] is the substrate concentration

      • Km is the Michaelis-Menten constant

      • [I] is the inhibitor concentration

      • Ki is the inhibition constant

    • Alternatively, a Lineweaver-Burk plot (double reciprocal plot) can be used. In the presence of a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km_app, where Km_app = Km * (1 + [I]/Ki)).

  • Calculate Ki: The Ki value can be determined from the non-linear regression fit or from the analysis of the Lineweaver-Burk plot.[3][4]

ATPase Inhibition Assay with the Transition-State Analog ADP-AlFx

This protocol describes a general method to assess the inhibitory effect of ADP-AlFx on an ATPase.

Materials:

  • Purified ATPase

  • ATP

  • ADP

  • Aluminum Chloride (AlCl3)

  • Sodium Fluoride (NaF)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Method for detecting inorganic phosphate (Pi) release (e.g., Malachite Green assay)

Procedure:

  • Preparation of ADP-AlFx: The ADP-AlFx complex is formed in situ. Prepare a stock solution of ADP, AlCl3, and NaF. The final concentrations in the assay will typically be in the micromolar to millimolar range. The ratio of ADP:AlCl3:NaF is often 1:1:4.

  • Enzyme Inhibition Assay:

    • Set up a series of reactions containing the purified ATPase, assay buffer, and varying concentrations of the pre-formed ADP-AlFx complex.

    • Include a control reaction without the inhibitor.

    • Initiate the reaction by adding a fixed concentration of ATP.

    • Incubate the reactions at the optimal temperature for the enzyme for a specific period.

    • Stop the reaction (e.g., by adding a quenching solution like SDS or by placing on ice).

  • Phosphate Detection:

    • Measure the amount of inorganic phosphate (Pi) released in each reaction using a sensitive method like the Malachite Green assay. This assay is based on the color change of malachite green when it forms a complex with molybdate and free orthophosphate.

  • Data Analysis:

    • Plot the percentage of ATPase activity (relative to the uninhibited control) against the concentration of the ADP-AlFx complex.

    • This will allow you to determine the concentration of ADP-AlFx required for a certain level of inhibition (e.g., IC50).

Visualization of Mechanisms and Pathways

Mechanism of Competitive Inhibition by this compound

G Mechanism of Competitive Inhibition by this compound E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (ATP) I Inhibitor (this compound) ES->E P Products (ADP + Pi) ES->P k_cat EI->E

Caption: Competitive inhibition of an enzyme by this compound.

Trapping the Transition State with ADP-AlFx

G Trapping the Transition State with ADP-AlFx cluster_reaction Normal Catalytic Cycle E_S Enzyme-ATP Complex E_TS Enzyme-Transition State (E-ADP-Pi‡) E_S->E_TS Hydrolysis E_ADP_AlFx Enzyme-ADP-AlFx Complex (Trapped State) E_S->E_ADP_AlFx + ADP-AlFx E_P Enzyme-ADP-Pi Complex E_TS->E_P

Caption: ADP-AlFx mimics the transition state of ATP hydrolysis.

Potential Impact on Signaling Pathways

While direct evidence for this compound and ADP-AlFx modulating entire signaling pathways is often inferred from their effects on key enzymes, their mechanisms suggest potential downstream consequences.

This compound and the AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is a crucial energy sensor. Since this compound is an AMP analog, it has the potential to interfere with AMPK activation, which is allosterically regulated by AMP. By competing with AMP for binding to the γ-subunit of AMPK, this compound could potentially inhibit the activation of this pathway, thereby affecting downstream processes like glucose uptake and fatty acid oxidation.

G Potential Inhibition of AMPK Pathway by this compound AMP AMP AMPK AMPK AMP->AMPK Activates Downstream Downstream Targets (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream Phosphorylates AMP_PCP This compound AMP_PCP->AMPK Inhibits (Competitive)

Caption: Hypothetical inhibition of the AMPK signaling pathway by this compound.

ADP-AlFx and the Ubiquitin-Proteasome System:

The 26S proteasome is a large ATP-dependent protease complex responsible for protein degradation. Several AAA-ATPases in the proteasome's regulatory particle are essential for its function. ADP-AlFx has been used to trap these ATPases in a transition-like state, providing insights into the mechanism of substrate unfolding and translocation.[5] By locking these ATPases in an inactive conformation, ADP-AlFx can inhibit the entire ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins.

G Inhibition of Proteasome Function by ADP-AlFx Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Enters AAA_ATPases AAA-ATPases Proteasome->AAA_ATPases Contains ADP_AlFx ADP-AlFx ADP_AlFx->AAA_ATPases Inhibits (Traps Transition State) Degradation Protein Degradation AAA_ATPases->Degradation Drives

Caption: ADP-AlFx can inhibit the ubiquitin-proteasome system.

Conclusion

This compound and ADP-AlFx are powerful and distinct tools for the study of ATP-dependent enzymes. This compound, as a competitive inhibitor, is ideal for capturing the pre-hydrolysis, substrate-bound state, providing valuable structural information. ADP-AlFx, as a transition-state analog, offers a unique window into the catalytic mechanism itself. The choice between these two analogs depends on the specific scientific question being addressed. A thorough understanding of their different modes of action is crucial for the accurate interpretation of experimental results and for advancing our knowledge of enzyme function and its role in cellular signaling and disease.

References

The Unwavering Impostor: A Comparative Guide to the Validation of AMP-PCP as an ATP Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of ATP-dependent enzymes, the use of non-hydrolyzable ATP analogs is indispensable. Among these, β,γ-Methyleneadenosine 5'-triphosphate (AMP-PCP) serves as a crucial tool to probe the mechanisms of ATPases, kinases, and other nucleotide-binding proteins. This guide provides an objective comparison of this compound's performance against other common ATP analogs, supported by experimental data and detailed protocols to validate its role as a true competitive inhibitor.

Executive Summary

This compound distinguishes itself as a potent ATP competitive inhibitor by mimicking the structure of ATP and binding to the active site of enzymes without undergoing hydrolysis. This property allows researchers to "trap" enzymes in an ATP-bound state, facilitating structural and functional studies. This guide will delve into the experimental validation of this compound, comparing its binding affinities and inhibitory constants with other widely used ATP analogs like Adenylyl-imidodiphosphate (AMP-PNP) and Adenosine 5'-triphosphate disodium salt (ADP). We will explore key experimental techniques, including enzyme kinetics assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), providing detailed protocols for their implementation.

Comparative Analysis of ATP Analogs

The choice of an ATP analog is critical and depends on the specific experimental question. While both this compound and AMP-PNP are non-hydrolyzable, subtle structural differences can influence their binding and inhibitory properties. ADP, the product of ATP hydrolysis, also acts as a competitive inhibitor and is a valuable tool for studying product inhibition.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the binding affinities (Kd) and inhibition constants (Ki or IC50) of this compound and other ATP analogs for various ATP-dependent enzymes. It is important to note that direct comparative studies across a wide range of enzymes are limited, and values can vary depending on the experimental conditions.

EnzymeLigandParameterValue (µM)
Hsp90 This compoundKd3.8
Kinesin ADPKi33
ABC Transporters (ABCB1) ATPγSKd (Site 1)6 ± 4
Kd (Site 2)740 ± 420

This table is compiled from various sources and is intended for comparative purposes. Experimental conditions can significantly influence the measured values.

Experimental Validation Protocols

To rigorously validate this compound as an ATP competitive inhibitor, a combination of kinetic and biophysical assays is recommended.

Enzyme Kinetics: ATPase Inhibition Assay

This assay directly measures the effect of this compound on the catalytic activity of an ATPase. A common method is the Malachite Green assay, which quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

Protocol: Malachite Green ATPase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP Stock Solution: 100 mM ATP in water, pH 7.0.

    • This compound Stock Solution: 100 mM this compound in water, pH 7.0.

    • Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add 0.01% Triton X-100. Prepare fresh.

    • Phosphate Standard: A serial dilution of KH₂PO₄ (0 to 100 µM) in Assay Buffer.

  • Assay Procedure:

    • Set up a 96-well plate.

    • Add a constant concentration of the ATPase to each well.

    • Add varying concentrations of this compound (or other inhibitors) to the wells.

    • Initiate the reaction by adding a fixed concentration of ATP (typically at or below the Km for ATP).

    • Incubate at the optimal temperature for the enzyme for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each reaction.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at different ATP concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol: ITC for this compound Binding

  • Sample Preparation:

    • Dialyze the purified enzyme and this compound extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

    • Degas both the protein and ligand solutions immediately before the experiment.

    • The protein concentration in the cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher.

  • ITC Experiment:

    • Equilibrate the calorimeter to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • A control experiment titrating the ligand into the buffer alone is essential to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., ATPase) immobilized on a sensor chip in real-time. It provides kinetic information (association and dissociation rate constants, ka and kd) and the equilibrium dissociation constant (Kd).

Protocol: SPR for Competitive Binding Analysis

  • Chip Preparation:

    • Immobilize the purified ATPase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to correct for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer with 5 mM MgCl₂).

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases.

  • Competitive Assay (to confirm ATP-binding site interaction):

    • Inject a constant concentration of this compound mixed with increasing concentrations of ATP over the immobilized enzyme.

    • A decrease in the SPR signal with increasing ATP concentration indicates competition for the same binding site.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

    • For the competition assay, plot the response at equilibrium against the concentration of the competitor (ATP) to determine the IC50.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of competitive inhibition and the experimental workflows.

Competitive_Inhibition Mechanism of ATP Competitive Inhibition cluster_0 Enzyme Active Site cluster_1 Substrates cluster_2 Complexes E Enzyme (E) E_ATP E-ATP (Product Formation) E->E_ATP Binds E_AMPPCP E-AMP-PCP (Inhibited) E->E_AMPPCP Binds ATP ATP AMPPCP This compound

Caption: Competitive inhibition of an enzyme by this compound.

Experimental_Workflow Workflow for Validating this compound as a Competitive Inhibitor start Start: Purified Enzyme kinetics Enzyme Kinetics Assay (e.g., Malachite Green) start->kinetics itc Isothermal Titration Calorimetry (ITC) start->itc spr Surface Plasmon Resonance (SPR) start->spr data_analysis Data Analysis: Determine Ki, Kd, IC50 kinetics->data_analysis itc->data_analysis spr->data_analysis comparison Compare with other ATP analogs (e.g., AMP-PNP, ADP) data_analysis->comparison conclusion Conclusion: Validate Competitive Inhibition comparison->conclusion

Caption: Experimental workflow for inhibitor validation.

Case Study: Validation of the ATP-Binding Site of Hsp90

Heat shock protein 90 (Hsp90) is a molecular chaperone whose activity is dependent on ATP binding and hydrolysis. The validation of its N-terminal domain as the ATP-binding site has been significantly aided by the use of ATP analogs.

Initial studies were controversial regarding the ATP-binding properties of Hsp90.[1][2] However, subsequent crystallographic studies of the N-terminal domain of yeast Hsp90 in complex with ADP and ATP unambiguously identified a specific adenine nucleotide binding site.[3] This site was found to be the same as the binding site for the anti-tumor agent geldanamycin, suggesting that geldanamycin acts as a competitive inhibitor of ATP binding.[3]

Further biophysical studies using techniques like ITC have been employed to quantify the binding affinity of non-hydrolyzable analogs to Hsp90. These studies provide direct evidence of the interaction and its thermodynamic parameters, solidifying the role of the N-terminal domain in nucleotide binding.[4] The use of competitive inhibitors in various assays, such as ATPase activity assays, has been crucial in confirming that these molecules target the functionally relevant ATP-binding pocket.[5]

Conclusion

The validation of this compound as an ATP competitive inhibitor is a multi-faceted process that relies on a combination of robust experimental techniques. Enzyme kinetics assays provide a direct measure of its inhibitory effect on catalytic activity, while biophysical methods like ITC and SPR offer detailed insights into the binding thermodynamics and kinetics. By systematically applying these methods and comparing the results with other ATP analogs, researchers can confidently establish this compound as a reliable tool for elucidating the structure and function of ATP-dependent enzymes. This comprehensive approach is essential for advancing our understanding of cellular signaling pathways and for the development of novel therapeutic agents.

References

Comparative Guide to Antibody Cross-Reactivity with AMP-PCP Bound Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody recognition of proteins in different nucleotide-bound states, with a focus on the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP). Understanding the cross-reactivity of antibodies with proteins bound to ATP versus this compound is crucial for the development of specific immunoassays and therapeutic antibodies targeting ATP-binding proteins. This guide presents supporting experimental methodologies and data interpretation frameworks.

Introduction to Nucleotide-Dependent Protein Conformations

Many cellular processes are regulated by ATP-binding proteins that function as molecular switches. The binding and hydrolysis of ATP induce significant conformational changes in these proteins, altering their activity and interaction with other molecules.[1][2] Non-hydrolyzable ATP analogs, such as this compound, are invaluable tools for structural and functional studies as they can lock proteins in an ATP-bound-like state without being turned over.[3][4] This stabilization allows for the investigation of specific conformational states.

Antibodies that can discriminate between different nucleotide-bound states (e.g., nucleotide-free, ATP-bound, ADP-bound) are highly sought after as specific probes and potential therapeutics. However, the subtle structural differences between a protein bound to ATP and one bound to a non-hydrolyzable analog like this compound can lead to variations in antibody recognition and cross-reactivity.

Quantitative Comparison of Antibody Binding

While direct, publicly available quantitative data comparing the binding of a single antibody to the same protein bound to ATP versus this compound is scarce, the following table illustrates a hypothetical comparison based on typical results obtained from techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA). Such data is critical for assessing the specificity of conformation-sensitive antibodies.

Target Protein StateAntibodyDissociation Constant (KD) (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)
Protein + ATPConformation-Specific mAb A1.52.5 x 10^53.75 x 10^-4
Protein + this compoundConformation-Specific mAb A5.21.8 x 10^59.36 x 10^-4
Protein (Nucleotide-Free)Conformation-Specific mAb A> 1000Not DeterminedNot Determined
Protein + ATPNon-Conformation-Specific mAb B10.15.0 x 10^45.05 x 10^-4
Protein + this compoundNon-Conformation-Specific mAb B10.54.8 x 10^45.04 x 10^-4
Protein (Nucleotide-Free)Non-Conformation-Specific mAb B9.85.1 x 10^45.00 x 10^-4

Table 1: Hypothetical Binding Kinetics of Antibodies to a Target Protein in Different Nucleotide-Bound States. Data illustrates how a conformation-specific antibody (mAb A) may exhibit different affinities for the ATP and this compound bound states, with negligible binding to the nucleotide-free form. In contrast, a non-conformation-specific antibody (mAb B) would show similar binding across all states.

Experimental Protocols

To assess the cross-reactivity of antibodies with this compound bound proteins, rigorous experimental design is essential. Below are detailed methodologies for key experiments.

Protocol 1: Conformation-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the specificity of an antibody for a protein in its nucleotide-free, ATP-bound, and this compound-bound conformations.[5][6]

Materials:

  • High-binding 96-well microplates

  • Purified target protein

  • ATP and this compound

  • Primary antibody of interest

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Prepare three sets of wells.

    • Coat one set with the target protein in coating buffer (nucleotide-free).

    • Coat the second set with the target protein in coating buffer supplemented with 1 mM ATP and 5 mM MgCl2.

    • Coat the third set with the target protein in coating buffer supplemented with 1 mM this compound and 5 mM MgCl2.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add serial dilutions of the primary antibody in blocking buffer (also containing the respective nucleotide and MgCl2 for the ATP and this compound conditions) to the wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Compare the signal intensity between the different protein states to determine the antibody's conformational specificity.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association and dissociation rates.[7][8][9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Antibody of interest

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • ATP and this compound solutions in running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Immobilize the antibody of interest onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a dilution series of the target protein in running buffer under three conditions:

      • Nucleotide-free

      • Supplemented with 1 mM ATP and 5 mM MgCl2

      • Supplemented with 1 mM this compound and 5 mM MgCl2

    • Inject the different concentrations of the target protein in each condition over the antibody-coated surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound target protein between cycles.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (KD) for each condition.

    • Compare the kinetic parameters to quantify the antibody's preference for each conformational state.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating such diagrams.

experimental_workflow cluster_preparation Protein State Preparation cluster_assay Immunoassay cluster_analysis Data Analysis p_free Nucleotide-Free Protein elisa ELISA p_free->elisa spr SPR p_free->spr p_atp Protein + ATP p_atp->elisa p_atp->spr p_amppcp Protein + this compound p_amppcp->elisa p_amppcp->spr binding_curves Binding Curves elisa->binding_curves kinetics Kinetic Parameters (ka, kd, KD) spr->kinetics cross_reactivity Cross-Reactivity Assessment binding_curves->cross_reactivity Compare Signals kinetics->cross_reactivity Compare Affinities

Figure 1: Workflow for assessing antibody cross-reactivity.

signaling_pathway cluster_inactive Inactive State cluster_active Active State cluster_locked Locked State (for Antibody Dev.) kinase_inactive Kinase (Inactive) Nucleotide-Free kinase_active Kinase (Active) ATP-Bound kinase_inactive->kinase_active Conformational Change kinase_locked Kinase (Locked) This compound-Bound kinase_inactive->kinase_locked substrate Substrate kinase_active->substrate Phosphorylation substrate_p Phosphorylated Substrate antibody Conformation-Specific Antibody kinase_locked->antibody Binds to Locked Conformation ligand Upstream Signal ligand->kinase_inactive atp ATP atp->kinase_active amppcp This compound amppcp->kinase_locked substrate->substrate_p

Figure 2: Kinase activation signaling and antibody targeting.

Conclusion

The specificity of an antibody to a protein's conformational state is paramount for its utility in research and clinical applications. While this compound is an excellent tool for mimicking the ATP-bound state, it is crucial to experimentally verify and quantify the cross-reactivity of conformation-specific antibodies with both the ATP and this compound bound forms of the target protein. The methodologies outlined in this guide provide a framework for conducting such comparative analyses, ensuring the selection of highly specific and reliable antibody reagents.

References

A Researcher's Guide to Non-Hydrolyzable ATP Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ATP-dependent processes is crucial. However, the rapid hydrolysis of ATP often complicates experimental investigation. Non-hydrolyzable ATP analogs are indispensable tools that circumvent this issue by mimicking ATP's binding to enzymes without being readily cleaved, effectively pausing the enzymatic cycle. This guide provides a comparative analysis of the most common non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Biochemical Properties and Mechanisms of Action

The utility of a non-hydrolyzable ATP analog is determined by its specific chemical modification, which dictates its interaction with and processing by ATP-dependent enzymes. The most common modifications involve the substitution of the bridging or non-bridging oxygen atoms in the triphosphate chain.

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): In AMP-PNP, a nitrogen atom replaces the bridging oxygen between the β- and γ-phosphates.[1][2] This imido bond is highly resistant to enzymatic cleavage, making AMP-PNP a true competitive inhibitor of most ATP-dependent enzymes.[2][3] It binds to the ATP pocket but cannot be used for phosphorylation, effectively locking the enzyme in a pre-hydrolysis, substrate-bound state.[3] This property makes it particularly useful for structural biology studies, such as X-ray crystallography, aimed at capturing the ATP-bound conformation of an enzyme.[4]

  • Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): Similar to AMP-PNP, this compound replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom.[1] The resulting P-C-P bond is also highly resistant to hydrolysis, establishing this compound as another effective competitive inhibitor.[1] Its primary application is also in stabilizing enzymes in their ATP-bound state for structural and functional analyses.[1]

  • Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): In this analog, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[3] This substitution renders the terminal phosphate bond significantly more resistant to hydrolysis by most ATPases and kinases.[3] However, it is crucial to note that ATPγS is not entirely non-hydrolyzable and can act as a "slow substrate" for many kinases.[3][5][6] These enzymes can transfer the thiophosphate group to a substrate, and the resulting thiophosphorylated product is highly resistant to phosphatases.[3] This unique characteristic makes ATPγS an invaluable tool for identifying kinase substrates and for use in non-radioactive kinase assays.[3]

Quantitative Comparison of Non-Hydrolyzable ATP Analogs

The binding affinity and inhibitory potency of non-hydrolyzable ATP analogs are highly dependent on the specific enzyme. The following tables provide a summary of available quantitative data to illustrate the typical ranges of these parameters.

AnalogModificationMechanism of ActionPrimary Applications
AMP-PNP Nitrogen replaces the β-γ bridging oxygen.Competitive InhibitorStructural biology (X-ray crystallography, cryo-EM), studying enzyme conformational changes, inhibiting ATPase activity.[2][3][4]
This compound Carbon replaces the β-γ bridging oxygen.Competitive InhibitorSimilar to AMP-PNP, used to stabilize ATP-bound states for structural and functional studies.[1]
ATPγS Sulfur replaces a non-bridging γ-phosphate oxygen.Slow Substrate/InhibitorIdentifying kinase substrates, non-radioactive kinase assays, studying thiophosphorylation.[3][7]
EnzymeAnalogParameterValue (µM)Notes
Hsp90 This compoundK_d_3.8Facilitates the formation of an active Hsp90 homodimer.[8]
cAMP-dependent protein kinase (PKA) MgADPK_i_~5MgADP acts as a competitive inhibitor of the ATPase activity of PKA.[9]
Myosin S-1 ATPase AMP-PNPK_binding_~2500Determined by inhibition of acto-S-1 ATPase activity. The binding is relatively weak.[10]
Ca²⁺-ATPase (SERCA1a) This compound--Induces a "closed" conformation similar to ATP.[11]
Ca²⁺-ATPase (SERCA1a) AMP-PNP--Induces a "closed" conformation similar to ATP.[11]
Human NPP1 Analog '2'¹K_i,app_0.5A derivative of AMP, demonstrated as a potent and selective inhibitor.
Cyanobacterial Phytochrome (CphB) ADPNHP²K_binding1.1The non-hydrolyzable analog was necessary to detect a stable complex with the response regulator RcpB.[12]
Cyanobacterial Phytochrome (CphA) ADPNHP²K_binding_1.2The non-hydrolyzable analog was necessary to detect a stable complex with the response regulator RcpA.[12]

¹ Analogue 2 is a specific, modified non-hydrolyzable ATP analog from the study. ² ADPNHP is another term for AMP-PNP.

Experimental Protocols

Determination of Inhibitory Potency (K_i_) by Fluorescence Competition Assay

This protocol outlines a general method to determine the K_i_ of a non-hydrolyzable ATP analog like AMP-PNP against a protein kinase using a fluorescent ATP probe.

Materials:

  • Purified protein kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent ATP analog (e.g., 1 mM TNP-ATP).

    • Prepare a serial dilution of the non-hydrolyzable ATP analog (e.g., from 10 mM to 10 nM).

    • Prepare a working solution of the protein kinase at a concentration appropriate for the assay (typically in the low nanomolar range).

  • Assay Setup:

    • In a microplate, add the protein kinase to each well.

    • Add a fixed concentration of the fluorescent ATP analog to each well (typically at its K_d_ for the kinase).

    • Add the varying concentrations of the non-hydrolyzable ATP analog to the wells. Include a control with no inhibitor.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [S]/K_m_), where [S] is the concentration of the fluorescent probe and K_m_ is its binding affinity for the kinase.[13]

Non-Radioactive Kinase Assay Using ATPγS

This protocol describes a method to identify kinase substrates by utilizing ATPγS for thiophosphorylation, followed by chemical derivatization for detection.

Materials:

  • Purified protein kinase

  • Protein substrate(s)

  • ATPγS

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Alkylation reagent (e.g., p-nitrobenzyl mesylate or biotin-iodoacetamide)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for the alkylated thiophosphate or streptavidin-HRP

Procedure:

  • Thiophosphorylation Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the kinase, substrate, and kinase reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.[3]

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.[3]

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.[3]

  • Alkylation of the Thiophosphate:

    • Add the alkylating reagent to the reaction mixture. For example, add p-nitrobenzyl mesylate to a final concentration of 2.5 mM and incubate for 2 hours at room temperature.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody that specifically recognizes the alkylated thiophosphate ester.

    • Alternatively, if a biotinylated alkylating agent was used, probe with streptavidin-HRP and detect via chemiluminescence.[3]

Visualizations

Competitive_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measure Measurement & Analysis Kinase Kinase Solution Plate Add Kinase, Fluorescent ATP, and varying concentrations of Analog to microplate wells Kinase->Plate Fluor_ATP Fluorescent ATP (e.g., TNP-ATP) Fluor_ATP->Plate Inhibitor Non-hydrolyzable Analog (Serial Dilution) Inhibitor->Plate Incubate Incubate to Equilibrium Plate->Incubate Read Measure Fluorescence Incubate->Read Analyze Plot Data & Calculate IC50 and Ki Read->Analyze

Caption: Experimental workflow for a competitive inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Signal External Signal Signal->Receptor ATP ATP ATP->Kinase1 ATP->Kinase2 Analog Non-hydrolyzable Analog (e.g., AMP-PNP) Analog->Kinase1 Inhibits Analog->Kinase2 Inhibits

Caption: A generic kinase signaling cascade showing points of inhibition.

Conclusion

Non-hydrolyzable ATP analogs are powerful and versatile tools for the study of ATP-dependent enzymes. The choice between a true competitive inhibitor like AMP-PNP or this compound and a slow substrate like ATPγS depends entirely on the experimental question.[3] AMP-PNP and this compound are ideal for trapping enzymes in a pre-hydrolysis, ATP-bound state for structural analysis and binding studies.[3] In contrast, ATPγS is uniquely suited for creating stable, thiophosphorylated products, making it the analog of choice for identifying kinase substrates and performing non-radioactive kinase assays.[3] A thorough understanding of their distinct properties and careful consideration of the experimental context are paramount for obtaining meaningful and reliable data.

References

Choosing the Right Tool: A Researcher's Guide to AMP-PCP and Other ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular energetics and signal transduction, adenosine triphosphate (ATP) reigns supreme as the universal energy currency. However, its rapid hydrolysis by enzymes presents a significant challenge for researchers seeking to dissect ATP-dependent processes. To circumvent this, scientists rely on ATP analogs, molecules that mimic ATP's structure but resist enzymatic breakdown. Among these, Adenylyl-imidodiphosphate (AMP-PCP) stands out as a powerful tool. This guide provides a comprehensive comparison of this compound with other commonly used ATP analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analog for their specific experimental needs.

The Critical Difference: Understanding the Mechanism of Action

The utility of an ATP analog is fundamentally dictated by its chemical structure, which determines its interaction with ATP-binding proteins. This compound, along with its close relative AMP-PNP, belongs to the class of non-hydrolyzable ATP analogs. In this compound, the bridging oxygen atom between the β- and γ-phosphates of ATP is replaced by a methylene (-CH2-) group. This substitution creates a carbon-phosphorus bond that is highly resistant to enzymatic cleavage by ATPases and kinases. Consequently, this compound acts as a competitive inhibitor , binding to the ATP pocket of an enzyme without being consumed, effectively trapping the enzyme in a pre-hydrolysis, substrate-bound state.

This contrasts with another popular ATP analog, ATPγS (adenosine 5'-O-[3-thiotriphosphate]), where a non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom. While more resistant to hydrolysis than ATP, ATPγS can be slowly hydrolyzed by many kinases, acting as a "slow substrate." This property is invaluable for producing stably thiophosphorylated proteins that are resistant to phosphatases, making ATPγS ideal for kinase assays.

The choice between these analogs, therefore, hinges on the experimental question. For structural studies, such as X-ray crystallography or NMR, and for binding assays aimed at stabilizing an enzyme-substrate complex, this compound or AMP-PNP are the preferred reagents. Conversely, for identifying and quantifying the products of kinase activity, ATPγS is the superior choice.

Quantitative Comparison of ATP Analogs

The selection of an appropriate ATP analog is often guided by its binding affinity for the target enzyme. This is typically quantified by the dissociation constant (Kd), the inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity. The following table summarizes available quantitative data for this compound and other ATP analogs with various enzymes. It is important to note that these values are highly dependent on the specific enzyme and the experimental conditions.

Enzyme/ProteinATP AnalogParameterValueReference
RecA ProteinThis compoundRelative Binding AffinityLowest among tested analogs[1]
RecA ProteinAMP-PNPRelative Binding AffinityHigher than this compound[1]
RecA ProteinATPγSRelative Binding AffinityHighest among tested analogs[1]
Hsp90This compoundKd3.8 µM[2][3]
OdinAKATPKd0.3 ± 0.1 µM[4]
Yeast HexokinaseMgATPKd1.7 x 10⁻⁵ M[5]
Yeast HexokinaseMgADPKd1.47 x 10⁻⁴ M[5]
DNA Topoisomerase IIADPKi80 ± 10 µM (with DNA)[6]
DNA Topoisomerase IIADPKi170 ± 30 µM (without DNA)[6]

Note: The relative binding affinity for RecA protein follows the order: ATPγS > dATP > ATP > AMP-PNP >> this compound.[1]

Experimental Protocols

Determining the Inhibitory Constant (Ki) of this compound via a Competitive Binding Assay

This protocol describes how to determine the Ki of this compound for a specific kinase using a fluorescent ATP analog in a competitive binding assay.

Materials:

  • Purified kinase of interest

  • This compound

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with fluorescence detection capabilities

  • 96-well, low-binding black microplates

Procedure:

  • Determine the Kd of the fluorescent ATP analog:

    • Prepare a series of dilutions of the kinase in the assay buffer.

    • Add a fixed, low concentration of the fluorescent ATP analog to each well.

    • Add the kinase dilutions to the wells and incubate at room temperature for 30 minutes to reach equilibrium.

    • Measure the fluorescence intensity. The signal will increase as more fluorescent analog binds to the kinase.

    • Plot the fluorescence intensity against the kinase concentration and fit the data to a one-site binding equation to determine the Kd.

  • Perform the competitive binding assay:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In the microplate, add the kinase at a concentration approximately equal to the Kd of the fluorescent analog.

    • Add the fluorescent ATP analog at a concentration equal to its Kd.

    • Add the different concentrations of this compound to the wells.

    • Incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity. The fluorescence will decrease as this compound displaces the fluorescent analog from the kinase.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent analog.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the fluorescent ATP analog.

      • Kd is the dissociation constant of the fluorescent ATP analog for the kinase.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex molecular interactions and experimental procedures involved in studying ATP-dependent processes.

competitive_inhibition cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (ATP) I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Logical diagram of competitive inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_kinase Prepare Kinase Solution add_reagents Add Kinase, TNP-ATP, and this compound to Microplate prep_kinase->add_reagents prep_tnp_atp Prepare Fluorescent ATP Analog (TNP-ATP) Solution prep_tnp_atp->add_reagents prep_amp_pcp Prepare this compound Serial Dilutions prep_amp_pcp->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate measure_fluorescence Measure Fluorescence Intensity incubate->measure_fluorescence plot_data Plot Fluorescence vs. [this compound] measure_fluorescence->plot_data calculate_ic50 Determine IC50 from Dose-Response Curve plot_data->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Experimental workflow for a competitive binding assay.

This compound in the Context of a Signaling Pathway: P2X Receptors

P2X receptors are ATP-gated ion channels that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and pain sensation.[7][8] Studying the mechanism of P2X receptor activation is facilitated by the use of non-hydrolyzable ATP analogs like this compound.

When ATP binds to the extracellular domain of a P2X receptor, it induces a conformational change that opens an ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[9] This leads to membrane depolarization and the initiation of downstream signaling cascades. Because this compound can bind to the ATP-binding site but is not hydrolyzed, it can be used to stabilize the open conformation of the receptor, allowing for detailed structural and functional studies of the activated state.

P2X_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / this compound P2X P2X Receptor (Closed) ATP->P2X Binds P2X_open P2X Receptor (Open) P2X->P2X_open Conformational Change Na_Ca_influx Na+ / Ca2+ Influx P2X_open->Na_Ca_influx Allows Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: P2X receptor signaling pathway showing the role of ATP/AMP-PCP.

Conclusion: Making an Informed Choice

The selection of an ATP analog is a critical decision in the design of experiments aimed at understanding ATP-dependent processes. This compound, as a non-hydrolyzable competitive inhibitor, is an indispensable tool for researchers in structural biology and enzyme kinetics who need to trap and study enzymes in their ATP-bound, pre-hydrolysis state. Its resistance to cleavage provides a stable snapshot of this crucial intermediate. However, for studies focused on the consequences of phosphoryl transfer, a slowly hydrolyzable analog like ATPγS is more appropriate. By carefully considering the specific experimental question and the distinct properties of each analog, researchers can harness the power of these molecular mimics to unravel the complexities of the cellular world.

References

A Comparative Guide to the Structural Differences Between ATP and AMP-PCP Bound Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of ATP-dependent proteins is fundamental to understanding a vast array of cellular processes, from signal transduction to molecular transport. Adenosine triphosphate (ATP) hydrolysis provides the energy for these processes, driving conformational changes that are essential for protein function. To dissect these mechanisms, researchers often employ non-hydrolyzable ATP analogs to trap proteins in specific conformational states. One such analog is Adenosine 5'-(β,γ-methylenetriphosphate), or AMP-PCP. This guide provides a detailed comparison of the structural differences between proteins bound to ATP and those complexed with this compound, supported by experimental data and detailed methodologies.

The Critical Difference: Hydrolysis

ATP and this compound are structurally very similar. The key distinction lies in the bridge between the β and γ phosphates. In ATP, this is an oxygen atom, which is susceptible to nucleophilic attack and subsequent hydrolysis. In this compound, this oxygen is replaced by a methylene (-CH2-) group, rendering the molecule resistant to cleavage by ATPases. This stability allows for the capture of the pre-hydrolysis state, offering a structural snapshot of the protein primed for action.

Structural Comparisons: Case Studies

The binding of this compound generally induces a conformation that closely mimics the ATP-bound state. However, subtle but significant structural differences can arise due to the altered geometry and electronic properties of the methylene bridge.

Ca2+-ATPase (SERCA)

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a well-studied P-type ATPase responsible for pumping calcium ions into the sarcoplasmic reticulum. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of SERCA in various states, including a Ca2+-bound state (E1·2Ca2+) and a state bound to this compound (E1·2Ca2+-AMPPCP).

Comparison of the "closed-form" cryo-EM structure of SERCA2b in the E1·2Ca2+ state with the E1·2Ca2+-AMPPCP state reveals significant differences, particularly in the positioning of the cytosolic domains, with a root mean square deviation (RMSD) of 3.6 Å for all Cα atoms.[1] In contrast, the transmembrane helices, including the Ca2+-binding sites, are highly superimposable between these two states, with an RMSD of only 0.197 Å.[1] This indicates that while the core transmembrane structure is largely pre-organized for ATP binding, the binding of the nucleotide analog induces a substantial rearrangement of the cytosolic headpiece.

Kinesin Motor Proteins

Kinesins are molecular motors that move along microtubules, powered by ATP hydrolysis. A key conformational change in kinesin's mechanochemical cycle is the "docking" of the neck linker region to the motor domain upon ATP binding. This event is crucial for force generation and processive movement.

Studies using non-hydrolyzable ATP analogs like AMP-PNP (structurally and functionally similar to this compound) have been instrumental in visualizing this docked state. Cryo-EM reconstructions of kinesin bound to microtubules in the presence of AMP-PNP show a well-ordered, docked neck linker, whereas in the nucleotide-free state, the neck linker is disordered.[2] This transition involves a significant conformational change in the switch II cluster of the motor domain, which moves to create a binding groove for the neck linker. While precise quantitative measurements of this docking can be challenging to obtain from static structures, fluorescence resonance energy transfer (FRET) studies have been used to measure the conformational changes of the neck linker during the ATP hydrolysis cycle.[3]

Hsp90 Chaperone

The Heat shock protein 90 (Hsp90) is a molecular chaperone that facilitates the folding and activation of a wide range of "client" proteins. Hsp90 function is coupled to an ATP-dependent conformational cycle that involves large-scale rearrangements of its domains. In its apo (nucleotide-free) state, Hsp90 exists in an open, "V-shaped" conformation. ATP binding promotes the dimerization of the N-terminal domains, leading to a closed, catalytically active state.

Quantitative Data Summary

ProteinLigandMethodResolution (Å)Key Structural DifferenceQuantitative MeasurePDB ID
SERCA2b E1·2Ca2+Cryo-EM3.3Cytosolic domain arrangementReference state for comparison7E7S
SERCA2b E1·2Ca2+-AMPPCPCryo-EM2.9Compaction of cytosolic domains3.6 Å RMSD for all Cα atoms compared to E1·2Ca2+ state6LLE[5][6]
Kinesin-1 Apo (on MT)Cryo-EM~6Neck linker conformationDisordered neck linker4LNU
Kinesin-1 AMP-PNP (on MT)Cryo-EM~5Neck linker conformationDocked neck linker8RHB[7]
Hsp90 (yeast) ApoX-ray Cryst.2.8Dimer conformationOpen "V-shaped" conformation2IOQ
Hsp90 (yeast) AMP-PNPX-ray Cryst.2.5Dimer conformationClosed, N-terminally dimerized conformation2CG9

Experimental Protocols

Cryo-Electron Microscopy of SERCA2b

The following is a generalized protocol based on the methodology used for determining the structure of SERCA2b in the E1·2Ca2+-AMPPCP state.[1][8]

  • Protein Expression and Purification: Human SERCA2b is expressed in HEK293S GnTI- cells and purified using affinity chromatography followed by size-exclusion chromatography.

  • Sample Preparation for Cryo-EM:

    • The purified SERCA2b is concentrated to approximately 5 mg/mL.

    • To induce the E1·2Ca2+-AMPPCP state, the protein is incubated with 2 mM CaCl2, 5 mM MgCl2, and 2 mM this compound on ice for 30 minutes.

    • A 3 µL aliquot of the sample is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid.

    • The grid is blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

  • Data Collection:

    • Data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

    • Images are recorded in super-resolution mode at a nominal magnification of 81,000x, corresponding to a pixel size of 0.54 Å.

    • A total dose of approximately 50 e-/Ų is fractionated over 40 frames.

  • Image Processing and 3D Reconstruction:

    • Movie frames are aligned and dose-weighted using MotionCor2.

    • Contrast transfer function (CTF) parameters are estimated using CTFFIND4.

    • Particles are automatically picked using RELION and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and select for a homogenous population.

    • The final 3D reconstruction is performed using RELION's 3D auto-refine, followed by post-processing to sharpen the map and estimate the final resolution.

  • Model Building and Refinement:

    • An initial model is generated by docking a previously determined structure into the cryo-EM density map.

    • The model is manually rebuilt and refined iteratively using Coot and Phenix.

Visualizations

Signaling Pathway: The ATPase Cycle

The ATPase cycle is a fundamental signaling pathway where the binding and hydrolysis of ATP trigger a series of conformational changes in a protein, leading to a specific output, such as ion transport or mechanical work.

ATPase_Cycle E Apo Protein (E) E_ATP ATP-bound (E-ATP) Pre-hydrolysis state (Trapped by this compound) E->E_ATP + ATP E_ADP_Pi Transition State (E-ADP-Pi) E_ATP->E_ADP_Pi Hydrolysis E_ADP ADP-bound (E-ADP) Post-hydrolysis state E_ADP_Pi->E_ADP Pi release E_ADP->E ADP release (Cycle reset)

Caption: A simplified diagram of the ATPase hydrolysis cycle.

Experimental Workflow: Cryo-EM Structure Determination

The determination of protein structures using cryo-EM involves a multi-step workflow from sample preparation to final model validation.

CryoEM_Workflow cluster_wet_lab Sample Preparation cluster_data_collection Data Collection & Processing cluster_modeling Model Building & Validation Protein_Expression Protein Expression & Purification Grid_Preparation Grid Preparation (Vitrification) Protein_Expression->Grid_Preparation Microscopy Cryo-Electron Microscopy Grid_Preparation->Microscopy Movie_Processing Movie Alignment & CTF Estimation Microscopy->Movie_Processing Particle_Picking Particle Picking Movie_Processing->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model_Building Model Building & Refinement Reconstruction->Model_Building Validation Structure Validation Model_Building->Validation

Caption: A typical workflow for single-particle cryo-electron microscopy.

References

A Comparative Guide to Non-Hydrolyzable ATP Analogs: AMP-PCP vs. AMP-CPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular bioenergetics and signal transduction, adenosine triphosphate (ATP) reigns supreme as the universal energy currency. However, its rapid hydrolysis poses significant challenges for researchers seeking to dissect ATP-dependent processes. To circumvent this, non-hydrolyzable ATP analogs have become indispensable tools, allowing for the stabilization of ATP-bound states of proteins. This guide provides a comprehensive functional comparison of two widely used methylene-substituted ATP analogs: Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, and Adenosine 5'-(α,β-methylenetriphosphate), or AMP-CPP.

Probing the Pre-Hydrolytic State: A Structural Overview

Both this compound and AMP-CPP are designed to mimic the pre-hydrolytic state of ATP binding.[1] Their resistance to hydrolysis stems from the replacement of a labile phosphoanhydride oxygen atom with a more stable methylene (-CH2-) group. The key distinction between these two analogs lies in the position of this substitution.

  • This compound (Adenosine 5'-(β,γ-methylenetriphosphate)) : In this compound, the methylene bridge replaces the oxygen atom between the β- and γ-phosphates. This modification directly prevents the cleavage of the terminal phosphate group, the primary reaction in most ATPase and kinase activities.

  • AMP-CPP (Adenosine 5'-(α,β-methylenetriphosphate)) : In AMP-CPP, the methylene bridge is positioned between the α- and β-phosphates. While this also imparts resistance to hydrolysis, the modification is closer to the adenosine core, which can influence its interaction with the nucleotide-binding pocket of some enzymes.

Fig. 1: Structural difference between this compound and AMP-CPP.

Functional Comparison: A Data-Driven Analysis

While both molecules serve as competitive inhibitors of ATP-dependent enzymes by locking them in a substrate-bound state, their subtle structural differences can lead to significant functional disparities. The following table summarizes the available quantitative data for a comparative analysis.

ParameterThis compound (β,γ-methylene)AMP-CPP (α,β-methylene)ATP (for reference)
Binding Affinity (Kd) 3.8 µM (to Hsp90)39.5 ± 4.9 µM & 44.9 ± 6.0 µM (to EcCdnD)Enzyme-dependent (typically low µM to nM range)
Enzyme Inhibition Competitive inhibitorCompetitive inhibitorNatural substrate
Hydrolysis Rate Considered non-hydrolyzable, but can be slowly hydrolyzed by some highly active ATPases.Extremely slow; rate is approximately 10-5 times lower than with ATP for creatine kinase.Rapidly hydrolyzed
Effect on Enzyme Conformation Can fail to induce a native-like pre-hydrolysis conformation in some proteins (e.g., p97 ATPase).[2]May also induce non-native conformations depending on the enzyme.Induces conformational changes required for catalysis.
Application in Muscle Studies Used to study muscle contraction by locking myosin in a pre-hydrolysis state.Can act as a substrate for creatine kinase, albeit very slowly.[3]The primary energy source for muscle contraction.
Potency in Smooth Muscle L-AMP-PCP (a stereoisomer) is a potent agonist at excitatory ATP receptors, with a potency order of L-AMP-PCP > this compound > ATP for inducing contraction.α,β-methylene ATP is a potent agonist at P2X purinergic receptors and can elicit vasoconstriction.[4][5]Induces both contraction and relaxation depending on the receptor subtype.

Deciphering the Functional Nuances

The data suggests that the choice between this compound and AMP-CPP is highly dependent on the specific biological system and the experimental question at hand.

Binding and Inhibition:

This compound has been shown to bind to the N-terminal domain of Hsp90 with a Kd of 3.8 µM, promoting the formation of the active homodimer. In contrast, isothermal titration calorimetry data for AMP-CPP binding to the bacterial enzyme EcCdnD revealed two independent binding sites with Kd values of 39.5 ± 4.9 µM and 44.9 ± 6.0 µM. It is crucial to note that these values are not directly comparable due to the different protein systems. However, they provide a glimpse into the micromolar binding affinities of these analogs.

In studies on creatine kinase, AMP-CPP and its diphosphate analog were found to be very poor substrates, with a reaction rate approximately 100,000 times lower than that of ATP.[3] This highlights its utility in studying enzyme kinetics where a very slow turnover rate is desirable.

Conformational Effects:

A critical consideration when using non-hydrolyzable analogs is whether they induce a physiologically relevant conformation of the protein. A study on the p97 AAA+ ATPase found that while AMP-PNP and ATPγS were suitable for mimicking the pre-hydrolysis state, this compound failed to induce the native protein conformation.[2] This underscores the importance of validating the conformational state of the protein when using any ATP analog.

Signaling Pathways and Mechanism of Action:

Both this compound and AMP-CPP act as competitive inhibitors of ATP. They bind to the ATP-binding site of an enzyme, preventing the binding of the natural substrate, ATP, and thereby inhibiting the catalytic cycle. This "trapped" state is invaluable for structural biology techniques like X-ray crystallography and cryo-electron microscopy, as it allows for the visualization of the enzyme in its ATP-bound conformation.

G cluster_workflow Competitive Inhibition of ATPase cluster_binding Binding cluster_reaction Catalysis ATP ATP Enzyme ATPase (Active Site) ATP->Enzyme Binds ATP->Enzyme Analog This compound / AMP-CPP Analog->Enzyme Competes for Binding Analog->Enzyme Products ADP + Pi Enzyme->Products Hydrolysis NoReaction No Hydrolysis Enzyme->NoReaction Inhibited

Fig. 2: Mechanism of competitive inhibition by ATP analogs.

Experimental Protocols

The following provides a generalized workflow for a key experiment used to characterize the inhibitory properties of this compound and AMP-CPP.

Protocol: ATPase Activity Assay (Coupled Enzyme Assay)

This protocol outlines a common method to measure the rate of ATP hydrolysis by an ATPase and to determine the inhibitory effects of analogs like this compound and AMP-CPP. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

G cluster_workflow ATPase Inhibition Assay Workflow prep 1. Prepare Reagents: - ATPase Enzyme - Reaction Buffer - ATP (Substrate) - this compound/AMP-CPP (Inhibitor) - Coupling Enzymes (PK/LDH) - PEP and NADH mix 2. Prepare Reaction Mix: Combine buffer, PK, LDH, PEP, and NADH. prep->mix incubate 3. Pre-incubation: Incubate ATPase with varying concentrations of inhibitor (this compound or AMP-CPP). mix->incubate start 4. Initiate Reaction: Add ATP to start the reaction. incubate->start measure 5. Monitor Absorbance: Measure the decrease in absorbance at 340 nm over time. start->measure analyze 6. Data Analysis: Calculate the rate of NADH oxidation to determine ATPase activity and calculate inhibition constants (e.g., IC50, Ki). measure->analyze

Fig. 3: Generalized workflow for an ATPase inhibition assay.

Detailed Steps:

  • Reagent Preparation :

    • Reaction Buffer : Typically contains HEPES, MgCl₂, and KCl at a physiological pH.

    • Coupling Enzyme System : A mixture of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Substrates : Phosphoenolpyruvate (PEP) and NADH.

    • Enzyme : Purified ATPase of interest.

    • Inhibitors : Stock solutions of this compound and AMP-CPP.

  • Assay Procedure :

    • In a microplate, add the reaction buffer, coupling enzyme system, PEP, and NADH to each well.

    • Add the ATPase to the wells.

    • Add varying concentrations of this compound or AMP-CPP to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at the desired temperature for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of ATP to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a plate reader. This decrease corresponds to the oxidation of NADH.

  • Data Analysis :

    • Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • If the Michaelis-Menten constant (Km) for ATP is known, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and AMP-CPP are valuable tools for arresting enzymatic cycles and studying the ATP-bound state of proteins. While both are non-hydrolyzable ATP analogs, their distinct structural modifications result in different affinities, inhibitory potencies, and effects on protein conformation. The choice between this compound and AMP-CPP should be made with careful consideration of the specific enzyme system and the experimental goals. For instance, in studies where inducing a native-like conformation is paramount, preliminary validation experiments are highly recommended. As research continues to unravel the complexities of ATP-dependent processes, the nuanced application of these and other ATP analogs will remain critical for advancing our understanding of cellular function in both health and disease.

References

A Researcher's Guide to Validating Experimental Findings with AMP-PCP and Other Non-Hydrolyzable ATP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount to obtaining reliable and reproducible data. This guide provides a comprehensive comparison of Adenosine-5'-(β,γ-methylene)triphosphate (AMP-PCP) with other commonly used non-hydrolyzable ATP analogs, offering supporting experimental data, detailed protocols, and visual aids to facilitate the validation of experimental findings.

In the study of ATP-dependent enzymes, non-hydrolyzable ATP analogs are indispensable for trapping and characterizing specific conformational states of proteins. This compound, by replacing the bridging oxygen between the β and γ phosphates with a methylene group, effectively mimics the pre-hydrolysis ATP-bound state.[1] This allows researchers to investigate the structural and functional consequences of ATP binding without the confounding effects of hydrolysis. However, the choice of the right analog is critical, as subtle structural differences can lead to varied experimental outcomes. This guide will objectively compare this compound with its main alternatives, AMP-PNP and ATPγS, to aid in experimental design and data interpretation.

Comparative Analysis of Non-Hydrolyzable ATP Analogs

The selection of a non-hydrolyzable ATP analog should be guided by the specific experimental question and the enzyme system under investigation. Factors such as binding affinity, resistance to hydrolysis, and the ability to induce a native-like pre-hydrolysis conformation are key considerations.

Quantitative Data Comparison

The following tables summarize the binding affinities and qualitative comparisons of this compound and its alternatives for various ATP-dependent enzymes. It is important to note that binding affinities can vary significantly depending on the specific protein and experimental conditions.

Enzyme Ligand Dissociation Constant (Kd) / Inhibition Constant (Ki) Reference
RecA Protein ATPγSHigher Affinity[2]
dATP[2]
ATP[2]
AMP-PNP[2]
This compound Lower Affinity[2]
p97 (AAA+ ATPase) ATPγS36.7 nM (Kd)[3]
ATP131 nM (Kd)[3]
ADP132 nM (Kd)[3]
DnaB Helicase This compound Resistant to hydrolysis in the DnaB-DNA complex[4]
AMP-PNPHydrolyzed in the presence of DNA[4]
ATPγSCompletely hydrolyzed during sample preparation[4]

Table 1: Comparison of Binding Affinities of Non-Hydrolyzable ATP Analogs. This table presents a comparative view of the binding affinities of this compound and its alternatives to various enzymes. The data is compiled from multiple sources and highlights the variability in analog performance depending on the protein context.

Analog Modification Hydrolysis Resistance Key Application Considerations
This compound β,γ-methylene bridgeHighly resistantStructural studies (X-ray crystallography, NMR)May not always induce a native pre-hydrolysis conformation.[3]
AMP-PNP β,γ-imido bridgeResistant, but can be slowly hydrolyzed by some enzymesStructural and mechanistic studiesThe imido group can act as a hydrogen bond donor, unlike the oxygen in ATP.[1]
ATPγS γ-thiophosphateSlowly hydrolyzed by many kinasesKinase assays, identifying kinase substratesThe thiophosphorylated product is stable and can be detected.[5]

Table 2: Qualitative Comparison of Non-Hydrolyzable ATP Analogs. This table provides a summary of the key features and applications of the most common non-hydrolyzable ATP analogs.

Key Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments where this compound and other non-hydrolyzable ATP analogs are frequently used.

Kinase Inhibition Assay using a Non-Hydrolyzable Analog

This protocol describes a general method to determine the inhibitory potency of a non-hydrolyzable ATP analog like this compound or AMP-PNP against a specific kinase.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate for the kinase

  • This compound or other non-hydrolyzable analog

  • [γ-³²P]ATP or fluorescent ATP tracer (e.g., TNP-ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 7.5 M guanidine hydrochloride or EDTA)

  • Phosphocellulose paper or microplate reader (depending on the detection method)

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add varying concentrations of the non-hydrolyzable ATP analog to the reaction mixture. Include a control with no analog.

  • Initiate the kinase reaction by adding a fixed concentration of ATP (spiked with [γ-³²P]ATP for radiometric assay, or a fluorescent tracer for fluorescence-based assays). The ATP concentration should ideally be close to the Km of the kinase for ATP.

  • Incubate the reaction at the optimal temperature for the kinase for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Detect the phosphorylated substrate.

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-based Assay: Measure the fluorescence signal (e.g., fluorescence polarization or intensity) using a microplate reader.

  • Data Analysis: Plot the kinase activity (or fluorescence signal) against the concentration of the non-hydrolyzable analog to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Fluorescence Competition Assay for Binding Affinity Determination

This protocol outlines a method to determine the dissociation constant (Kd) of a non-fluorescent ligand like this compound by measuring its ability to displace a fluorescent ATP analog from the enzyme's active site.[6]

Materials:

  • Purified ATP-binding protein

  • Fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP)

  • This compound or other non-hydrolyzable analog

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Determine the optimal concentration of the fluorescent ATP analog. Titrate the protein with the fluorescent analog to determine its Kd and a concentration that gives a robust signal (typically around the Kd).

  • Prepare a series of solutions with a fixed concentration of the protein and the fluorescent ATP analog.

  • Add increasing concentrations of the non-fluorescent competitor (this compound).

  • Incubate the mixtures to reach binding equilibrium.

  • Measure the fluorescence of each sample. The displacement of the fluorescent analog by the competitor will result in a decrease in fluorescence intensity or a change in fluorescence polarization.

  • Data Analysis: Plot the change in fluorescence against the concentration of the competitor. Fit the data to a competition binding equation to determine the IC50, from which the Ki (and thus Kd) of the non-fluorescent analog can be calculated.

Motor Protein ATPase Activity Assay

This protocol describes a coupled enzyme assay to measure the ATPase activity of motor proteins like kinesin or myosin in the presence of a non-hydrolyzable analog to study its inhibitory effects.[7]

Materials:

  • Purified motor protein (e.g., kinesin)

  • Microtubules (for kinesin) or actin filaments (for myosin)

  • This compound or other non-hydrolyzable analog

  • ATP

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.

  • Add the motor protein and its filament partner (microtubules or actin).

  • Add the desired concentration of the non-hydrolyzable ATP analog.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the regeneration of ADP to ATP by PK, and the rate of NADH oxidation is proportional to the ATPase activity of the motor protein.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm. Compare the rates in the presence and absence of the non-hydrolyzable analog to determine its inhibitory effect.

Visualizing Experimental Concepts

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following visualizations, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound.

kinase_inhibition_workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis kinase Kinase + Substrate incubation Incubate at 37°C kinase->incubation analog This compound (inhibitor) analog->incubation atp [γ-³²P]ATP atp->incubation stop Stop Reaction incubation->stop detect Measure Phosphorylation stop->detect analysis Determine IC50/Ki detect->analysis

Caption: Workflow for a kinase inhibition assay using this compound.

abc_transporter_cycle cluster_inhibition Inhibition by this compound outward_open Outward-Open adp_pi_bound ADP-Pi Bound (Outward-Occluded) outward_open->adp_pi_bound Substrate Release inward_open Inward-Open atp_bound ATP-Bound (Inward-Occluded) inward_open->atp_bound 2 ATP Bind atp_bound->outward_open Hydrolysis of 1st ATP inhibit This compound traps the ATP-Bound state, preventing the cycle from proceeding. atp_bound->inhibit adp_pi_bound->inward_open Hydrolysis of 2nd ATP & ADP/Pi Release

Caption: Simplified catalytic cycle of an ABC transporter and the inhibitory action of this compound.

g_protein_activation cluster_inactive Inactive State cluster_activation Activation cluster_signaling Downstream Signaling cluster_inhibition This compound Application g_protein_gdp Gαβγ-GDP g_protein_gtp Gα-GTP g_protein_gdp->g_protein_gtp GDP/GTP Exchange gpcr Agonist-GPCR gpcr->g_protein_gdp g_beta_gamma Gβγ g_protein_gtp->g_beta_gamma Dissociation effector Effector Activation g_protein_gtp->effector inhibit This compound can be used to study the GTP-binding step in isolation from hydrolysis. g_protein_gtp->inhibit

Caption: G-protein activation cycle and the utility of non-hydrolyzable analogs.

By carefully considering the comparative data, adhering to detailed experimental protocols, and utilizing conceptual diagrams, researchers can more effectively validate their findings and contribute to a more robust and reproducible body of scientific knowledge.

References

Safety Operating Guide

Proper Disposal Procedures for AMP-PCP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP), a non-hydrolyzable analog of ATP. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

Chemical and Safety Data Overview

A thorough understanding of the properties and hazards associated with this compound is the foundation of its safe management in a laboratory setting. The following table summarizes key quantitative data for this compound and its disodium salt, the more commonly used form due to its enhanced water solubility and stability.[1]

PropertyValue (this compound)Value (this compound Disodium Salt)Reference
Molecular Formula C₁₁H₁₈N₅O₁₂P₃C₁₁H₁₆N₅Na₂O₁₂P₃[2][3]
Molecular Weight 505.21 g/mol 549.17 g/mol [2][3]
CAS Number 3469-78-17414-56-4[2][3]
Appearance SolidHygroscopic Powder[2]
Storage Temperature -20°C-20°C[4]
GHS Hazard Category Not explicitly classifiedAcute toxicity, oral, dermal, and inhalation (Category 3); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

Immediate Safety and Handling Protocols

Emergency First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[3]

  • Skin Contact: Rinse skin thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Call a physician.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

The following diagram outlines the essential safety precautions that must be observed when handling this compound.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage ppe_gloves Wear protective gloves handling_ventilation Use in a well-ventilated area ppe_clothing Wear protective clothing ppe_eye Wear eye/face protection storage_container Keep container tightly closed handling_avoid_inhalation Avoid breathing dust/fumes handling_no_ingestion Do not eat, drink, or smoke handling_wash Wash hands thoroughly after handling storage_location Store in a well-ventilated place storage_security Store locked up

Caption: Key Safety Precautions for Handling this compound.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3] Chemical waste disposal regulations can vary significantly, so it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_ppe Step 1: Don Appropriate PPE cluster_collection Step 2: Waste Collection cluster_consult Step 3: Consult EHS cluster_disposal Step 4: Final Disposal start Start: this compound Waste Generated ppe_gloves Protective Gloves start->ppe_gloves decision_contaminated Is the waste contaminated with other hazardous materials? consult_ehs Contact your institution's Environmental Health and Safety (EHS) department. decision_contaminated->consult_ehs Yes decision_contaminated->consult_ehs No ppe_coat Lab Coat ppe_goggles Safety Goggles collect_waste Collect waste in a designated, properly labeled, and sealed container. ppe_goggles->collect_waste container_specs Container must be compatible with the chemical. container_specs->decision_contaminated provide_info Provide all relevant information, including the Safety Data Sheet (SDS). follow_ehs Follow the specific disposal protocol provided by EHS. provide_info->follow_ehs ehs_pickup Arrange for hazardous waste pickup. end End: Waste Disposed ehs_pickup->end

Caption: Logical Workflow for this compound Disposal.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Ensure the area is clear of all personnel not involved in the cleanup.[3]

  • Ventilate: Ensure adequate ventilation of the affected area.[3]

  • Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[3]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3]

  • Decontamination: Scrub surfaces and equipment with alcohol.[3]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[3]

Potential Experimental Protocol for Chemical Degradation

While this compound is designed to be resistant to hydrolysis, aggressive chemical degradation may be possible. The carbon-phosphorus (C-P) bond in the methylene bridge is extremely stable and resistant to chemical hydrolysis under normal conditions. However, literature on other phosphonate compounds suggests that degradation can be achieved under more extreme conditions.

Disclaimer: The following is a theoretical protocol based on general chemical principles for phosphonate degradation. This procedure has not been validated for this compound and must be carried out with extreme caution in a controlled laboratory setting, with all appropriate safety measures in place. It is recommended to perform a small-scale test reaction before proceeding with larger quantities.

Objective: To hydrolyze the phosphonate and phosphate ester bonds of this compound.

Methodology: Acid-catalyzed hydrolysis.

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Appropriate reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Heating mantle

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • Preparation: In a fume hood, dissolve the this compound waste in water in the reaction vessel.

  • Acidification: Slowly and carefully add concentrated acid to the solution. The target is a highly acidic condition (e.g., 6-7 M acid concentration).[5] This step is highly exothermic and should be done with cooling.

  • Hydrolysis: Heat the mixture to reflux for several hours. The exact time and temperature will need to be optimized. The goal is to cleave the P-O and potentially the P-C bonds.

  • Monitoring: Periodically and carefully take a small aliquot of the reaction mixture, neutralize it, and analyze for the presence of the parent compound (e.g., by HPLC) to determine the extent of degradation.

  • Neutralization: Once the degradation is complete, cool the reaction mixture to room temperature. Slowly and carefully neutralize the solution with a base such as sodium hydroxide. This step is also highly exothermic.

  • Disposal: The final neutralized solution, containing adenosine, methylene diphosphonic acid, and phosphate, should be disposed of as chemical waste in accordance with local regulations.

This proposed protocol is intended for informational purposes only and underscores the chemical stability of this compound. The most reliable and recommended method of disposal remains through a certified hazardous waste management service as directed by your institution's EHS department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AMP-PCP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling AMP-PCP (β,γ-Imidoadenosine 5'-triphosphate), a non-hydrolyzable ATP analog. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE)

When handling this compound, a thorough hazard assessment is necessary to select the appropriate PPE.[1] The following table summarizes the recommended equipment to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3] Safety glasses must have side-shields.[1]To protect against splashes and aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving may be necessary for added protection.[1]To prevent skin contact.[4][5]
Body Protection A lab coat, coveralls, or a chemical-resistant suit.[2][3] Long pants and closed-toe shoes are mandatory.[1]To protect against spills and contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If dust or aerosols may be generated, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[4][6]To prevent inhalation of the substance.[4][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity. This section outlines a step-by-step operational plan from preparation to post-handling procedures.

1. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure that a safety shower and an eye-wash station are accessible and functional.[4]

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its hazards and handling precautions.

  • Prepare the Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[4][5]

  • Assemble all Necessary Materials: Have all required equipment, including PPE, weighing instruments, solvents, and waste containers, ready before you begin.

2. Handling Procedure:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle this compound as a powder in a manner that avoids generating dust.[5]

    • If possible, use a containment system such as a glove box or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Solution Preparation:

    • If preparing a solution, add the powdered this compound to the solvent slowly to avoid splashing.

    • Cap containers tightly after use.[4]

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface and any equipment used with a suitable decontaminant, such as alcohol.[4]

    • For general equipment cleaning, a detergent wash followed by rinses with tap and deionized water is recommended.[7]

  • Doffing PPE:

    • Remove PPE in an order that minimizes the risk of cross-contamination. Generally, gloves are removed first.

    • Wash hands thoroughly after removing gloves.[5]

  • Waste Disposal:

    • Dispose of all contaminated materials, including disposable PPE and empty containers, in a designated hazardous waste container.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed container appropriate for chemical waste.[5]

  • Regulatory Compliance: Dispose of the waste in accordance with local, regional, and national regulations.[4][5] Do not empty into drains or release into the environment.[5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Emergency Equipment A->B C Prepare Work Area (Fume Hood) B->C D Don PPE C->D E Weigh/Aliquot this compound D->E F Prepare Solution E->F G Decontaminate Work Area & Equipment F->G H Doff PPE G->H I Wash Hands H->I J Segregate Contaminated Waste I->J K Store in Labeled, Sealed Container J->K L Dispose via Approved Channels K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMP-PCP
Reactant of Route 2
Reactant of Route 2
AMP-PCP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。